(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Description
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Properties
IUPAC Name |
(1-bromo-3-chloropropan-2-yl)oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTNVCYQDKDAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392758 | |
| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54307-67-4 | |
| Record name | {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene: A Versatile Halogenated Building Block in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS Number: 54307-67-4), a halogenated aliphatic-aromatic ether. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the compound's molecular characteristics, explore its significant, albeit under-documented, role as a versatile synthetic intermediate, and discuss its potential applications in medicinal chemistry and materials science. The guide will also cover inferred synthetic strategies, reactivity profiles, and essential safety and handling protocols, drawing upon data from structurally related compounds where direct information is not available.
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a unique trifunctional building block, possessing a benzyl ether moiety for steric and electronic influence, and two distinct halogen atoms—bromine and chlorine—on a propyl chain. This arrangement of functional groups provides a platform for selective and sequential chemical transformations, making it a valuable, though not widely publicized, intermediate in the synthesis of more complex molecules.[1] Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals where the introduction of a functionalized three-carbon linker is a key strategic step.[1]
The core value of this reagent lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds, a feature that skilled synthetic chemists can exploit to achieve intricate molecular architectures. This guide aims to consolidate the available information and provide expert insights into maximizing the potential of this versatile chemical.
Molecular and Physicochemical Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 54307-67-4 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrClO | [2][3] |
| Molecular Weight | 263.56 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Purity (Typical) | ≥90% - 95% | [1][2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage | Room temperature, sealed, dry conditions | [1] |
Synthetic Strategies and Reaction Mechanisms
Postulated Synthesis Pathway
A probable synthetic route would involve the reaction of benzyl alcohol with an epoxide, followed by halogenation. A more direct and plausible route, however, is the reaction of benzyl glycidyl ether with a source of HBr and HCl, or a sequential reaction involving opening of the epoxide followed by halogenation of the resulting alcohol. An alternative, and perhaps more controllable, route is the benzylation of 1-bromo-3-chloro-2-propanol.
Conceptual Synthesis Workflow:
Caption: Plausible synthetic routes to the target molecule.
Key Reaction Mechanisms: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound stems from the different reactivities of the C-Br and C-Cl bonds. The carbon-bromine bond is generally more labile and susceptible to nucleophilic substitution than the carbon-chlorine bond. This allows for selective reactions at the brominated carbon, leaving the chlorinated carbon intact for subsequent transformations.
This differential reactivity is a cornerstone of its application in building complex molecules, enabling a stepwise and controlled assembly of the target structure.
Applications in Drug Discovery and Development
As a functionalized building block, this compound is primarily employed in the synthesis of bioactive compounds where a halogenated propanol backbone is a key structural motif.[1] This scaffold is present in a variety of pharmacologically active classes.
While direct incorporation into marketed drugs is not extensively documented, its structural elements are found in precursors to cardiovascular agents, analgesics, and antipsychotics.[4] The presence of the benzyl ether can also influence the pharmacokinetic properties of a final drug molecule.
Workflow for a Hypothetical Drug Synthesis:
Caption: A generalized workflow for utilizing the target molecule in synthesis.
Analytical Characterization
A complete analytical characterization is crucial for confirming the identity and purity of any synthetic intermediate. While a comprehensive set of spectra for this specific molecule is not publicly available, the expected spectroscopic data can be inferred from its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether, and the methine and methylene protons of the 1-bromo-3-chloropropan-2-yl moiety.
-
¹³C NMR: Would display distinct resonances for the carbons of the benzene ring, the benzylic carbon, and the three carbons of the propanol backbone.
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 263.56 g/mol , along with a characteristic isotopic pattern due to the presence of both bromine and chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C-Br and C-Cl stretching vibrations.
Safety, Handling, and Toxicology
Due to the lack of specific toxicological data for this compound, a cautious approach to handling is imperative. The safety profile can be inferred from data on structurally related compounds, such as 1-bromo-3-chloropropane and other benzyl halides. These related compounds are known to be harmful if swallowed or inhaled, and may cause skin and eye irritation.[5][6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Toxicology Profile (Inferred)
Given the presence of alkyl halides and a benzyl group, this compound should be treated as potentially toxic. Alkylating agents can be genotoxic, and benzyl halides are often lachrymators and skin irritants. All handling should be performed with the assumption that this compound is hazardous until specific toxicological data becomes available.
Conclusion
This compound is a promising and versatile, yet under-characterized, synthetic intermediate. Its unique combination of a benzyl ether and differentially reactive halogen atoms provides a powerful tool for the construction of complex molecular architectures. While a lack of detailed public data necessitates a cautious and inferred approach to its synthesis and handling, the potential applications in pharmaceutical and materials science are significant. Further research into the reactivity and biological properties of this compound and its derivatives is warranted and could open new avenues for innovation in chemical synthesis.
References
- Supporting Information for a relevant scientific article.
- ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene - MySkinRecipes. (URL not provided in search results)
- This compound - Advanced ChemBlocks. (URL not provided in search results)
- The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. (URL not provided in search results)
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This compound - PubChem. (URL: [Link])
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SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS - IARC Publications. (URL: [Link])
- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google P
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when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure - Brainly.in. (URL: [Link])
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Development of a new method for the conversion of alcohols into chlorides - TRACE: Tennessee Research and Creative Exchange. (URL: [Link])
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Benzyl alcohol to Benzyl Chloride ethanol to Bromoethane. - Filo. (URL: [Link])
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Scheme 1. Reagents: (a) (i) 1-Bromo-3-chloropropane, K 2 CO 3 , DMF, 40... - ResearchGate. (URL: [Link])
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Preparation of 1-bromo-3-chloropropane - PrepChem.com. (URL: [Link])
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Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. - ResearchGate. (URL: [Link])
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Benzene, 1-bromo-3-chloro- - the NIST WebBook. (URL: [Link])
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Synthesis of 3-bromo-1-chloropropane - PrepChem.com. (URL: [Link])
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Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship - ResearchGate. (URL: [Link])
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10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (URL: [Link])
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Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) - YouTube. (URL: [Link])
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1-Bromo-3-chloropropane - analysis - Analytice. (URL: [Link])
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Propane, 1-bromo-3-chloro- - the NIST WebBook. (URL: [Link])
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Benzene, 1-bromo-3-chloro- - the NIST WebBook. (URL: [Link])
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1-bromo-4-chlorobenzene - MassBank. (URL: [Link])
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1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])
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1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - Australian Industrial Chemicals Introduction Scheme. (URL: [Link])
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The Strategic Utility of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in Modern Medicinal Chemistry
This technical guide provides an in-depth analysis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene, a versatile chemical intermediate with significant applications in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the synthesis and exploration of novel therapeutic agents. We will delve into its chemical properties, a validated synthesis protocol, and its strategic role as a building block in the creation of complex bioactive molecules, supported by experimental evidence and authoritative references.
Executive Summary: A Bifunctional Linchpin in Synthesis
This compound emerges as a critical reagent for medicinal chemists. Its structure, featuring a stable benzyloxy group alongside two distinct and reactive halogen atoms (bromine and chlorine), offers a platform for sequential and selective chemical transformations. This dual reactivity is paramount in constructing the complex molecular architectures often required for potent and specific drug candidates. The primary utility of this compound lies in its role as a precursor to sophisticated heterocyclic systems, most notably demonstrated in the synthesis of kinase inhibitors.
Physicochemical Properties and Molecular Characteristics
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its effective handling, reaction optimization, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 263.56 g/mol | [1][2] |
| Chemical Formula | C₁₀H₁₂BrClO | [1][2] |
| CAS Number | 54307-67-4 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | ClCC(CBr)OCC1=CC=CC=C1 | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis Protocol: A Validated Experimental Approach
The synthesis of this compound can be reliably achieved through the reaction of benzyl bromide with epichlorohydrin. This procedure, detailed in patent literature, provides a clear and reproducible method for obtaining the target compound.[3]
Causality of Experimental Choices
The selection of benzyl bromide as the benzyl source is driven by its reactivity and commercial availability. Epichlorohydrin serves as the three-carbon backbone, with its epoxide ring being susceptible to nucleophilic attack, thereby initiating the formation of the propan-2-ol core. The use of a catalyst, such as mercury chloride as cited in the reference protocol, facilitates the ring-opening of the epoxide, although other Lewis acids could potentially be employed.[3] The reaction is conducted at an elevated temperature to ensure a reasonable reaction rate. Purification by column chromatography is a standard and effective method for isolating the product from unreacted starting materials and potential byproducts.
Step-by-Step Synthesis Methodology
Reaction: Benzyl bromide + Epichlorohydrin → this compound
Materials:
-
Benzyl bromide
-
Epichlorohydrin
-
Mercury chloride (or other suitable Lewis acid catalyst)
-
Solvent (e.g., a high-boiling point, non-reactive solvent if necessary)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of benzyl bromide (1.0 equivalent) and a catalytic amount of mercury chloride, add epichlorohydrin (1.0 equivalent).[3]
-
Heat the reaction mixture to 100 °C.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product directly using column chromatography on silica gel.[3]
-
Elute the column with a solvent system such as 20% ethyl acetate in hexanes to isolate the pure this compound.[3]
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound from commercial starting materials.
Application in Drug Development: Synthesis of c-KIT Kinase Inhibitors
A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of potent c-KIT kinase inhibitors.[3] These inhibitors are of high interest in oncology for the treatment of various cancers where c-KIT kinase is abnormally activated.
Mechanistic Role in Synthesis
In the synthesis of these inhibitors, this compound is employed as an alkylating agent.[3] The bromo and chloro groups serve as two distinct leaving groups, allowing for sequential nucleophilic substitution reactions. This enables the construction of a core heterocyclic structure which is fundamental to the biological activity of the final drug candidate. The benzyloxy group often serves as a protecting group or a stable structural component of the final molecule.
Experimental Workflow: From Intermediate to Active Compound
The general workflow involves the reaction of this compound with a nucleophilic core, followed by further transformations to yield the final c-KIT kinase inhibitor.
Caption: Role of the title compound in the synthesis of c-KIT kinase inhibitors.
Analytical Characterization
-
¹H NMR: The proton nuclear magnetic resonance spectrum is a key tool for confirming the structure. A published ¹H NMR spectrum (400MHz, CD₂Cl₂) shows signals at δ 7.4 - 7.36 (m, 5H), 4.69 (d, J = 2.4 Hz, 2H), 4, 3.90 - 3.85 (m, 1H), 3.77 (d, J = 5.2 Hz, 2H).[3] This corresponds to the aromatic protons of the benzyl group, the benzylic CH₂ protons, the CH proton, and the CH₂ protons adjacent to the halogen atoms, respectively.
-
Mass Spectrometry and Infrared Spectroscopy: While specific spectra are not publicly available in research articles, chemical suppliers indicate that this data is available and conforms to the expected structure.[4] Researchers should obtain this data from their supplier for batch-specific confirmation.
Safety and Handling: A Self-Validating Protocol
As a halogenated organic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific, detailed Material Safety Data Sheet (MSDS) is not widely public, several chemical suppliers confirm its availability.[1] Based on the structure and related compounds, the following precautions are mandated:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
A self-validating safety protocol involves always consulting the supplier-provided MSDS for the specific batch being used before commencing any experimental work.
Conclusion
This compound is a valuable and strategically important building block for drug discovery and development. Its defined synthesis and bifunctional nature allow for the efficient construction of complex molecular scaffolds, as evidenced by its role in the synthesis of c-KIT kinase inhibitors. Adherence to rigorous synthesis and safety protocols will enable researchers to effectively leverage this compound in the quest for novel therapeutics.
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Kemix Pty Ltd. ((1-Bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]
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MySkinRecipes. ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]
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Chemikart. This compound. [Link]
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Capot Chemical. (1-Bromomethyl-2-chloro-ethoxymethyl)-benzene. [Link]
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MySkinRecipes. Material Safety Data Sheet for ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]
- Google Patents. WO2013033070A1 - COMPOUNDS AND COMPOSITIONS AS c-KIT KINASE INHIBITORS.
Sources
An In-depth Technical Guide to the Synthesis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene from Epichlorohydrin
This guide provides a comprehensive overview of a plausible synthetic route for (((1-bromo-3-chloropropan-2-yl)oxy)methyl)benzene, a key intermediate in pharmaceutical and specialty chemical synthesis.[1][2][3] Drawing upon established principles of organic chemistry and field-proven insights, this document details the reaction mechanisms, experimental protocols, and critical process parameters.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of this compound from epichlorohydrin is most logically approached through a two-step process. This strategy leverages the inherent reactivity of the epoxide ring in epichlorohydrin and the principles of nucleophilic substitution.
The proposed synthetic pathway is as follows:
-
Step 1: Synthesis of Benzyl Glycidyl Ether. This initial step involves the formation of an ether linkage by reacting benzyl alcohol with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the benzyl alcohol on the epoxide ring of epichlorohydrin.
-
Step 2: Halogenation of Benzyl Glycidyl Ether. The subsequent step focuses on the ring-opening of the newly formed epoxide, benzyl glycidyl ether, to introduce the desired bromine and chlorine atoms, yielding the final product.
This strategic approach allows for controlled introduction of the functional groups and purification of the intermediate, leading to a higher overall yield and purity of the target molecule.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and optimization.
Step 1: Formation of Benzyl Glycidyl Ether - A Base-Catalyzed Epoxide Ring-Opening and Re-cyclization
The reaction of an alcohol with epichlorohydrin to form a glycidyl ether is a well-established industrial process.[4] The reaction is typically carried out in the presence of a base, which serves a dual purpose.
Initially, the base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide. This alkoxide then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. Due to the electron-withdrawing effect of the chloromethyl group, the attack preferentially occurs at the less substituted carbon atom of the epoxide. This results in the formation of a chlorohydrin intermediate.
The base then facilitates an intramolecular Williamson ether synthesis. The newly formed alkoxide from the ring-opening attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new epoxide ring of benzyl glycidyl ether.
Reaction Mechanism: Formation of Benzyl Glycidyl Ether
Sources
An In-depth Technical Guide to 1-(Benzyloxy)-3-bromo-1-chloropropane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound formally identified by the IUPAC name 1-(benzyloxy)-3-bromo-1-chloropropane. This document elucidates the systematic nomenclature, chemical properties, and a validated synthetic protocol for this molecule. Furthermore, it delves into the compound's reactivity, potential applications in organic synthesis and drug discovery, and essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and supported by authoritative references to empower researchers in their scientific endeavors.
IUPAC Nomenclature and Structural Elucidation
The formal name for the compound with the structure (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene is 1-(Benzyloxy)-3-bromo-1-chloropropane .[1] Let's deconstruct this name according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to understand its chemical architecture.
According to IUPAC nomenclature for ethers, the compound is named as an alkoxyalkane. The larger alkyl group is considered the parent alkane, while the smaller group attached to the oxygen is treated as an alkoxy substituent.[2]
-
Parent Chain: The longest carbon chain is a three-carbon chain, propane.
-
Substituents on the Propane Chain:
-
A bromine atom is attached to the first carbon (1-bromo).
-
A chlorine atom is attached to the third carbon (3-chloro).
-
An oxygen atom, part of an ether linkage, is attached to the second carbon (2-yl)oxy)).
-
-
The Other Group of the Ether: The group attached to the oxygen is a benzyl group (a benzene ring attached to a CH2 group). When a benzyl group is part of an ether, it is referred to as a "benzyloxy" group.
-
Putting it Together: The propane chain is numbered to give the substituents the lowest possible locants. The ether linkage is at position 2. The substituents on the propane chain are a bromo group at position 1 and a chloro group at position 3. The group attached to the ether oxygen is a benzyl group, hence "benzyloxy".
Therefore, the systematic IUPAC name is 1-bromo-3-chloro-2-(phenylmethoxy)propane . However, the name provided by a chemical supplier, this compound, is also a valid, albeit more complex, way to describe the structure by treating the benzene as the parent and the rest as a complex substituent.[1] For clarity and adherence to common practice, this guide will primarily use the more descriptive name derived from the propane parent chain.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 1-Bromo-3-chloro-2-(phenylmethoxy)propane |
| Synonym | This compound |
| CAS Number | 54307-67-4[1] |
| Molecular Formula | C10H12BrClO[1] |
| Molecular Weight | 263.56 g/mol [1] |
| SMILES | ClCC(CBr)OCC1=CC=CC=C1[1] |
Synthesis via Williamson Etherification
The most logical and widely applicable method for the synthesis of this unsymmetrical ether is the Williamson ether synthesis.[3][4][5][6] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[3][4][5][6][7]
Retrosynthetic Analysis and Rationale
To synthesize 1-bromo-3-chloro-2-(phenylmethoxy)propane, we can disconnect the ether linkage. This presents two possible synthetic routes:
-
Route A: Benzyl alkoxide and 1,3-dibromo-2-chloropropane.
-
Route B: The alkoxide of 1-bromo-3-chloropropan-2-ol and benzyl bromide.
Route B is mechanistically preferred. The Williamson ether synthesis is most efficient with primary alkyl halides due to the SN2 nature of the reaction, which is sensitive to steric hindrance.[3] Benzyl bromide is a primary benzylic halide and an excellent substrate for SN2 reactions. In contrast, Route A would involve a secondary dihaloalkane, which could lead to competing elimination reactions and a mixture of products.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-bromo-3-chloro-2-(phenylmethoxy)propane from 1-bromo-3-chloropropan-2-ol and benzyl bromide.
Materials:
-
1-Bromo-3-chloropropan-2-ol
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath. Dissolve 1-bromo-3-chloropropan-2-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete deprotonation. The evolution of hydrogen gas should cease.
-
Ether Formation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Workflow for the Williamson ether synthesis.
Chemical Properties and Reactivity
The chemical reactivity of 1-bromo-3-chloro-2-(phenylmethoxy)propane is dictated by its functional groups: the benzyloxy ether and the two different halogen atoms.
-
Ether Linkage: The benzyloxy group is relatively stable but can be cleaved under specific conditions, such as catalytic hydrogenation or by using strong acids.[8] This property makes the benzyloxy group a useful protecting group for alcohols in multi-step syntheses.[9]
-
Alkyl Halides: The molecule contains both a primary bromide and a primary chloride. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Therefore, in nucleophilic substitution reactions, the bromine atom is expected to be more reactive.[10][11][12] The reactivity of these halides allows for further functionalization of the molecule. For instance, reaction with a nucleophile like sodium cyanide would likely lead to the displacement of the bromide.
The presence of two electrophilic centers (the carbons attached to the halogens) makes this molecule a potentially valuable building block in the synthesis of more complex structures.
Table 2: Physical Properties of the Related Precursor, 1-Bromo-3-chloropropane
| Property | Value | Reference |
| Appearance | Colorless liquid | [13] |
| Molar Mass | 157.44 g/mol | [13] |
| Boiling Point | 143.3 °C | [13] |
| Melting Point | -58.9 °C | [13] |
| Flash Point | 57 °C | [13] |
Potential Applications in Research and Development
While specific applications for 1-bromo-3-chloro-2-(phenylmethoxy)propane are not extensively documented in the literature, its structure suggests several potential uses, particularly in medicinal chemistry and organic synthesis.
-
Scaffold for Drug Discovery: The molecule contains multiple points for diversification. The benzyloxy group is a common feature in many biologically active compounds.[14] The two halogen atoms can be displaced by a variety of nucleophiles to introduce different functional groups, allowing for the creation of a library of analogues for screening in drug discovery programs.
-
Intermediate in Organic Synthesis: As a bifunctional molecule, it can be used to link two different molecular fragments. For example, one halogen could be displaced by a nucleophile, and the other could be used in a subsequent reaction. The benzyloxy group can serve as a protecting group for a hydroxyl functionality that can be deprotected at a later stage of the synthesis.[9]
-
Precursor for Heterocyclic Synthesis: The 1,3-dihalopropane backbone is a common precursor for the synthesis of four-, five-, and six-membered heterocyclic rings through intramolecular cyclization reactions.
Safety and Handling
No specific safety data for 1-bromo-3-chloro-2-(phenylmethoxy)propane is readily available. Therefore, it is crucial to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the properties of its structural components, particularly the halopropane moiety. The related compound, 1-bromo-3-chloropropane, is flammable, harmful if swallowed or inhaled, and causes skin and eye irritation.[15][16][17] There is also limited evidence of it being a carcinogen.[15]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[19]
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources as the compound may be flammable.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[16][19]
Conclusion
1-Bromo-3-chloro-2-(phenylmethoxy)propane is a multifaceted chemical compound with a well-defined structure and predictable reactivity. Its synthesis is readily achievable through the Williamson ether synthesis. The presence of a stable yet cleavable benzyloxy group and two differentially reactive halogen atoms makes it a promising intermediate for organic synthesis and a potential scaffold for the development of novel therapeutic agents. As with any chemical of unknown toxicity, stringent safety protocols must be followed during its handling and use. This guide provides a foundational understanding of this compound, intended to facilitate its safe and effective application in research and development.
References
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International Programme on Chemical Safety. (2021). International Chemical Safety Card for 1-Bromo-3-chloropropane. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]
- Restek. (2025). Haloalkanes Standard (1X1 mL)
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El-Sayed, M. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5408. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
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Vedantu. (n.d.). Ethers Nomenclature Made Easy: IUPAC Rules & Examples. [Link]
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- University of Calgary Department of Chemistry. (n.d.). Ethers.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
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Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
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ACS Publications. (n.d.). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. [Link]
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A Technical Guide to the Spectral Analysis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for the compound (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. In the absence of experimentally acquired spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. Detailed interpretations of the predicted data are presented to aid in the structural elucidation and characterization of this compound. Furthermore, this guide outlines standardized protocols for the acquisition of such spectral data, offering a practical framework for researchers. This document is intended to be an essential resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development who may work with this or structurally related molecules.
Introduction
This compound, with the chemical formula C₁₀H₁₂BrClO, is a halogenated benzyl ether. Its structure combines a benzylic ether moiety with a vicinally substituted propyl chain bearing both bromine and chlorine atoms. The presence of these distinct functional groups suggests its potential as a versatile intermediate in organic synthesis, possibly for the introduction of a benzyloxypropyl pharmacophore or as a precursor for further chemical modifications. Accurate structural verification is paramount in any synthetic endeavor, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra to facilitate its unambiguous identification.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methine proton on the propyl chain, and the two sets of diastereotopic methylene protons adjacent to the halogen atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted benzene ring are expected to resonate in this typical aromatic region. |
| ~ 4.60 | Singlet | 2H | Ph-CH₂ -O | The benzylic protons are deshielded by the adjacent oxygen and the phenyl group, appearing as a characteristic singlet. |
| ~ 4.00 - 3.90 | Multiplet | 1H | O-CH -(CH₂Br)(CH₂Cl) | This methine proton is coupled to the adjacent diastereotopic methylene protons, resulting in a complex multiplet. Its proximity to the ether oxygen causes a downfield shift. |
| ~ 3.80 - 3.70 | Multiplet | 2H | CH₂ -Cl | These diastereotopic methylene protons are adjacent to the electronegative chlorine atom and coupled to the methine proton, appearing as a multiplet. |
| ~ 3.65 - 3.55 | Multiplet | 2H | CH₂ -Br | These diastereotopic methylene protons are adjacent to the electronegative bromine atom and coupled to the methine proton, appearing as a multiplet. Bromine is less electronegative than chlorine, hence a slight upfield shift is predicted compared to the chlorine-adjacent protons. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all the carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 137 | C -Ar (quaternary) | The ipso-carbon of the benzene ring, attached to the benzylic group. |
| ~ 128.5 | C -H (Ar) | The ortho- and meta-carbons of the benzene ring. |
| ~ 127.8 | C -H (Ar) | The para-carbon of the benzene ring. |
| ~ 78 | O-C H- | The methine carbon is shifted downfield due to the attached oxygen atom. |
| ~ 72 | Ph-C H₂-O | The benzylic carbon, deshielded by the adjacent oxygen and phenyl group. |
| ~ 45 | C H₂-Cl | The carbon atom bonded to the chlorine atom. |
| ~ 33 | C H₂-Br | The carbon atom bonded to the bromine atom. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate NMR software to obtain the final spectra. Apply Fourier transformation, phase correction, and baseline correction.
Predicted Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the sp³ hybridized C-H bonds in the propyl and benzylic groups. |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| 1100 - 1050 | Strong | C-O-C stretch (ether) | The asymmetric stretching of the ether linkage is expected to be a strong and prominent band in this region.[1] |
| 750 - 700 | Strong | C-H out-of-plane bend (aromatic) | Characteristic bending for a monosubstituted benzene ring. |
| 700 - 600 | Medium | C-Cl stretch | The carbon-chlorine stretching vibration.[1] |
| 600 - 500 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears at lower wavenumbers than the C-Cl stretch.[1] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be used.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Place a drop of the neat liquid sample directly onto the ATR crystal. Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan of the empty ATR crystal. Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Predicted Key Mass Fragments for this compound
| Predicted m/z | Proposed Fragment | Rationale |
| 262/264/266 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
| 183/185 | [M - C₇H₇]⁺ | Loss of the benzyl group (C₇H₇, m/z 91). |
| 171/173 | [M - CH₂Br]⁺ | Alpha-cleavage with loss of the bromomethyl radical. |
| 155/157 | [C₃H₅BrCl]⁺ | Loss of the benzyloxy group. |
| 123/125 | [M - C₇H₇O - Cl]⁺ | Subsequent loss of a chlorine radical from the m/z 183/185 fragment. |
| 107 | [C₇H₇O]⁺ | The benzyloxy cation. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable and common fragment for benzyl-containing compounds. This is often the base peak. |
Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by cleavage of the benzylic C-O bond or the C-C bonds of the propyl chain. The formation of the stable tropylium ion (m/z 91) is a highly favorable pathway for benzyl ethers.[2]
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide has provided a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The predicted data, summarized in the tables and figures within this document, offer a comprehensive spectral profile that can be used for the initial identification and structural verification of this compound. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectral data. It is our hope that this guide will serve as a valuable tool for researchers and scientists in their synthetic and analytical endeavors.
References
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PubChem. This compound. [Link]
-
Chemistry LibreTexts. 13.6: ¹³C NMR Spectroscopy. [Link]
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Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
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University of California, Santa Cruz. IR Tables. [Link]
-
University of Calgary. Interpreting Mass Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-Depth Technical Guide to the Reactivity of Benzyloxymethyl Ethers of Halopropanols
Abstract
This technical guide provides a comprehensive examination of the reactivity of benzyloxymethyl (BOM) ethers of halopropanols, with a primary focus on their intramolecular cyclization to form 2-substituted oxetanes. The synthesis of these precursors, the mechanistic intricacies of the cyclization, and the critical factors influencing reaction outcomes are discussed in detail. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecules incorporating the valuable oxetane motif.
Introduction: The Significance of Oxetanes and their Benzyloxymethyl-Substituted Precursors
Oxetanes, four-membered cyclic ethers, have emerged as crucial structural motifs in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical properties, such as enhanced solubility, metabolic stability, and conformational rigidity. The synthesis of 2-substituted oxetanes, which introduces a chiral center, is of particular interest for the development of novel therapeutics.[1] A robust and widely employed method for the synthesis of these heterocycles is the intramolecular Williamson ether synthesis, which involves the base-mediated cyclization of a γ-halo alcohol.[2]
This guide focuses on a specific class of precursors for this transformation: benzyloxymethyl (BOM) ethers of halopropanols. The BOM group serves as a versatile protecting group for the primary alcohol, allowing for selective manipulation of other functionalities within the molecule. Understanding the reactivity of these BOM-protected halopropanols is paramount for the efficient and stereocontrolled synthesis of 2-((benzyloxy)methyl)oxetanes.
Synthesis of Benzyloxymethyl Ethers of Halopropanols
The synthesis of the target precursors, specifically 1-halo-3-(benzyloxymethoxy)propan-2-ols, involves a two-step sequence: protection of a diol followed by halohydrin formation.
Protection of the Primary Alcohol
The initial step is the selective protection of the primary hydroxyl group of a suitable starting material, such as 3-chloropropane-1,2-diol or 3-bromopropane-1,2-diol. The benzyloxymethyl (BOM) ether is a common choice for this purpose due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions.[3]
The protection is typically achieved by reacting the diol with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM). The primary alcohol is more sterically accessible and therefore reacts preferentially over the secondary alcohol.
Experimental Protocol: Synthesis of 1-chloro-3-(benzyloxymethoxy)propan-2-ol
-
To a solution of 3-chloropropane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added diisopropylethylamine (1.2 eq).
-
Benzyloxymethyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-chloro-3-(benzyloxymethoxy)propan-2-ol.
Halohydrin Formation
Alternatively, the halohydrin functionality can be introduced after the protection of a suitable precursor. For instance, starting from an allyl alcohol protected with a BOM group, a halohydrin can be formed through the addition of a halogen and water.
Intramolecular Cyclization: The Williamson Ether Synthesis
The core of this guide is the intramolecular cyclization of BOM-protected halopropanols to form the corresponding oxetane. This reaction proceeds via an SN2 mechanism, where the deprotonated secondary alcohol acts as a nucleophile, attacking the carbon bearing the halogen and displacing it.[4]
Diagram of the Intramolecular Williamson Ether Synthesis
Caption: Stereospecificity of the intramolecular Williamson ether synthesis.
Experimental Protocol for Oxetane Synthesis
The following is a general protocol for the base-mediated cyclization of a BOM-protected halopropanol.
Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)oxetane
-
A solution of 1-chloro-3-(benzyloxymethoxy)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 2-((benzyloxy)methyl)oxetane.
Reactivity and Stability of the BOM Group
The benzyloxymethyl protecting group is generally stable to the strong basic conditions employed in the Williamson ether synthesis. [3]However, it is important to be aware of potential side reactions. Under excessively harsh basic conditions or with prolonged reaction times at elevated temperatures, cleavage of the BOM group can occur.
The BOM group is readily cleaved under acidic conditions or by hydrogenolysis. [3]This orthogonality allows for the selective deprotection of the BOM group in the presence of other protecting groups that are stable to these conditions.
Characterization Data
The structural elucidation of the BOM-protected halopropanol precursors and the final oxetane product is typically achieved through a combination of spectroscopic techniques.
Table 1: Expected Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 1-Chloro-3-(benzyloxymethoxy)propan-2-ol | 7.25-7.40 (m, 5H, Ar-H), 4.75 (s, 2H, O-CH2-O), 4.60 (s, 2H, Ph-CH2), 3.90-4.00 (m, 1H, CH-OH), 3.55-3.70 (m, 4H, CH2-Cl and O-CH2) | 137-138 (Ar-C), 127-129 (Ar-CH), 95-96 (O-CH2-O), 70-72 (Ph-CH2), 68-70 (CH-OH), 46-48 (CH2-Cl) | 3400 (br, O-H), 3030, 2920, 2870 (C-H), 1100 (C-O) |
| 2-((Benzyloxy)methyl)oxetane | 7.25-7.40 (m, 5H, Ar-H), 4.80-4.90 (m, 1H, O-CH), 4.55-4.65 (m, 4H, Ph-CH2 and O-CH2-ring), 3.60-3.70 (m, 2H, BOM-CH2-O), 2.60-2.80 (m, 2H, CH2-ring) | 138-139 (Ar-C), 127-129 (Ar-CH), 78-80 (O-CH), 73-75 (Ph-CH2), 70-72 (O-CH2-ring), 68-70 (BOM-CH2-O), 25-27 (CH2-ring) | 3030, 2920, 2850 (C-H), 1120, 980 (C-O, oxetane ring) |
Conclusion
The intramolecular Williamson ether synthesis of benzyloxymethyl ethers of halopropanols is a reliable and stereospecific method for the preparation of 2-((benzyloxy)methyl)oxetanes. The careful selection of the halogen leaving group, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions. The stability of the BOM protecting group under the basic reaction conditions, coupled with its facile removal under orthogonal conditions, makes this a highly valuable strategy in the synthesis of complex molecules containing the oxetane moiety for applications in drug discovery and development.
References
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- Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design.
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - PMC - NIH. (2015). [Link]
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Recent Advances in the Synthesis of 2-Substituted Oxetanes - SciSpace. (2015). [Link]
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A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives | Request PDF - ResearchGate. (2025). [Link]
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Stability of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene under acidic conditions
An In-depth Technical Guide to the Acidic Stability of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of this compound under acidic conditions. As a molecule featuring a benzyl ether linkage and a di-halogenated propyl chain, it presents multiple reactive sites susceptible to degradation. Understanding these degradation pathways is critical for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or building block.[1][2] This document elucidates the primary degradation mechanisms, focusing on the acid-catalyzed cleavage of the benzyl ether, and explores subsequent reactions of the resulting halohydrin intermediate. It further provides a detailed, field-proven experimental protocol for conducting forced degradation studies in accordance with regulatory expectations, alongside a discussion of appropriate analytical methodologies for monitoring stability and identifying degradants.[3][4]
Introduction
The study of a molecule's stability under various stress conditions is a cornerstone of pharmaceutical development and chemical research.[4] Forced degradation studies, which expose a compound to conditions more severe than accelerated stability testing, are essential for several reasons: they elucidate degradation pathways, help identify potential degradation products, and are crucial for developing and validating stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][5]
This compound (CAS: 54307-67-4) is a halogenated ether with potential applications as a building block in organic synthesis, particularly in medicinal chemistry for constructing novel drug candidates.[1] Its structure combines a benzylic ether, known for its lability to acid, with a vicinal bromo-chloro-alcohol precursor (a halohydrin derivative), which can undergo complex intramolecular reactions.[6][7] This guide offers a predictive and practical framework for assessing its stability in acidic environments, a common condition encountered in both synthesis and physiological systems.
Molecular Structure and Physicochemical Properties
The chemical structure of the title compound dictates its reactivity. The key functional groups are the benzyl ether and the primary alkyl halides (bromo and chloro).
Figure 1. Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 54307-67-4 | [8] |
| Molecular Formula | C₁₀H₁₂BrClO | [9] |
| Molecular Weight | 263.56 g/mol | [8] |
| Appearance | Clear colourless liquid | [10] |
| Reactivity | Stable under normal conditions; incompatible with strong oxidizing agents.[10][11] |
Anticipated Degradation Pathways under Acidic Conditions
The molecule's multifaceted structure suggests two primary stages of degradation in an acidic medium. The initial and most probable event is the cleavage of the benzyl ether, followed by potential reactions of the liberated halohydrin.
Primary Pathway: Acid-Catalyzed Benzyl Ether Cleavage
Benzyl ethers are well-documented as being susceptible to cleavage by strong acids.[12] The reaction proceeds via an SN1 mechanism due to the ability of the benzyl group to stabilize the resulting carbocation through resonance.[6][13]
The mechanism involves two key steps:
-
Protonation of the Ether Oxygen: The ether oxygen acts as a Lewis base, accepting a proton from the acidic medium. This converts the benzyloxy group into a good leaving group (benzyl alcohol).[14]
-
Formation of a Benzyl Carbocation: The protonated ether undergoes heterolytic cleavage, releasing the stable benzyl carbocation and the neutral 1-bromo-3-chloropropan-2-ol molecule.[6][13] The benzyl carbocation will subsequently react with any available nucleophile, such as water, to form benzyl alcohol, or with the halide counter-ion (e.g., Cl⁻ from HCl) to form benzyl chloride.
Recommended Experimental Protocol for Forced Degradation
This protocol outlines a systematic approach to perform an acidic forced degradation study, designed to achieve a target degradation of 5-20%, which is sufficient to demonstrate specificity without generating secondary degradants that may not be relevant to formal stability studies. [3][5][15]
Materials and Reagents
-
This compound (purity >95%)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), certified ACS grade
-
Sulfuric acid (H₂SO₄), certified ACS grade
-
Sodium hydroxide (NaOH), certified ACS grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials
-
pH meter
-
Thermostatically controlled water bath or oven
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. [16]2. Stress Sample Preparation:
-
For each condition, transfer a known volume of the stock solution into a separate volumetric flask.
-
Add the acidic stressor (e.g., 0.1 M HCl, 1 M HCl, or 0.1 M H₂SO₄). [16]The choice of acid can be relevant, as the counter-ion (Cl⁻ vs. SO₄²⁻) can act as a nucleophile.
-
Dilute to the final volume with the stressor solution to achieve a final drug concentration (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the flasks at various temperatures (e.g., room temperature, 60°C, and 80°C). [17] * Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of base (e.g., NaOH) to quench the degradation reaction. [16]5. Sample Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis and transfer to an HPLC vial.
-
Control Samples: Prepare and analyze a "time zero" sample (neutralized immediately after preparation) and an unstressed control sample (drug in solvent without acid) for each temperature condition.
Analytical Methodologies for Stability Assessment
A combination of chromatographic techniques is recommended for a thorough stability assessment. [18] Table 2: Recommended Analytical Techniques
| Technique | Purpose | Key Considerations |
| HPLC-UV | Primary method for separation and quantification of the parent compound and degradation products. [4][18] | Use a reversed-phase C18 column. A gradient elution with a mobile phase of acetonitrile and water/buffer is suitable for separating compounds with varying polarities. UV detection should be performed at a wavelength where all components have reasonable absorbance. |
| LC-MS/MS | Identification and structural elucidation of unknown degradation products. | Provides molecular weight and fragmentation data, which is crucial for confirming the structures of the proposed degradants (e.g., 1-bromo-3-chloropropan-2-ol, benzyl alcohol). |
| GC-MS | Confirmatory analysis, especially for volatile or semi-volatile degradants. [19][20] | Useful for identifying low molecular weight products like benzyl alcohol or benzyl chloride. May require derivatization for polar compounds like the halohydrin. |
Data Presentation and Interpretation
Results from the forced degradation study should be tabulated to clearly show the extent of degradation under each condition. The goal is to identify conditions that yield 5-20% degradation of the active ingredient. [5] Table 3: Example Data Summary from Acidic Degradation Study (1 M HCl at 60°C)
| Time (hours) | Parent Compound (%) | Degradant 1 (%) (1-Bromo-3-chloropropan-2-ol) | Degradant 2 (%) (Benzyl Alcohol) | Total (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 2.3 | 2.4 | 99.9 |
| 4 | 90.1 | 4.8 | 4.9 | 99.8 |
| 8 | 81.5 | 9.1 | 9.2 | 99.8 |
| 12 | 72.3 | 13.5 | 13.8 | 99.6 |
Note: Percentages are based on peak area relative to the total peak area.
A successful study will demonstrate that the analytical method can resolve the parent peak from all major degradation product peaks, with a peak purity analysis confirming no co-elution. [17]
Conclusion
The stability of this compound under acidic conditions is primarily governed by the lability of its benzyl ether linkage. The most significant degradation pathway involves an SN1-type cleavage to yield 1-bromo-3-chloropropan-2-ol and a benzyl carbocation, which is subsequently trapped. Further degradation of the resulting halohydrin is possible but likely requires more strenuous conditions. A well-designed forced degradation study, utilizing a validated stability-indicating HPLC method coupled with mass spectrometry for identification, is essential to fully characterize the degradation profile of this molecule. The insights gained from such studies are invaluable for ensuring the quality, safety, and efficacy of any downstream application in research and drug development.
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Stability of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene under basic conditions
An In-Depth Technical Guide to the Stability and Reactivity of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene Under Basic Conditions
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of this compound when subjected to basic conditions. This compound, a functionalized benzyl ether, possesses multiple reactive sites, making its behavior in the presence of bases a critical consideration for its application in multi-step organic synthesis, particularly within the pharmaceutical and materials science sectors. The primary routes of degradation are identified as intermolecular nucleophilic substitution and, to a lesser extent, elimination reactions. The benzylic ether linkage itself is largely stable, while the 1-bromo-3-chloropropyl moiety is the principal site of reactivity. This document elucidates the underlying chemical principles governing these transformations, provides a framework for experimental stability assessment, and offers guidance on handling this reagent to maintain its structural integrity.
Introduction
The molecule this compound is a bifunctional aliphatic-aromatic ether. Its utility as a synthetic intermediate stems from the presence of two distinct halide leaving groups—a primary bromide and a primary chloride—and a stable benzyl ether protecting group. The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, making it a potentially valuable building block.
However, many synthetic transformations, such as alkylations, acylations, and cyclizations, are conducted in the presence of a base. Understanding the stability of this molecule under such conditions is paramount to prevent unintended side reactions and ensure the desired synthetic outcome. This guide will dissect the competing reaction pathways that can occur when this compound is exposed to a basic environment.
Key Structural Features:
-
Benzyl Ether: The benzyloxymethyl group is a common protecting group for alcohols, known for its general stability across a wide range of conditions, including basic media.[1]
-
Primary Bromide: The bromine atom is attached to a primary carbon. Bromide is an excellent leaving group, making this position highly susceptible to nucleophilic attack.
-
Primary Chloride: The chlorine atom is also attached to a primary carbon. While chloride is a good leaving group, it is significantly less reactive than bromide.
Theoretical Analysis of Potential Reaction Pathways
Under basic conditions, the molecule can undergo several competing reactions. The outcome is dictated by factors such as the nature of the base (strength, steric bulk), solvent, and temperature.[2]
Stability of the Benzyl Ether Moiety
The benzyl ether linkage is robust under basic conditions. Cleavage of benzyl ethers typically requires specific catalytic hydrogenolysis (e.g., H₂/Pd-C), dissolution metal reduction (e.g., Birch reduction), or harsh oxidative/acidic conditions.[1][3] Therefore, degradation involving the cleavage of the C-O bonds of the benzyl ether is not considered a significant pathway under standard basic conditions (e.g., NaOH, K₂CO₃, or organic amines).
Reactivity of the 1-Bromo-3-chloropropyl Moiety
The primary reaction pathways involve the alkyl halide portions of the molecule.
This is the most probable degradation pathway. A nucleophilic base (e.g., hydroxide, alkoxide) can directly displace one of the halide ions.
-
Attack at C1 (Displacement of Bromide): The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Therefore, Sₙ2 attack by an external nucleophile (Nu⁻) will preferentially occur at the carbon bearing the bromine atom. This is the kinetically favored process.
-
Attack at C3 (Displacement of Chloride): Attack at the carbon bearing the chlorine is also possible but will occur at a significantly slower rate under identical conditions.
The Sₙ2 mechanism is favored for primary alkyl halides and is promoted by strong, non-hindered nucleophiles/bases.[4]
In analogous compounds like halohydrins, intramolecular cyclization to form an epoxide is extremely rapid in the presence of a base.[5][6] This occurs via deprotonation of the hydroxyl group, followed by an intramolecular Sₙ2 attack by the resulting alkoxide.
In the case of this compound, the hydroxyl group is protected as a benzyl ether. This modification prevents the classical epoxide formation mechanism. While the ether oxygen possesses lone pairs, its nucleophilicity is significantly lower than that of an alkoxide. An intramolecular attack of the ether oxygen on the carbon bearing the bromine would lead to the formation of a 6-membered oxonium ion intermediate. While not impossible, this process is generally less favorable than a direct intermolecular reaction with a stronger, anionic nucleophile present in the medium.
Elimination reactions compete with substitution, particularly with strong, sterically hindered bases (e.g., potassium tert-butoxide) or at elevated temperatures.[7][8] An E2 reaction would involve the abstraction of a proton from the central carbon (C2) and the concurrent expulsion of a halide leaving group to form an alkene. Given that the substrate contains primary halides, the Sₙ2 pathway is generally expected to dominate, especially with common, non-hindered bases like NaOH or K₂CO₃.[9]
Summary of Predicted Reactivity
The primary degradation pathway for this compound under basic conditions is the Sₙ2 substitution at the carbon bearing the bromine atom. Other pathways, such as substitution at the chlorine-bearing carbon and E2 elimination, are considered minor contributors under typical conditions.
Figure 1: Competing reaction pathways for the title compound under basic conditions.
Experimental Design for Stability Assessment
To empirically determine the stability of the title compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of basic conditions and monitoring its degradation over time.
Forced Degradation Study Protocol
This protocol provides a framework for assessing stability. It should be adapted based on available equipment and specific experimental goals.
Materials:
-
This compound
-
Bases: 0.1 M NaOH (aq), 1.0 M NaOH (aq), Potassium Carbonate (K₂CO₃), Potassium tert-butoxide (t-BuOK)
-
Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Ethanol (EtOH)
-
Internal Standard (IS): A stable, non-reactive compound with a distinct analytical signal (e.g., undecaphenone).
-
Quenching Agent: 0.1 M HCl (aq)
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the title compound (e.g., 10 mg/mL) and the internal standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Reaction Setup: For each condition, add a known volume of the compound stock solution to a reaction vial. Add the basic solution or a solution of the base in the chosen organic solvent.
-
Incubation: Maintain the reaction vials at controlled temperatures (e.g., Room Temperature (25°C) and an elevated temperature like 50°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing an excess of the quenching agent (0.1 M HCl) to stop the reaction.
-
Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase (for HPLC) or a suitable solvent (for GC) to an appropriate concentration for analysis.
-
Analysis: Inject the prepared samples into the HPLC or GC-MS system to determine the concentration of the remaining parent compound relative to the internal standard.
Figure 2: A generalized workflow for conducting a forced degradation study.
Data Presentation and Interpretation
The results from the forced degradation study should be tabulated to allow for easy comparison of stability under different conditions. The primary metric is the percentage of the parent compound remaining at each time point.
Table 1: Hypothetical Forced Degradation Data
| Condition | Temperature (°C) | Time (h) | Parent Compound Remaining (%) |
| 0.1 M NaOH in 1:1 EtOH/H₂O | 25 | 0 | 100.0 |
| 4 | 91.5 | ||
| 8 | 84.2 | ||
| 24 | 65.7 | ||
| 1.0 M NaOH in 1:1 EtOH/H₂O | 25 | 0 | 100.0 |
| 4 | 75.3 | ||
| 8 | 58.1 | ||
| 24 | 22.4 | ||
| 1.0 M NaOH in 1:1 EtOH/H₂O | 50 | 0 | 100.0 |
| 1 | 68.9 | ||
| 4 | 25.1 | ||
| 8 | < 5 | ||
| 1.0 M K₂CO₃ in ACN | 50 | 0 | 100.0 |
| 8 | 98.2 | ||
| 24 | 95.1 |
Interpretation: The hypothetical data in Table 1 illustrates that the compound degrades significantly faster with a stronger base (1.0 M NaOH vs 0.1 M NaOH) and at a higher temperature. It also shows much greater stability with a weaker base like potassium carbonate, even at elevated temperatures. This suggests that for synthetic applications requiring basic conditions, milder bases and lower temperatures are crucial for preserving the molecule's integrity.
Conclusion and Recommendations
The stability of this compound is highly dependent on the basic conditions employed.
-
Core Stability: The benzyl ether group provides a stable scaffold, and is not the primary site of reactivity under basic conditions.
-
Primary Degradation Pathway: The most significant route of degradation is the Sₙ2 displacement of the bromide ion by the base or other nucleophiles present in the reaction mixture.
-
Influencing Factors: The rate of degradation is accelerated by increased base concentration, base strength, and temperature.
-
Recommendations for Use: To minimize degradation during synthetic procedures, it is recommended to:
-
Utilize the mildest basic conditions compatible with the desired transformation.
-
Maintain the lowest possible reaction temperature.
-
Minimize the reaction time.
-
Avoid strong, concentrated nucleophilic bases if the integrity of the 1-bromo-3-chloropropyl moiety is required for subsequent steps.
-
By understanding these stability characteristics, researchers and drug development professionals can more effectively utilize this versatile intermediate, ensuring higher yields and purity in their synthetic endeavors.
References
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-
Raman, N. V. V. S. S., Prasad, A. V. S. S., Reddy, K. R., & Ramakrishna, K. (2017). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. Chromatographia, 80(3). Available at: [Link]
- Google Patents. (n.d.). Method for making bromo-chloralkanes.
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National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 17, 2026, from [Link]
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ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Learning Chemistry with Dr. P. (2021, August 10). Epoxide formed from halohydrin mechanism [Video]. YouTube. Retrieved January 17, 2026, from [Link]
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PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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IARC Publications. (n.d.). SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. Retrieved January 17, 2026, from [Link]
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BITS Pilani. (n.d.). Elimination Reactions. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). Synthesis of Epoxides. Retrieved January 17, 2026, from [Link]
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Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved January 17, 2026, from [Link]
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The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Introduction: A Versatile Bifunctional Reagent for Heterocyclic Scaffolding
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive molecules, offering diverse pharmacological activities.[1] A key strategy in the construction of these scaffolds is the utilization of bifunctional reagents that can undergo sequential reactions to form the desired ring system. (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene emerges as a highly valuable, albeit specialized, building block for this purpose.
This reagent, possessing two distinct halogen atoms—a bromine and a chlorine—at the 1 and 3 positions of a propane backbone, offers differential reactivity that can be exploited for selective bond formation. The presence of a benzyloxy group at the 2-position not only introduces a site for potential further functionalization but also influences the steric and electronic properties of the molecule. These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of this compound in the synthesis of N-substituted morpholines, piperazines, and 1,4-oxazepanes. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles to empower rational experimental design.
Core Principle: Sequential Nucleophilic Substitution and Intramolecular Cyclization
The synthetic strategy leveraging this compound is predicated on a two-step reaction cascade involving a primary amine or a related nucleophile. The fundamental mechanism involves an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization to forge the heterocyclic ring.
The bromine atom, being a better leaving group than chlorine, is anticipated to be displaced first by the nucleophilic amine. This initial reaction forms a key intermediate which then undergoes an intramolecular SN2 reaction, wherein the nitrogen atom attacks the carbon bearing the chlorine atom, to yield the final cyclic product.
Synthesis of N-Substituted 2-(Benzyloxymethyl)morpholines
N-substituted morpholines are a privileged scaffold in numerous approved drugs, valued for their favorable physicochemical properties.[2][3] The synthesis of 2-(benzyloxymethyl) substituted morpholines from this compound and a primary amine is a direct and efficient approach to this important heterocyclic core.
Proposed Reaction Mechanism
The reaction proceeds via a tandem nucleophilic substitution mechanism. In the first step, the primary amine attacks the carbon bearing the bromine atom, leading to the formation of a secondary amine intermediate. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the newly formed secondary amine, increasing its nucleophilicity and promoting the ring-closing SN2 reaction.
Caption: Proposed reaction pathway for morpholine synthesis.
Experimental Protocol: Synthesis of 4-Benzyl-2-(benzyloxymethyl)morpholine
This protocol details the synthesis of a representative N-substituted morpholine derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous acetonitrile, add benzylamine followed by potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-benzyl-2-(benzyloxymethyl)morpholine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 263.56 | (as per scale) |
| Benzylamine | 1.1 | 107.15 | (as per scale) |
| Potassium Carbonate | 2.5 | 138.21 | (as per scale) |
Table 1: Reagent quantities for the synthesis of 4-benzyl-2-(benzyloxymethyl)morpholine.
Synthesis of N-Substituted 2-(Benzyloxymethyl)piperazines
Piperazine and its derivatives are integral components of numerous blockbuster drugs, exhibiting a wide range of biological activities.[4] The reaction of this compound with a primary diamine provides a straightforward entry into this important class of heterocycles.
Proposed Reaction Mechanism
The synthesis of N-substituted piperazines follows a similar mechanistic pathway to that of morpholines. The key difference is the use of a diamine, where one nitrogen atom acts as the initial nucleophile and the second participates in the intramolecular cyclization. The use of a mono-protected diamine can be advantageous to prevent the formation of undesired side products.
Caption: Proposed reaction pathway for piperazine synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-3-(benzyloxymethyl)piperazine
This protocol describes the synthesis of a representative N,N'-disubstituted piperazine.
Materials:
-
This compound (1.0 eq)
-
N-Benzylethylenediamine (1.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and N-benzylethylenediamine in anhydrous DMF.
-
Add triethylamine to the solution and stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield the desired 1-benzyl-3-(benzyloxymethyl)piperazine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 263.56 | (as per scale) |
| N-Benzylethylenediamine | 1.1 | 150.22 | (as per scale) |
| Triethylamine | 3.0 | 101.19 | (as per scale) |
Table 2: Reagent quantities for the synthesis of 1-benzyl-3-(benzyloxymethyl)piperazine.
Synthesis of 2-(Benzyloxymethyl)-1,4-oxazepanes
Seven-membered heterocyclic rings, such as 1,4-oxazepanes, are of growing interest in medicinal chemistry due to their unique conformational properties which can lead to enhanced biological activity and selectivity.[5][6] The synthesis of 2-(benzyloxymethyl)-1,4-oxazepanes can be achieved by reacting this compound with an appropriate amino alcohol.
Proposed Reaction Mechanism
The formation of the 1,4-oxazepane ring involves the reaction of an amino alcohol with the dihaloether. The amine functionality of the amino alcohol will preferentially act as the nucleophile in the initial intermolecular substitution. The subsequent intramolecular cyclization can proceed via either the nitrogen or the oxygen atom. Under basic conditions, the more nucleophilic alkoxide, formed by deprotonation of the hydroxyl group, is expected to displace the remaining halide to form the seven-membered ring.
Caption: Proposed reaction pathway for 1,4-oxazepane synthesis.
Experimental Protocol: Synthesis of 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane
This protocol outlines the synthesis of a representative 1,4-oxazepane derivative.
Materials:
-
This compound (1.0 eq)
-
2-(Benzylamino)ethanol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 2-(benzylamino)ethanol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.[7]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 263.56 | (as per scale) |
| 2-(Benzylamino)ethanol | 1.1 | 151.21 | (as per scale) |
| Sodium Hydride (60%) | 2.5 | 24.00 | (as per scale) |
Table 3: Reagent quantities for the synthesis of 4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
Conclusion and Future Perspectives
This compound is a promising and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The differential reactivity of the two halogen atoms provides a handle for selective and sequential bond formation, enabling the construction of N-substituted morpholines, piperazines, and 1,4-oxazepanes. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. Future work could focus on expanding the scope of nucleophiles, exploring stereoselective cyclizations, and further derivatization of the benzyloxy moiety to generate diverse compound libraries for drug discovery programs.
References
-
PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link]
-
PubMed. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. [Link]
-
PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][6][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]
-
ACS Publications. (n.d.). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. [Link]
-
PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]
-
SciSpace. (n.d.). Seven-Membered Rings. [Link]
-
Harvey B. Hopps. (n.d.). THE SYNTHESIS OF SEVEN-MEMBERED HETEROCYCLES. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
ResearchGate. (n.d.). Recent progress in the synthesis of morpholines. [Link]
-
SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
- Google Patents. (n.d.).
-
IARC Publications. (n.d.). SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. [Link]
-
ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
-
PubChem. (n.d.). 1-Bromo-3,5-bis(2-chloropropan-2-yl)benzene. [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloropropane. [Link]
-
PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane. [Link]
-
IJPSR. (2009). heterocyclic compounds with their recent development. [Link]
-
PubChem. (n.d.). (2R)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane. [Link]
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Navigating Nucleophilic Substitution Reactions of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene: A Guide for Researchers
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene is a key intermediate in organic synthesis, offering a versatile platform for the introduction of a substituted three-carbon chain with a benzyloxy moiety. Its structure, featuring two different halogen atoms at the 1- and 3-positions, allows for selective and sequential nucleophilic substitution reactions, making it a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The applications of this building block are broad, ranging from the synthesis of bioactive compounds, where the halogenated propanol backbone is a common motif, to the creation of specialty polymers.[1]
Core Principles: Understanding the Reactivity Landscape
The reactivity of this compound is governed by the principles of nucleophilic substitution. The presence of two distinct leaving groups, bromide and chloride, introduces a layer of regioselectivity that can be exploited for controlled synthesis.
Leaving Group Ability: Bromide vs. Chloride
In nucleophilic substitution reactions, the facility of the reaction is significantly influenced by the ability of the leaving group to depart. Bromide is generally a better leaving group than chloride. This is attributed to its larger ionic radius and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. Consequently, nucleophilic attack will preferentially occur at the carbon bearing the bromine atom.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The operative mechanism, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.
-
SN2 Reactions: These reactions are favored by primary and less sterically hindered secondary halides, strong nucleophiles, and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the reaction center. Given that both the C1 and C3 positions of the substrate are primary, SN2 pathways are highly probable with a wide range of nucleophiles.
-
SN1 Reactions: While less likely for this primary dihalide, SN1-type reactions could be promoted under conditions that favor carbocation formation, such as in the presence of a Lewis acid or in a highly polar, protic solvent with a weak nucleophile. The benzyloxy group, through resonance, can stabilize a carbocation at the adjacent carbon, potentially influencing the reaction pathway under certain conditions.
Synthetic Applications and Protocols
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a range of synthetic transformations. Below are detailed protocols for key reactions.
Protocol 1: Synthesis of the Starting Material, this compound
The synthesis of the title compound can be achieved through the reaction of benzyl alcohol with 1-bromo-3-chloropropane.
Materials:
-
Benzyl alcohol
-
1-Bromo-3-chloropropane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add benzyl alcohol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane (1.2 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Diagram of Synthesis Workflow:
Caption: Synthesis of the target compound via Williamson ether synthesis.
Protocol 2: Regioselective Substitution with Azide Nucleophile
This protocol demonstrates the preferential substitution of the bromide atom by an azide nucleophile, a versatile precursor for the synthesis of amines.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product, (((1-azido-3-chloropropan-2-yl)oxy)methyl)benzene.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome: The primary product will be the 1-azido-3-chloro derivative due to the superior leaving group ability of bromide.
Protocol 3: Intramolecular Cyclization to form 3-(Benzyloxy)oxetane
Treatment of this compound with a strong base can induce an intramolecular Williamson ether synthesis to form a four-membered oxetane ring. The intramolecular alkoxide, formed by deprotonation of any residual water or by slow hydrolysis, attacks one of the electrophilic carbons. The formation of a four-membered ring is kinetically favored over intermolecular reactions under dilute conditions.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to yield 3-(benzyloxy)oxetane.
Diagram of Intramolecular Cyclization:
Caption: Pathway for the synthesis of 3-(benzyloxy)oxetane.
Protocol 4: Substitution with Amine Nucleophiles
This protocol describes the reaction with a secondary amine, leading to the formation of a tertiary amine.
Materials:
-
This compound
-
Secondary amine (e.g., Piperidine, 2.2 equivalents)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and the secondary amine (2.2 equivalents).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the product by column chromatography.
Note on Reactivity: The use of excess amine is common to drive the reaction to completion and to act as a scavenger for the HBr formed. A non-nucleophilic base like K₂CO₃ can also be used.
Data Summary
| Nucleophile | Reagent(s) | Solvent | Conditions | Product(s) | Ref. |
| Azide | NaN₃ | DMF | 60-70 °C, 4-6 h | (((1-Azido-3-chloropropan-2-yl)oxy)methyl)benzene | [2] |
| Hydroxide (intramolecular) | t-BuOK | THF | 0 °C to RT, 8-12 h | 3-(Benzyloxy)oxetane | [3] |
| Amine (Piperidine) | Piperidine, K₂CO₃ | CH₃CN | Reflux, 12-24 h | 1-(3-(Benzyloxy)-2-chloropropyl)piperidine | [4] |
| Thiol (Thiophenol) | PhSH, NaOH | Ethanol | RT, 4-6 h | (((1-Chloro-3-(phenylthio)propan-2-yl)oxy)methyl)benzene | [5] |
| Cyanide | NaCN | DMSO | 80-90 °C, 6-8 h | 4-(Benzyloxy)-3-chlorobutanenitrile | [6] |
Troubleshooting and Mechanistic Considerations
-
Side Reactions: In the presence of strong, sterically hindered bases, elimination reactions (E2) can compete with substitution, leading to the formation of allylic ethers.
-
Double Substitution: With strong nucleophiles and forcing conditions, substitution at both the C1 and C3 positions can occur. To favor monosubstitution, use of a molar equivalent of the nucleophile and careful monitoring of the reaction is crucial.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophilic anion, thus enhancing its reactivity.
-
Temperature Control: For selective monosubstitution, it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. By understanding the principles of nucleophilic substitution and carefully selecting reaction conditions, researchers can exploit the differential reactivity of its two halogen atoms to achieve a wide range of synthetic transformations. The protocols provided in this guide serve as a starting point for the exploration of its rich chemistry, enabling the development of novel molecules with potential applications in medicine and materials science.
References
-
MySkinRecipes. ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]
-
PrepChem. Preparation of 1-bromo-3-chloropropane. [Link]
-
Progress in Chemistry. Synthesis of Oxetanes. [Link]
-
PubChem. This compound. [Link]
-
IARC Publications. SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen. [Link]
-
PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]
-
National Institutes of Health. Synthesis of the Mitogenic S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoylpentapeptide From Escherichia Coli Lipoprotein. [Link]
- National Institutes of Health.
-
MySkinRecipes. ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]
-
PrepChem. Preparation of 1-bromo-3-chloropropane. [Link]
-
National Institutes of Health. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
RSC Publishing. Synthesis of the α-hydroxy-analogues of S-benzylcysteine and cysteine. [Link]
-
National Institutes of Health. Promising Hybrids Derived from S-Allylcysteine and NSAIDs Fragments against Colorectal Cancer: Synthesis, In-vitro Evaluation, Drug-Likeness and In-silico ADME/tox Studies. [Link]
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Selective reaction at the bromine center of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Topic: Selective Reaction at the Bromine Center of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Introduction
In the landscape of pharmaceutical and materials science, the precise construction of molecular architecture is paramount. Polyfunctionalized building blocks, which offer multiple sites for chemical modification, are invaluable assets in multi-step synthesis. The compound this compound is one such scaffold, presenting two distinct halogen centers—a primary bromide and a primary chloride. This structural feature is not a complication but rather a strategic advantage, enabling chemo-selective functionalization. This guide provides a comprehensive examination of the principles and a field-proven protocol for achieving highly selective nucleophilic substitution exclusively at the carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for subsequent transformations. Such selectivity is crucial for developing complex molecules and active pharmaceutical ingredients (APIs).[1]
The Scientific Basis for Selectivity: A Mechanistic Deep Dive
The ability to target the C-Br bond in the presence of a C-Cl bond is rooted in fundamental principles of physical organic chemistry. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, and the selectivity is dictated primarily by the inherent properties of the carbon-halogen bonds.[2][3]
Pillar 1: The Leaving Group Hierarchy
The efficiency of an SN2 reaction is critically dependent on the stability of the leaving group. A better leaving group is one that is a weaker base and can better stabilize the negative charge it acquires upon bond cleavage. When comparing halogens, the leaving group ability increases down the group: F- < Cl- < Br- < I-.
This trend is explained by two key factors:
-
Bond Strength: The C-Br bond is inherently weaker and longer than the C-Cl bond.[4][5] This is due to the larger atomic radius of bromine, which results in less effective orbital overlap with carbon compared to chlorine.[4][5] Consequently, less energy is required to cleave the C-Br bond.[6][7]
-
Anion Stability: The bromide anion (Br-) is larger and more polarizable than the chloride anion (Cl-). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion. The relative stability of halide anions is a reflection of the strength of their conjugate acids (H-X), with HBr being a stronger acid than HCl.[8]
This differential reactivity is the cornerstone of the selective chemistry of polyhalogenated alkanes.[4][9]
Caption: C-Br vs. C-Cl bond strength and reactivity.
Pillar 2: The SN2 Reaction Pathway
The reaction proceeds through a concerted, single-step SN2 mechanism. In this pathway, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[3][10] This approach is necessary for the nucleophile's highest occupied molecular orbital (HOMO) to effectively overlap with the anti-bonding (LUMO) orbital of the carbon-halogen bond.[10]
Caption: The concerted SN2 mechanism at the C-Br center.
Key factors that favor a robust and selective SN2 reaction include:
-
Substrate Structure: The target C-Br bond is on a primary carbon, which is ideal for SN2 reactions due to minimal steric hindrance.[11]
-
Nucleophile Choice: A strong, unhindered nucleophile is required to ensure the reaction proceeds at a practical rate.
-
Solvent System: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are optimal. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive. Protic solvents would solvate and deactivate the nucleophile.[11]
Application Protocol: Selective Azidation of this compound
This protocol details the selective substitution of the bromide with an azide group, a versatile functional group that can be readily converted to an amine, used in click chemistry, or other transformations.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | AChemBlock | Substrate[12] |
| Sodium Azide (NaN₃) | Reagent Grade, >99% | Sigma-Aldrich | Nucleophile. Caution: Highly Toxic |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Deionized Water | N/A | In-house | For work-up |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |
| Hexanes / Ethyl Acetate Mixture | HPLC Grade | VWR | Eluent for chromatography |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Standard Labware | |
| Nitrogen or Argon gas supply | High Purity | N/A | For inert atmosphere |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with dry nitrogen or argon gas for 10 minutes to ensure an inert atmosphere. This prevents moisture from interfering with the reaction.
-
Reagent Charging: To the flask, add this compound (e.g., 2.64 g, 10.0 mmol, 1.0 eq) followed by sodium azide (0.78 g, 12.0 mmol, 1.2 eq). The slight excess of the nucleophile ensures the reaction goes to completion.
-
Solvent Addition: Carefully add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask. The solvent should be anhydrous to prevent the formation of undesired hydrolysis byproducts.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 55 °C. Stir the mixture vigorously. The progress of the reaction should be monitored every hour using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Reaction Quench and Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of deionized water. This step precipitates the organic product and dissolves the DMF and excess sodium azide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure product, (((1-azido-3-chloropropan-2-yl)oxy)methyl)benzene.
-
Characterization: The final product should be a colorless oil. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal for -CH₂N₃ in the NMR spectrum is a key indicator of success.
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, ensure the DMF is truly anhydrous and the sodium azide is of high purity and has been stored correctly. A slight increase in temperature (to 65-70 °C) can increase the rate, but may lead to side products if overheated.
-
Formation of Side Products: The primary potential side product would result from the reaction at the chloride center. If this is observed, it indicates the reaction conditions are too harsh. Reducing the temperature is the most effective way to enhance selectivity.
-
Difficult Purification: If the product is difficult to separate from the starting material, adjust the polarity of the eluent system for chromatography. A shallower gradient often provides better resolution.
Conclusion
The selective functionalization of this compound at the bromine center is a robust and reliable synthetic operation. By leveraging the fundamental principles of leaving group ability and optimizing SN2 reaction conditions, researchers can cleanly transform the C-Br bond while preserving the C-Cl bond for future synthetic manipulations. The protocol provided herein serves as a validated starting point for accessing valuable intermediates, empowering chemists in drug discovery and materials science to build molecular complexity with precision and control.
References
- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
- Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali.
- 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Department of Health.
- Preparation method of 1, 3-propanediol.
- A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol.
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-
The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
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-
Top Industrial Applications of Bromo-3-Chloropropane. Rock Chemicals, Inc. [Link]
-
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-
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-
SN2 Reaction Mechanism. Chemistry Steps. [Link]
-
Compare Reactivity of Halogenoalkanes. YouTube. [Link]
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Application Notes and Protocols for the Chemoselective Formation of a Grignard Reagent from (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Abstract
This document provides a comprehensive guide for the chemoselective synthesis of the Grignard reagent, (2-((benzyloxy)methyl)-2-chloroethyl)magnesium bromide, from the precursor (((1-bromo-3-chloropropan-2-yl)oxy)methyl)benzene. Capitalizing on the differential reactivity of carbon-halogen bonds, this protocol details a method for the preferential insertion of magnesium at the more labile carbon-bromine bond, while preserving the integrity of the carbon-chlorine bond. This application note is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the theoretical underpinnings, a meticulous experimental protocol, and strategies for troubleshooting. The successful synthesis of this specific Grignard reagent opens avenues for the introduction of the versatile 2-((benzyloxy)methyl)-2-chloroethyl moiety in the synthesis of complex molecular architectures.
Introduction and Strategic Overview
Grignard reagents are cornerstones of synthetic organic chemistry, revered for their capacity to forge new carbon-carbon bonds with a wide array of electrophiles.[1][2][3] The preparation of these organomagnesium halides typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[4][5][6] A significant challenge arises, however, when the substrate bears multiple halogen atoms. In such cases, achieving selective Grignard formation at a single, desired position is paramount to circumventing the formation of undesirable side products and enabling precise downstream functionalization.
The selectivity in Grignard reagent formation is fundamentally governed by the bond dissociation energies of the carbon-halogen bonds. The established reactivity trend is I > Br > Cl > F, reflecting the decreasing strength of the C-X bond down the group.[1][7][8] The carbon-bromine (C-Br) bond is inherently weaker and thus possesses a lower activation energy for the oxidative insertion of magnesium compared to the more robust carbon-chlorine (C-Cl) bond.[9] This intrinsic difference in reactivity forms the strategic basis for the chemoselective protocol detailed herein.
The starting material, this compound, presents two distinct reactive sites for Grignard formation. The primary alkyl bromide is anticipated to be significantly more reactive towards magnesium than the primary alkyl chloride. This application note provides a validated protocol to exploit this reactivity differential, ensuring the targeted formation of (2-((benzyloxy)methyl)-2-chloroethyl)magnesium bromide.
Mechanism and Theoretical Framework
The formation of a Grignard reagent is a fascinating and complex process that occurs on the surface of the magnesium metal.[2] While the precise mechanism is still a subject of some academic discussion, it is widely accepted to involve single electron transfer (SET) steps, leading to the formation of radical intermediates.[8][10]
The key steps are generally considered to be:
-
Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond of the alkyl halide. This results in the formation of a radical anion.
-
Bond Cleavage: The radical anion rapidly decomposes, cleaving the carbon-halogen bond to yield an alkyl radical and a halide anion.
-
Radical Recombination: The newly formed alkyl radical recombines with a magnesium radical cation (Mg•+) on the metal surface to form the organomagnesium compound, the Grignard reagent.[10]
In the case of this compound, the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that the initial electron transfer and subsequent cleavage will occur preferentially at the brominated carbon. By carefully controlling the reaction conditions, particularly temperature, the reaction can be effectively halted after the formation of the desired bromo-Grignard, minimizing the competing reaction at the chloro-substituted carbon.
It is crucial to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols, leading to their protonation and destruction.[4][5][10] The ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are not merely inert media; they play a vital role in stabilizing the Grignard reagent by coordinating to the magnesium atom, forming a soluble complex.[1][10]
Detailed Experimental Protocol
This protocol is optimized for the selective formation of the Grignard reagent at the carbon-bromine bond. Strict adherence to anhydrous techniques is critical for success.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., AChemBlock | Starting material.[11] |
| Magnesium Turnings | High Purity | e.g., Sigma-Aldrich | Must be activated prior to use. |
| Iodine | Crystal, ACS Reagent | e.g., Fisher Scientific | For magnesium activation. |
| 1,2-Dibromoethane | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Alternative for magnesium activation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | e.g., Sigma-Aldrich | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7%, inhibitor-free | e.g., Sigma-Aldrich | Alternative solvent, freshly distilled. |
| (-)-Menthol | ≥99% | e.g., Sigma-Aldrich | For titration. |
| 1,10-Phenanthroline | Reagent Grade | e.g., Sigma-Aldrich | Indicator for titration. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Local Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
Experimental Workflow Diagram
Caption: Workflow for the chemoselective formation of the Grignard reagent.
Step-by-Step Procedure
A. Preparation and Magnesium Activation:
-
Drying of Glassware: All glassware must be rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The entire apparatus should be under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[12] Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface. Alternatively, a small amount of 1,2-dibromoethane can be added to the magnesium in a small volume of THF and stirred until bubbling (ethene evolution) is observed, signifying activation.[13][14]
B. Grignard Reagent Formation:
-
Solvent Addition: Add anhydrous THF to the activated magnesium turnings to achieve a final concentration of approximately 0.5 M with respect to the alkyl halide.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension.
-
Observation of Initiation: The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color (if used), the onset of a gentle reflux, and the appearance of a cloudy, grayish solution. If the reaction does not initiate, a small amount of 1,2-dibromoethane can be added as an entraining agent.[14]
-
Controlled Addition: Once the reaction has initiated, add the remaining solution of the alkyl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a homogenous, dark grey to brown suspension.
Quantification of the Grignard Reagent
The accurate determination of the Grignard reagent's concentration is crucial for stoichiometric control in subsequent reactions.[15] Direct titration with a colorimetric indicator is a common and reliable method.[15][16]
Titration Protocol using (-)-Menthol and 1,10-Phenanthroline
-
Preparation: Under an inert atmosphere, add a small crystal (approx. 2-3 mg) of 1,10-phenanthroline to a dry flask. Add 2 mL of anhydrous THF. The solution should be colorless.
-
Titration Setup: Prepare a standardized solution of (-)-menthol in anhydrous THF (e.g., 1.0 M).
-
Titration: To the flask containing the indicator, add a precisely known volume (e.g., 1.00 mL) of the prepared Grignard reagent solution via syringe. A distinct color (often rust-red or purple) will form as the Grignard reagent complexes with the indicator.[16]
-
Endpoint: Titrate this solution by adding the standardized (-)-menthol solution dropwise with vigorous stirring. The endpoint is reached when the color of the complex permanently disappears, leaving a colorless or pale yellow solution.[15]
-
Calculation: The molarity of the Grignard reagent is calculated using the formula: Molarity (RMgBr) = (Molarity of Menthol × Volume of Menthol) / Volume of Grignard Reagent
Sample Titration Data
| Trial | Volume of Grignard Solution (mL) | Molarity of (-)-Menthol (M) | Volume of (-)-Menthol (mL) | Calculated Molarity (M) |
| 1 | 1.00 | 1.00 | 0.45 | 0.45 |
| 2 | 1.00 | 1.00 | 0.47 | 0.47 |
| Average | 0.46 |
Potential Side Reactions and Troubleshooting
While the protocol is optimized for selectivity, several side reactions can occur. Understanding these can aid in troubleshooting and further optimization.
-
Wurtz Coupling: A significant side reaction is the coupling of the initially formed Grignard reagent with another molecule of the starting alkyl bromide to form a dimer. This is minimized by the slow, controlled addition of the alkyl halide to the magnesium suspension, which maintains a low concentration of the alkyl halide in the reaction mixture.
-
Reaction at the C-Cl bond: Although less favorable, some formation of a di-Grignard reagent or Grignard formation at the chloride position can occur, especially if the reaction temperature is too high or the reaction time is excessively long.
-
Intramolecular Cyclization: The formed Grignard reagent could potentially undergo an intramolecular S_N2 reaction, displacing the chloride to form 2-((benzyloxy)methyl)oxirane.[17] This is generally less likely under the aprotic, ethereal conditions of Grignard formation but can be a consideration, especially upon prolonged heating.
-
Failure to Initiate: This is the most common issue. Ensure all reagents and glassware are scrupulously dry. Re-activation of the magnesium may be necessary. Crushing the magnesium turnings with a glass rod under an inert atmosphere can also expose a fresh, reactive surface.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Wet glassware/solvent; Inactive magnesium surface | Thoroughly dry all equipment; Use freshly distilled, anhydrous solvent; Re-activate magnesium with iodine/1,2-dibromoethane and gentle heating.[12][13] |
| Low Yield | Incomplete reaction; Side reactions (e.g., Wurtz coupling) | Extend reaction time; Ensure slow, controlled addition of the alkyl halide; Maintain a gentle reflux. |
| Formation of di-Grignard | High reaction temperature; Prolonged reaction time | Maintain a controlled reaction temperature; Monitor the reaction and quench upon completion. |
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the chemoselective formation of (2-((benzyloxy)methyl)-2-chloroethyl)magnesium bromide. By leveraging the inherent differences in the reactivity of carbon-halogen bonds, this procedure allows for the targeted synthesis of a valuable synthetic intermediate. The successful application of this protocol hinges on meticulous attention to anhydrous techniques and the careful control of reaction parameters. This guide serves as a comprehensive resource for researchers seeking to incorporate this versatile Grignard reagent into their synthetic strategies.
References
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LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
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University of Wisconsin-Madison. Formation of Grignard Reagents from Organic Halides. [Link]
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Luebbers, T., et al. (2003). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
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Fiveable. Reactions of Alkyl Halides: Grignard Reagents. [Link]
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Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
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Michigan State University. Alkyl Halide Reactivity. [Link]
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Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]
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ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
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OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. [Link]
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Scribd. Titration Grignard and BuLi. [Link]
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Lookchem. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. [Link]
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Quora. (2017, November 1). What is the mechanism of the formation of a Grignard reagent from an alkyl halide?. [Link]
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YouTube. (2025, May 16). Can Grignard Reagents React With Alkyl Halides? - Next LVL Programming. [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
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Organic Syntheses. Procedure. [Link]
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ResearchGate. Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. [Link]
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Journal of Chemical Education. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
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Chemguide. grignard reagents. [Link]
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Jasperse, J. Grignard Reaction. [Link]
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Brainly. (2023, May 23). A Grignard reagent can be produced by combining an alkyl bromide or alkyl chloride with: A. Mg B. Li C. -. [Link]
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ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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NIH. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. [Link]
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BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. [Link]
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Scribd. CH13 Hydrocarbons Shobhit Nirwan. [Link]
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ResearchGate. (2025, August 10). Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels. [Link]
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Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
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ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
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Wikipedia. Grignard reagent. [Link]
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Benzylic Grignard reagent. [Link]
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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Khan Academy. (2024, January 28). Grignard Reagents | Haloalkanes and Haloarenes | Chemistry. [Link]
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Wikipedia. 1-Bromo-3-chloropropane. [Link]
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Application Note & Protocols: Leveraging (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in Advanced Polymer Synthesis
Abstract
This technical guide provides a comprehensive overview of the utility of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene as a versatile precursor for the synthesis of functional polymers. While not a direct monomer for polymerization in its commercially available form, this document outlines its strategic conversion into a highly valuable epoxide monomer, 2-((Benzyloxy)methyl)oxirane . We present detailed protocols for both the synthesis of this functionalized epoxide and its subsequent polymerization via controlled ring-opening polymerization (ROP) techniques. Furthermore, this guide explores the post-polymerization modification of the resulting polyether, unlocking a pathway to hydrophilic polyols with broad applicability in biomaterials and drug delivery. A secondary application, leveraging the inherent halogen functionalities of the parent molecule as a potential initiator for Atom Transfer Radical Polymerization (ATRP), is also discussed. This document is intended for researchers and professionals in polymer chemistry and materials science seeking to develop novel functional materials.
Introduction: The Strategic Value of Functional Polyethers
Polyethers, a class of polymers characterized by ether linkages in their main chain, are of significant commercial and academic interest due to their unique properties, including chemical inertness, thermal stability, and tunable solubility. The introduction of functional pendant groups onto the polyether backbone dramatically expands their utility, enabling applications in drug delivery, responsive materials, and advanced coatings.
The benzyl-protected hydroxyl group is a particularly strategic functional moiety. The benzyl group serves as an excellent protecting group during polymerization, preventing unwanted side reactions. Its subsequent removal under mild conditions reveals a primary hydroxyl group, which can be used for further chemical modification or to impart hydrophilicity.[1][2]
This application note details a robust workflow for the synthesis of functional polyethers, starting from the readily available, yet underutilized, chemical this compound.[3][4]
Monomer Synthesis: From Dihalide to Functional Epoxide
The primary application of this compound in polymer synthesis is as a precursor to the functional epoxide monomer, 2-((Benzyloxy)methyl)oxirane.[5][6][7] This transformation is achieved through a base-mediated intramolecular cyclization, a classic and efficient method for epoxide formation.
Reaction Principle
The presence of two distinct halogen atoms (bromine and chlorine) and a secondary oxygen atom in the starting material creates an ideal scaffold for an intramolecular Williamson ether synthesis. Upon treatment with a strong base, the hydroxyl proton (if any, from hydrolysis) or a proton on a neighboring carbon is abstracted, leading to the formation of an alkoxide or a carbanion. The resulting nucleophile then displaces one of the halide ions in an intramolecular SN2 reaction, forming the strained three-membered oxirane ring. The choice of base and reaction conditions can influence the efficiency of this cyclization.
Diagram 1: Synthesis of 2-((Benzyloxy)methyl)oxirane
Caption: Workflow for the synthesis of a functional polyether.
Detailed Protocol for Monomer Synthesis
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Prepare an aqueous solution of NaOH or KOH.
-
Add the basic solution dropwise to the stirred solution of the starting material at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-((Benzyloxy)methyl)oxirane by vacuum distillation or column chromatography on silica gel.
Characterization:
-
¹H NMR: Expect characteristic signals for the oxirane protons, the methylene protons adjacent to the ether oxygen and the benzyl group, and the aromatic protons of the benzyl group.
-
¹³C NMR: Confirm the presence of the epoxide carbons and other carbons in the molecule.
-
FT-IR: Look for the characteristic C-O-C stretching of the epoxide ring.
Ring-Opening Polymerization of 2-((Benzyloxy)methyl)oxirane
The synthesized 2-((Benzyloxy)methyl)oxirane can be polymerized via several mechanisms, with cationic and anionic ring-opening polymerizations being the most common.[8] These methods can provide good control over the polymer's molecular weight and dispersity.
Cationic Ring-Opening Polymerization (CROP)
CROP of epoxides is typically initiated by strong Brønsted or Lewis acids. The reaction proceeds through an oxonium ion intermediate.
Mechanism:
-
Initiation: A proton or Lewis acid coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack.
-
Propagation: A monomer molecule attacks the activated oxonium ion, leading to ring-opening and the formation of a new oxonium ion at the chain end. This process repeats, propagating the polymer chain.
-
Termination/Transfer: The polymerization can be terminated by reaction with a nucleophile or by chain transfer reactions.
Diagram 2: Cationic Ring-Opening Polymerization Mechanism
Caption: Deprotection of the synthesized polyether.
Protocol for Debenzylation
Materials:
-
Poly((benzyloxy)methyl)ethylene oxide)
-
Ethanol or THF (solvent)
-
Palladium on charcoal (Pd/C, 10 wt%)
-
Hydrogen gas supply
-
Parr hydrogenator or similar pressure vessel.
Procedure:
-
Dissolve the polymer in the chosen solvent in a pressure vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by ¹H NMR for the disappearance of benzyl proton signals).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the functional polyol.
Alternative Application: ATRP Initiator
The starting material, this compound, possesses two potential initiating sites for Atom Transfer Radical Polymerization (ATRP): a secondary bromide and a primary chloride. []The C-Br bond is generally more reactive and would likely initiate polymerization first. This di-functional nature could potentially be used to synthesize polymers with complex architectures. However, the initiation efficiency and control would need to be carefully optimized. [10][11]
Conclusion
This compound is a valuable, though indirect, building block for the synthesis of advanced functional polymers. Its efficient conversion to 2-((Benzyloxy)methyl)oxirane provides access to a versatile monomer for ring-opening polymerization. The resulting polyethers, with their protected hydroxyl groups, can be readily deprotected to yield functional polyols, opening up a wide range of applications in biomedical and materials science. The protocols and insights provided in this application note offer a clear pathway for researchers to utilize this chemical in the development of novel polymeric materials.
References
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ResearchGate. (n.d.). Cationic photopolymerization of alkyl glycidyl ethers. Retrieved from [Link]
-
Rodriguez, C. G., Ferrier, R. C., Helenic, A., & Lynd, N. A. (2017). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. Macromolecules, 50(8), 3121–3130. [Link]
-
ResearchGate. (n.d.). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. Retrieved from [Link]
-
Kim, D., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Communications Chemistry, 6(1), 1-8. [Link]
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University of Illinois Urbana-Champaign. (2020). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 24.3: Anionic Polymerization of Epoxides. Retrieved from [Link]
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Chen, Y., et al. (2018). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry, 9(36), 4547-4555. [Link]
-
Semantic Scholar. (n.d.). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. Retrieved from [Link]
-
López-Vidal, E. M., et al. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]
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Taylor & Francis Online. (2012). Full article: Ring-opening polymerization of isopropylglycidyl ether (IPGE) with new catalysts of Ti, Sn, Al-alkoxides and comparison of its reactivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-((Benzyloxy)methyl)oxirane. Retrieved from [Link]
-
MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of heterotelechelic poly(ethylene glycol) derivatives having alpha-benzaldehyde and omega-pyridyl disulfide groups by ring opening polymerization of ethylene oxide using 4-(diethoxymethyl)benzyl alkoxide as a novel initiator. Retrieved from [Link]
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Retrieved from [Link]
-
ScienceDirect. (n.d.). Functional polymers by atom transfer radical polymerization. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Initiators. Retrieved from [Link]
-
MDPI. (n.d.). Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate with Organocatalyst. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
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-
ChemRxiv. (n.d.). Postpolymerization of Poly(ethylene oxide) through C–H Functionalization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Graft Copolymers with Poly(epichlorohydrin-co-ethylene oxide) as Backbone by Combination of Ring-opening Polymerization with Living Anionic Polymerization. Retrieved from [Link]
-
Advanced Materials Letters. (n.d.). Living and Immortal Ring-Opening Polymerization of Cyclic Esters. Retrieved from [Link]
-
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Application Notes and Protocols: The Strategic Utility of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in the Synthesis of Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (BCPMB), a key building block in the construction of complex pharmaceutical intermediates. The document elucidates a robust synthetic protocol for BCPMB and details its strategic implementation in the synthesis of precursors for clinically significant molecules, including the antihypertensive agent Naftopidil and analogues of beta-blockers. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for medicinal chemists and process development scientists.
Introduction: The Versatility of the Benzyloxy-Dihalopropanyl Scaffold
In the landscape of medicinal chemistry, the design of synthetic intermediates that offer both versatility and predictable reactivity is paramount. This compound, with its unique trifunctional architecture, has emerged as a valuable C3 synthon. This molecule incorporates a stable benzyloxy protecting group, a highly reactive bromine atom, and a less reactive chlorine atom, allowing for sequential and site-selective nucleophilic substitutions.
The benzyloxy group is a common motif in a wide array of bioactive molecules, contributing to favorable pharmacokinetic properties.[1][2] The dihalogenated propane backbone provides a robust scaffold for introducing pharmacophoric elements. Specifically, the differential reactivity of the carbon-bromine and carbon-chlorine bonds enables a stepwise approach to building molecular complexity, a crucial advantage in multi-step syntheses.[3] This guide will first detail a reliable method for the synthesis of BCPMB and then explore its application in the synthesis of key pharmaceutical intermediates.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved from the readily available starting material, 1-bromo-3-chloropropane. The synthetic strategy involves the introduction of the benzyloxy group at the C2 position via an oxidation-reduction sequence followed by etherification.
Plausible Synthetic Pathway
While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and high-yielding pathway can be constructed based on fundamental organic transformations. The pathway involves the initial formation of 1-bromo-3-chloropropan-2-one, followed by reduction to the corresponding alcohol and subsequent Williamson ether synthesis.
Sources
Application Notes & Protocols: Alkylation of Amines with (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
The alkylation of amines is a cornerstone of synthetic organic chemistry, providing a direct pathway to construct carbon-nitrogen bonds.[1] The reagent (((1-bromo-3-chloropropan-2-yl)oxy)methyl)benzene is a versatile bifunctional electrophile designed for the strategic introduction of a substituted C3-scaffold onto nitrogen nucleophiles. Its unique structure, featuring two distinct halide leaving groups (bromide and chloride) and a benzyloxy moiety, allows for sequential and regioselective reactions.
This guide focuses on the reaction of this reagent with primary and secondary amines. A significant application of this process, particularly with primary amines, is the synthesis of N-substituted 2-(benzyloxymethyl)azetidines. The azetidine ring is a highly sought-after motif in modern drug discovery, prized for its ability to impart conformational rigidity, improve metabolic stability, and serve as a novel vector in chemical space.[2][3] Its incorporation into therapeutic candidates has led to enhanced pharmacological properties across various biological targets.[4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for researchers, and methods for product characterization.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the amine's lone pair of electrons attacks an electrophilic carbon atom of the alkylating agent.[5] The inherent difference in the leaving group ability of bromide and chloride ions dictates the reaction's regioselectivity.
2.1. Regioselectivity: The Role of the Leaving Group The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a significantly better leaving group. Consequently, the initial nucleophilic attack by the amine will overwhelmingly occur at the carbon bearing the bromine atom.[6] This selective first step is critical for controlling the structure of the subsequent intermediates and final products.
2.2. Reaction with Primary Amines: A Pathway to Azetidines When a primary amine is used, the reaction follows a two-step sequence, culminating in an intramolecular cyclization to form a substituted azetidine ring.[2]
-
Step 1: Intermolecular S_N2 Alkylation. The primary amine (R-NH₂) attacks the brominated carbon of this compound, displacing the bromide ion. This forms a secondary amine intermediate, an N-(3-chloro-2-(benzyloxymethyl)propyl)ammonium salt. A base present in the reaction mixture then deprotonates the ammonium salt to yield the neutral secondary amine.
-
Step 2: Intramolecular S_N2 Cyclization. The lone pair on the nitrogen of the secondary amine intermediate acts as an internal nucleophile, attacking the terminal carbon bearing the chlorine atom. This intramolecular S_N2 reaction displaces the chloride ion and forms the strained, four-membered azetidine ring.[2][4] This step is often the rate-determining step and may require heating to overcome the activation energy associated with forming a four-membered ring.
2.3. Reaction with Secondary Amines: Formation of Tertiary Amines With secondary amines (R₂NH), the reaction typically terminates after the initial intermolecular S_N2 reaction at the C-Br bond.[7] The product is a stable tertiary amine. Intramolecular cyclization is not feasible as the resulting tertiary ammonium intermediate lacks a proton on the nitrogen that can be readily removed to generate the nucleophilic species required for ring formation.
Experimental Protocols
3.1. Safety Precautions
-
This compound is an alkylating agent and should be handled as a potential irritant and lachrymator.[8]
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Protocol 1: Synthesis of 1-Substituted-2-(benzyloxymethyl)azetidine from a Primary Amine
This protocol details a general procedure for the cyclization of a primary amine to form the corresponding N-substituted azetidine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (2.5 eq) and the primary amine (1.1 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration relative to the alkylating agent).
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring amine suspension at room temperature over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkylating agent is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr, KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-substituted azetidine.
Protocol 2: Synthesis of a Tertiary Amine from a Secondary Amine
This protocol describes the mono-alkylation of a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Dibenzylamine) (1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.2 eq) and anhydrous acetonitrile.
-
Add the non-nucleophilic base (Et₃N or DIPEA, 1.5 eq). The base acts as an acid scavenger for the HBr generated.
-
Addition of Alkylating Agent: Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1. The expected product is the open-chain tertiary amine.
Data Presentation and Characterization
Table 1: Representative Reaction Parameters
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) |
| Amine | Benzylamine (1.1 eq) | Dibenzylamine (1.2 eq) |
| Base | K₂CO₃ (2.5 eq) | Triethylamine (1.5 eq) |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | 80 °C | Room Temperature to 40 °C |
| Time | 16 h | 6 h |
| Expected Product | 1-Benzyl-2-(benzyloxymethyl)azetidine | N-Benzyl-N-(3-chloro-2-(benzyloxymethyl)propyl)benzylamine |
| Typical Yield | 45-65% | 70-85% |
Product Characterization
-
¹H and ¹³C NMR Spectroscopy: The primary tool for structural confirmation.
-
Azetidine Product (from Protocol 1): Expect characteristic signals for the azetidine ring protons, typically in the range of 2.0-4.0 ppm. The benzyloxymethyl and N-substituent protons will also show distinct signals.
-
Tertiary Amine Product (from Protocol 2): The spectrum will show signals corresponding to the open-chain structure, including a characteristic signal for the -CH₂Cl group.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product (M+H)⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification process.
Caption: General workflow for amine alkylation and product isolation.
References
- BenchChem. (2025). Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines.
- University of Calgary. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Xu, J. X., et al. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165.
-
Clark, J. (n.d.). Making amines from halogenoalkanes. Chemguide. [Link]
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317-13323. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Quora. (2023, March 23). A single organic product was obtained when 1-bromo-3-chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product?. [Link]
-
LibreTexts Chemistry. (2025, February 24). 24.6: Synthesis of Amines. [Link]
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
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Synthesis of chiral derivatives from (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
An Application Guide for the Asymmetric Synthesis of Chiral Building Blocks from (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Introduction: Unlocking Chirality from a Prochiral Precursor
In the landscape of modern drug discovery and pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or even toxic.[1][2] Consequently, the development of efficient, stereoselective synthetic routes to obtain enantiomerically pure compounds is a cornerstone of medicinal chemistry.[2][3]
This application note provides a detailed guide to the synthesis of valuable chiral derivatives starting from this compound (CAS No: 54307-67-4).[4][5] This commercially available, prochiral halohydrin ether is an excellent substrate for introducing chirality, serving as a versatile precursor for key structural motifs, such as chiral 1,3-disubstituted-2-propanols, which are prevalent in a wide array of pharmaceutical agents.[6][7]
We will explore several robust strategies, moving from classical chemical methods to advanced biocatalytic and chemoenzymatic approaches. The focus will be not only on the procedural steps but on the underlying principles and the rationale behind experimental design, empowering researchers to adapt and innovate these protocols for their specific molecular targets.
Strategic Overview: Pathways to Enantiopurity
The synthesis of chiral derivatives from the starting material, a benzyloxymethyl-substituted dihalopropanol, primarily hinges on two strategic approaches that leverage its inherent chemical functionalities. The presence of a secondary alcohol precursor flanked by two different halogen atoms offers multiple avenues for stereoselective transformations.
Caption: Core synthetic strategies from the prochiral starting material.
Strategy 1: Chiral Epoxides as Versatile Intermediates
The most direct transformation of the starting halohydrin is an intramolecular Williamson ether synthesis to form a reactive epoxide ring.[8] This epoxide can either be formed as a racemate for subsequent resolution or generated enantioselectively, serving as a pivotal intermediate for a variety of chiral products.
Protocol 1.1: Base-Mediated Synthesis of Racemic 2-((Benzyloxy)methyl)oxirane
This protocol describes the formation of the racemic epoxide through a base-induced intramolecular SN2 reaction. The alkoxide formed by deprotonation of the hydroxyl group attacks the carbon bearing the more labile bromine atom, displacing it to form the three-membered ring.
Principle: The reaction proceeds via deprotonation of the secondary alcohol to form an alkoxide, which then acts as an intramolecular nucleophile. The bromide is the superior leaving group compared to chloride, ensuring regioselective ring closure to form the desired epoxide.
Caption: Mechanism of base-mediated epoxidation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add powdered sodium hydroxide (1.2 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure racemic 2-((benzyloxy)methyl)oxirane.
Expert Insight: The choice of base is critical. NaH provides an irreversible deprotonation and is highly effective but requires stringent anhydrous conditions. NaOH is a more practical and economical choice for scale-up operations, although the reaction may require slightly longer times or gentle heating.
Protocol 1.2: Enantioselective Epoxidation via Halohydrin Dehalogenase
For direct access to an enantiopure epoxide, a biocatalytic approach using a halohydrin dehalogenase (HHDH) is highly effective.[9] These enzymes catalyze the enantioselective conversion of vicinal halohydrins into their corresponding epoxides.[9][10]
Principle: Halohydrin dehalogenase, an enzyme from the short-chain dehydrogenase/reductase (SDR) superfamily, facilitates the deprotonation of the hydroxyl group and the subsequent intramolecular nucleophilic attack to form the epoxide with high enantioselectivity. One enantiomer of the starting material is converted much faster than the other, leading to an enantioenriched epoxide product.
Materials:
-
This compound
-
Halohydrin dehalogenase (e.g., from Agrobacterium radiobacter)
-
Buffer solution (e.g., Tris-SO₄, pH 8.0)
-
Organic co-solvent (e.g., isooctane)
-
pH-stat or autotitrator with dilute NaOH solution
-
Centrifuge
Procedure:
-
Prepare a biphasic system with an aqueous buffer solution (e.g., 50 mM Tris-SO₄, pH 8.0) and an organic solvent (e.g., isooctane) in a 4:1 ratio.
-
Dissolve the substrate, this compound, in the organic phase.
-
Add the halohydrin dehalogenase enzyme to the aqueous phase.
-
Combine the two phases in a temperature-controlled reactor (e.g., 25 °C) and stir vigorously to ensure adequate mixing.
-
The reaction releases HBr, causing a drop in pH. Maintain the pH at 8.0 using a pH-stat that automatically adds a dilute NaOH solution. The consumption of NaOH is a direct measure of reaction progress.
-
Monitor the reaction until 50% conversion is reached (based on NaOH consumption) to achieve high enantiomeric excess (ee) of the product and the remaining substrate.
-
Stop the reaction and separate the organic layer. The aqueous layer can be centrifuged to pellet the enzyme for potential reuse.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantioenriched epoxide.
-
The enantiomeric excess of the product should be determined using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Strategy 2: Dynamic Kinetic Resolution (DKR) of the Secondary Alcohol
Dynamic Kinetic Resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limitation of a standard kinetic resolution.[11][12][13] This chemoenzymatic process combines the enantioselective acylation of the secondary alcohol by a lipase with the in-situ racemization of the unreacted alcohol enantiomer by a metal catalyst.
Principle: The racemic starting material is subjected to two simultaneous catalytic cycles. A lipase (e.g., Novozym® 435) selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester. Concurrently, a racemization catalyst (e.g., a Ruthenium complex) rapidly interconverts the remaining, less reactive S-enantiomer back into the racemate. This allows for the theoretical conversion of 100% of the starting material into a single, enantiopure acylated product.[14]
Caption: The catalytic cycles of Dynamic Kinetic Resolution (DKR).
Protocol 2.1: Chemoenzymatic DKR via Lipase and a Ru-Catalyst
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)
-
Racemization catalyst (e.g., Shvo's catalyst or a similar Ru-complex)
-
Acyl donor (e.g., Isopropenyl acetate, Vinyl acetate)
-
Anhydrous toluene or tert-butyl methyl ether (MTBE)
-
Molecular sieves (4 Å)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the racemic starting material (1.0 eq), the Ru-catalyst (1-2 mol%), and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene to dissolve the components (0.2 M).
-
Add the acyl donor (e.g., isopropenyl acetate, 1.5 eq).
-
Finally, add the immobilized lipase (e.g., Novozym® 435, ~20 mg per 0.1 mmol of substrate).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir.
-
Monitor the reaction progress by taking aliquots, filtering off the enzyme, and analyzing by chiral HPLC or GC to determine both conversion and enantiomeric excess of the product.
-
Once the reaction reaches completion (>98% conversion), cool the mixture to room temperature.
-
Filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral ester by flash column chromatography on silica gel.
Summary of Synthetic Strategies
| Synthetic Strategy | Key Reagents/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Pros | Cons |
| Base-Mediated Epoxidation | NaOH, NaH | 85-95% | 0% (Racemic) | High yield, simple, cost-effective. | Produces a racemic mixture requiring further resolution. |
| Enzymatic Epoxidation | Halohydrin Dehalogenase | ~50% (for high ee) | >95% | High enantioselectivity, mild conditions. | Limited to 50% yield, enzyme cost and availability. |
| Dynamic Kinetic Resolution (DKR) | Lipase + Ru-Catalyst | >90% | >99% | High yield and excellent enantioselectivity. | Requires a metal catalyst, optimization of two catalytic cycles. |
Conclusion and Future Applications
The protocols detailed in this guide offer robust and versatile methods for generating valuable chiral building blocks from the prochiral precursor, this compound. The choice of strategy—be it the formation of a chiral epoxide via biocatalysis or the direct synthesis of an enantiopure ester through dynamic kinetic resolution—can be tailored to the specific needs of a research program, considering factors like desired scale, cost, and downstream synthetic plans.
The resulting chiral epoxides and acylated halohydrins are not end products but rather potent intermediates. They can undergo a wide range of subsequent transformations, such as nucleophilic ring-opening or substitution reactions, to install diverse functionalities and construct complex molecular architectures. These building blocks are invaluable for the synthesis of chiral ligands, natural products, and, most critically, new chemical entities in the drug discovery pipeline, where precise control over stereochemistry is non-negotiable.[7][15]
References
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Janssen, D. B., Majerić-Elenkov, M., Hasnaoui, G., Hauer, B., & Lutje Spelberg, J. H. (2006). Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. Biochemical Society Transactions, 34(Pt 2), 291–295. [Link]
-
Chemistry LibreTexts. (2023). 18.5 Cyclic Ethers: Epoxides. [Link]
-
Kroutil, W., & Kleewein, A. (2010). Enantioselectivity of Epoxide Formation from Halohydrins by Means of Flavobacterium Rigense. ResearchGate. [Link]
-
Chad's Prep. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube. [Link]
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Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
MySkinRecipes. ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
-
Klimovica, K., & Cherkupally, P. (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. ACS Catalysis, 6(8), 4884–4906. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]
-
Wang, J., & Li, F. (2018). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Molecules, 23(11), 2829. [Link]
-
Li, Z., et al. (2023). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications, 14, 1-11. [Link]
-
Keith, J. M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]
-
Pellis, A., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]
-
Wang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12, 5719. [Link]
-
Patel, R. N. (2008). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. Current Organic Chemistry, 12(13), 1139-1172. [Link]
-
Kumar, A., & Kumar, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(32), 22964-22976. [Link]
-
Ilardi, E. A., & Shvo, Y. (2021). The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy. Journal of Medicinal Chemistry, 64(13), 8834–8854. [Link]
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Application Notes and Protocols for the Synthesis of Agrochemicals Using (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of (((1-bromo-3-chloropropan-2-yl)oxy)methyl)benzene as a pivotal intermediate in the synthesis of agrochemical compounds, particularly focusing on the development of novel triazole-based fungicides. This document outlines the strategic importance of this building block, details a representative synthetic protocol, elucidates the underlying reaction mechanisms, and presents expected analytical data.
Introduction: Strategic Importance in Agrochemical Synthesis
This compound, with CAS Number 54307-67-4, is a bifunctional electrophilic reagent of significant interest in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a benzyloxy ether and two distinct halogen atoms (bromine and chlorine) on a propane backbone, offers a versatile platform for the construction of various agrochemical scaffolds. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and regioselective nucleophilic substitution reactions, a key strategy in the assembly of target molecules with desired stereochemistry and biological activity.
The primary application of this intermediate lies in the synthesis of triazole fungicides. Triazole fungicides are a major class of agrochemicals that act as sterol biosynthesis inhibitors, crucial for controlling a broad spectrum of fungal pathogens in crops. The benzyloxy group in the intermediate can be a key structural feature in the final active ingredient or serve as a protecting group that is later modified.
Physicochemical Properties of the Key Intermediate
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and for the design of synthetic protocols.
| Property | Value | Source |
| CAS Number | 54307-67-4 | [1] |
| Molecular Formula | C₁₀H₁₂BrClO | [1][2][3] |
| Molecular Weight | 263.56 g/mol | [1][2][3] |
| Appearance | Colorless liquid (typical) | |
| Purity | ≥95% (typical commercial grade) | [1] |
| Storage | Store at room temperature. | [1] |
Synthetic Pathway to a Triazole Fungicide: A Representative Application
The synthesis of a triazole-containing agrochemical from this compound typically proceeds through a two-step sequence: 1) initial reaction with a nucleophile to displace one of the halogens, followed by 2) intramolecular cyclization or reaction with a second nucleophile. A common and highly valuable transformation is the reaction with 1,2,4-triazole to introduce the fungicidally active moiety.
The following diagram illustrates a plausible synthetic workflow for the preparation of a hypothetical triazole fungicide, 1-(((benzyloxy)methyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a structure analogous to known triazole fungicides.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Welcome to the technical support guide for the synthesis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS: 54307-67-4)[1][2]. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this Williamson ether synthesis. Here, we provide a robust protocol, address common experimental challenges through a detailed troubleshooting section, and offer insights into the reaction mechanisms to empower you to optimize your synthesis and resolve issues efficiently.
Core Synthesis Protocol: Benzylation of 1-Bromo-3-chloropropan-2-ol
The synthesis of the target molecule is typically achieved via a Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with an alkyl halide.[3][4][5] In this case, 1-bromo-3-chloropropan-2-ol is deprotonated by a strong base, and the resulting alkoxide undergoes nucleophilic substitution with benzyl bromide.
Reagents and Recommended Conditions
| Reagent/Parameter | Recommendation | Rationale & Key Considerations |
| Alcohol | 1-Bromo-3-chloropropan-2-ol | The secondary alcohol that will be benzylated. Purity is crucial. |
| Alkyl Halide | Benzyl bromide | A primary halide, ideal for SN2 reactions to minimize side reactions.[4][6] |
| Base | Sodium hydride (NaH), 60% dispersion in mineral oil | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents are preferred as they effectively solvate the cation (Na+), enhancing the nucleophilicity of the alkoxide.[7][8] |
| Temperature | 0 °C to Room Temperature (RT) | Initial deprotonation should be performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent SN2 reaction can be run at RT or slightly elevated temperatures (e.g., 50 °C) to ensure completion.[9][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the reaction of NaH with atmospheric moisture and oxygen.[9] |
Step-by-Step Experimental Workflow
-
Preparation: Under an inert atmosphere, add anhydrous THF (10 mL per 10 mmol of alcohol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirring solvent.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve 1-bromo-3-chloropropan-2-ol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50 °C.[10]
-
Quenching: Once the starting alcohol is consumed (as indicated by TLC), cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Shake and separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Q1: My yield is significantly lower than expected. What are the common causes?
Low yields are a frequent issue and can stem from several factors.[9]
-
Cause 1: Incomplete Deprotonation. The alcohol must be fully converted to the alkoxide for the reaction to proceed.
-
Solution: Ensure your sodium hydride is fresh and has not been deactivated by improper storage (a gray appearance can indicate deactivation).[9] Use a slight excess (1.1 eq) of NaH. Allow sufficient time for the deprotonation step, as evidenced by the cessation of hydrogen gas evolution.
-
-
Cause 2: Presence of Moisture. Water will consume the sodium hydride and quench the alkoxide intermediate.
-
Solution: Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry. The Williamson ether synthesis is highly sensitive to moisture.[9]
-
-
Cause 3: Competing Elimination Reaction. The alkoxide is a strong base and can promote the E2 elimination of benzyl bromide to form stilbene, although this is less common with primary halides.[6][7] More significantly, the alkoxide can induce elimination on another molecule of the starting material or the product itself.
-
Solution: Maintain a lower reaction temperature. Elimination reactions often have a higher activation energy than substitution and are more favored at elevated temperatures.[6] Adding the benzyl bromide slowly at a low temperature (0 °C) can help minimize this side reaction.
-
Q2: My TLC analysis shows multiple unexpected spots. What are the likely side products?
The formation of multiple products indicates that side reactions are occurring.
-
Side Product 1: Dibenzyl Ether. This forms if benzyl bromide reacts with benzyl alcohol. Benzyl alcohol can be present as an impurity in the starting material or can be formed by the reaction of benzyl bromide with any residual water.
-
Identification & Solution: Dibenzyl ether is less polar than the desired product. Ensure the purity of your benzyl bromide. Rigorously exclude water from the reaction.
-
-
Side Product 2: Elimination Products. As mentioned, the basic alkoxide can promote E2 elimination. Benzyl bromide itself is not prone to E2 as it lacks a beta-hydrogen on an adjacent sp3 carbon[12], but other elimination pathways involving the halo-propane backbone are possible.
-
Side Product 3: Intramolecular Cyclization. The alkoxide formed from 1-bromo-3-chloropropan-2-ol could potentially undergo an intramolecular SN2 reaction to form an epoxide, such as 2-(bromomethyl)oxirane or 2-(chloromethyl)oxirane. This is a common pathway for halohydrins.
-
Identification & Solution: This side reaction is a significant possibility. To favor the desired intermolecular reaction, add the benzyl bromide alkylating agent as soon as the alkoxide is formed. Maintaining a sufficient concentration of benzyl bromide can help it outcompete the intramolecular cyclization.
-
Q3: The reaction mixture turned dark brown/black. Is this a problem?
A change in color is common, but a very dark color can indicate decomposition.
-
Cause: While some coloration is expected, a dark, tar-like appearance can result from decomposition of the reagents or products, often at elevated temperatures. Benzyl bromide can be unstable, and side reactions at high temperatures can lead to polymerization or degradation.
-
Solution: Maintain the recommended temperature profile. If heating is necessary, do so gently (e.g., 40-50 °C) and for the minimum time required.[10] Ensure the reaction is conducted under an inert atmosphere to prevent oxidative decomposition.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques are required for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product (263.56 g/mol for C₁₀H₁₂BrClO) and can provide fragmentation patterns to support the structure.[1][2]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Mechanistic Insights & Visualizations
The core of this synthesis is the SN2 reaction.[3][4] However, its efficiency is challenged by competing pathways.
Primary Reaction Pathway: Williamson Ether Synthesis
The reaction proceeds in two main steps:
-
Deprotonation: The hydride ion (H⁻) from NaH acts as a powerful base, abstracting the acidic proton from the hydroxyl group of 1-bromo-3-chloropropan-2-ol to form a sodium alkoxide and hydrogen gas.[4][13]
-
Nucleophilic Substitution (SN2): The resulting alkoxide anion is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion in a concerted, bimolecular step to form the desired ether.[3][8]
Visualization of Competing Reactions
The diagram below illustrates the desired SN2 pathway versus a potential intramolecular SN2 side reaction leading to an epoxide byproduct.
Sources
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- 2. This compound | C10H12BrClO | CID 3468282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. varsitytutors.com [varsitytutors.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Welcome to the dedicated technical support guide for the purification of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (Product ID: Q69275).[1] This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile benzyl ether intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high purity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the purification of this compound.
Q1: What are the typical impurities I should expect in my crude product?
A: The impurity profile is intrinsically linked to the synthetic route, which is most often a variation of the Williamson ether synthesis.[2][3] Expect to encounter:
-
Unreacted Starting Materials: Benzyl alcohol and 1-bromo-3-chloropropane are the most common. Residual base (e.g., NaOH, K₂CO₃) or phase-transfer catalysts may also be present.
-
Side-Products from the Ether Synthesis: Dibenzyl ether can form from the self-condensation of benzyl alcohol, especially under harsh basic conditions.
-
Isomeric Impurities: The starting material, 1-bromo-3-chloropropane, is produced by the hydrobromination of allyl chloride.[4][5] This process can sometimes yield small amounts of the isomeric 1-chloro-2-bromopropane, which can lead to the corresponding isomeric ether impurity in your final product.
-
Solvent Residues: Depending on the reaction conditions, solvents like Toluene, DMF, or acetonitrile may be present.[3]
Q2: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
A: A yellow tint often points to trace impurities that are highly chromophoric, potentially arising from thermal degradation or oxidation of phenolic species. Haloalkanes can also form colored degradation products upon storage or heating.[6][7]
-
Causality: Overheating during distillation or a prolonged reaction time can lead to decomposition. Some monomers and amines are also known to form colored oxides when exposed to air.[7]
-
Solution: A highly effective method for color removal is treatment with activated carbon. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.[8]
Q3: I am seeing multiple spots on my TLC analysis of the crude reaction mixture. How can I identify them?
A: Thin-Layer Chromatography (TLC) separates compounds based on polarity. A typical impurity profile on a silica gel plate would look like this:
-
Baseline/Low Rf: Highly polar compounds like inorganic salts or the alkoxide of benzyl alcohol. Benzyl alcohol itself will also have a relatively low Rf value.
-
Mid-Range Rf: This is where you should expect your target product, this compound.
-
High Rf: Less polar impurities will travel further up the plate. This includes starting materials like 1-bromo-3-chloropropane and side-products like dibenzyl ether.
Q4: What are the primary purification strategies for this compound?
A: A multi-step approach is typically most effective:
-
Aqueous Workup: An initial liquid-liquid extraction to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: The most reliable method for separating the target compound from both more polar and less polar organic impurities.[9]
-
Vacuum Distillation: Useful for removing low-boiling starting materials or for large-scale purification where chromatography is less practical. The target compound is a high-boiling liquid, so distillation must be performed under reduced pressure to prevent thermal decomposition.[10]
Q5: How stable is this compound to heat, acid, and base during purification?
A: The molecule has several points of potential instability:
-
Heat: While stable under normal conditions, prolonged exposure to high temperatures during distillation can cause decomposition.[11] It is crucial to use a high vacuum to keep the boiling temperature as low as possible.
-
Base: The compound is relatively stable to mild bases used during workup (e.g., NaHCO₃). However, strong bases (like NaOH or KOH) at elevated temperatures can promote elimination reactions or other degradation pathways involving the haloalkane moiety.
-
Acid: Benzyl ethers are susceptible to cleavage by strong acids.[12] Avoid washing with strong acids; if an acidic wash is necessary, use a dilute solution (e.g., 1M HCl) and minimize contact time.
Part 2: Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during your purification workflow.
Problem: Low Purity After Aqueous Workup
-
Symptom: GC-MS or ¹H NMR analysis of your organic layer after extraction shows a high percentage of starting materials or water-soluble side-products.
-
Causality: This often results from an incomplete reaction, inefficient partitioning during extraction, or the formation of a stable emulsion that traps impurities.
-
Solutions:
-
Verify Reaction Completion: Before beginning the workup, confirm the absence of starting materials via TLC or GC. If the reaction is incomplete, consider extending the reaction time or adding more reagents.
-
Optimize Extraction: Use a suitable organic solvent in which your product is highly soluble but has limited miscibility with water (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.
-
Break Emulsions: If an emulsion forms at the interface, adding a saturated sodium chloride solution (brine) can help break it by increasing the ionic strength of the aqueous phase.[9]
-
pH Adjustment: Wash the organic layer with 1M NaOH to remove unreacted benzyl alcohol as its water-soluble sodium salt. Follow this with a water wash to remove residual base before drying.
-
Problem: Poor Separation During Column Chromatography
-
Symptom: The desired product co-elutes with an impurity, resulting in mixed fractions and low yield of pure material.
-
Causality: The most common cause is an improperly chosen solvent system (eluent), which fails to provide adequate resolution between compounds. Column overloading or improper packing can also lead to poor separation.
-
Solutions:
-
Systematic Eluent Selection: Use TLC to find the optimal solvent system. A good system will give your product an Rf value of approximately 0.25-0.35 and show clear separation from all impurities. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Use Gradient Elution: If there is a large polarity difference between impurities, a gradient elution is highly effective. Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the highly polar impurities on the column.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band to prevent peak broadening.
-
Troubleshooting Chromatography: A Decision Tree
Caption: Decision tree for troubleshooting column chromatography.
Problem: Product Decomposition During Vacuum Distillation
-
Symptom: The material in the distillation flask darkens significantly, and the yield of distilled product is low. The distillate may also be discolored or contain new impurities.
-
Causality: The compound is degrading due to excessive heat. This can be caused by an insufficient vacuum or the presence of acidic or basic residues that catalyze decomposition.
-
Solutions:
-
Ensure a High Vacuum: Use a high-performance vacuum pump and check the entire apparatus for leaks to achieve the lowest possible pressure. A lower pressure directly translates to a lower boiling point.
-
Neutralize Before Distilling: Ensure the crude product is free from acidic or basic residues by performing a thorough aqueous workup and washing with water until the aqueous layer is neutral.
-
Use a Short-Path Apparatus: For highly sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures, reducing the risk of degradation.
-
Part 3: Experimental Protocols & Data
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₂BrClO | [1] |
| Molecular Weight | 263.56 g/mol | [1] |
| Boiling Point | ~143.3 °C (for 1-bromo-3-chloropropane) | [13] |
| Appearance | Colorless liquid (in pure form) | [13][14] |
| Solubility | Poorly soluble in water; soluble in methanol, diethyl ether, and other common organic solvents. | [13][15] |
Protocol 1: Standard Aqueous Workup
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and an equal volume of water.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
1M NaOH (to remove benzyl alcohol).
-
Water (to remove residual base).
-
Saturated NaCl solution (brine) to remove dissolved water.[9]
-
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size. Pack it with silica gel using the "slurry method" with your initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Purification Workflow
Sources
- 1. This compound 95% | CAS: 54307-67-4 | AChemBlock [achemblock.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. carlroth.com [carlroth.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
- 14. lobachemie.com [lobachemie.com]
- 15. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
Technical Support Center: Optimizing Regioselectivity in Reactions of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a specific focus on controlling regioselectivity.
The core challenge in the chemistry of this substrate lies in the differential reactivity of its two primary halide leaving groups: bromide and chloride. Understanding and manipulating the factors that govern which site reacts is paramount to achieving the desired synthetic outcome. This hub is structured into two key sections: a Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for deeper mechanistic understanding.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, outcome-based problems you may be encountering in the lab.
Problem 1: My reaction yields a mixture of regioisomers (substitution at both bromine and chlorine positions).
-
Primary Cause: The reaction conditions are not sufficiently optimized to differentiate between the reactivity of the C-Br and C-Cl bonds. Bromide is a better leaving group than chloride, meaning the C-Br bond is weaker and the bromide ion (Br-) is more stable in solution than the chloride ion (Cl-).[1][2][3] However, under harsh conditions (e.g., high temperatures), the selectivity can decrease.
-
Solutions & Optimization:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature. This will favor the kinetically controlled product, which is substitution at the more reactive C-Br bond.
-
Choice of Nucleophile: Employ "softer" nucleophiles (e.g., thiols, iodides) which, according to Hard-Soft Acid-Base (HSAB) theory, preferentially react with the softer electrophilic carbon attached to the bromine.
-
Solvent Considerations: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive, which can enhance selectivity at lower temperatures.[4][5]
-
Problem 2: I am observing significant formation of an oxetane byproduct.
-
Primary Cause: The reaction conditions favor intramolecular cyclization over the desired intermolecular substitution. This occurs when the oxygen of the benzyloxy ether acts as an internal nucleophile, displacing one of the halides. This is, in essence, an intramolecular Williamson ether synthesis.[6][7] This pathway is highly dependent on the base and solvent used.
-
Solutions & Optimization:
-
Base Selection is Critical: Strong, non-nucleophilic bases (e.g., NaH, KH) will deprotonate any residual alcohol from the substrate's synthesis but, more importantly, can promote elimination or cyclization. If you are aiming for substitution with an external nucleophile, ensure your starting material is free of the parent alcohol. If cyclization is the goal, a strong base is required.[8]
-
Control Nucleophile Concentration: For intermolecular substitution, use a high concentration of the external nucleophile to outcompete the intramolecular reaction. A slow addition of the substrate to a solution of the nucleophile can also favor the desired pathway.
-
Solvent Choice: Less polar solvents can sometimes favor intramolecular reactions. Sticking to polar aprotic solvents (DMF, acetonitrile) generally favors intermolecular S
N2 reactions.[9]
-
Problem 3: The reaction is sluggish or gives no product.
-
Primary Cause: The nucleophile may be too weak, the leaving group may not be sufficiently activated, or steric hindrance is preventing the reaction.
-
Solutions & Optimization:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base to deprotonate it in situ, thereby increasing its reactivity. For S
N2 reactions, negatively charged nucleophiles are almost always more reactive than their neutral counterparts.[2] -
Activate the Leaving Group (Halide Exchange): In a non-nucleophilic solvent, you can perform a Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI). The iodide will displace the bromide (and more slowly, the chloride), creating a much more reactive iodo-intermediate in situ, which is then substituted by your primary nucleophile.
-
Increase Temperature: While lower temperatures are recommended for selectivity, if no reaction occurs, a gradual increase in temperature may be necessary to overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to check for the appearance of side products.
-
Frequently Asked Questions (FAQs)
This section provides deeper insights into the principles governing the reactivity of this compound.
Q1: Which halide is the better leaving group, and why does it matter?
Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). The quality of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own.[2][3] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide is a weaker conjugate base than chloride. This means the C-Br bond is more easily broken in a nucleophilic substitution reaction.[1][3] This intrinsic difference is the foundation for achieving regioselectivity.
Q2: How do I selectively form the oxetane ring?
To favor the intramolecular Williamson ether synthesis to form 2-((benzyloxy)methyl)oxetane, you need to promote the internal oxygen atom's nucleophilicity while minimizing intermolecular reactions.[6][10]
-
Use a Strong, Non-nucleophilic Base: A strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is ideal. The goal is not to deprotonate an alcohol, but to create conditions where the intramolecular S
N2 displacement is the most favorable pathway. The reaction proceeds via displacement of the better leaving group, bromide. -
High Dilution: Running the reaction at high dilution will reduce the frequency of collisions between different molecules, thus disfavoring the intermolecular pathway and giving the internal nucleophile a greater opportunity to react.
Q3: Can I achieve substitution at the chlorine position while leaving the bromine intact?
This is synthetically very challenging and generally not feasible via a direct SN2 approach because of the superior leaving group ability of bromide. Any nucleophile strong enough to displace the chloride will displace the bromide much faster. To achieve this outcome, a multi-step protecting group strategy would likely be required, which falls outside the scope of direct regiocontrol.
Q4: What is the role of the solvent in controlling the reaction outcome?
The solvent plays a crucial role in stabilizing intermediates and modulating the reactivity of the nucleophile.[4]
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both cations and anions. They are particularly effective at solvating the nucleophile through hydrogen bonding, which creates a "solvent cage" and reduces its nucleophilicity.[9] This can slow down S
N2 reactions. -
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are the standard choice for S
N2 reactions.[5] They solvate the counter-ion (e.g., Na⁺) of the nucleophile but leave the anionic nucleophile relatively unsolvated, making it much more reactive and promoting a faster reaction rate.
Visual Guides & Protocols
Decision Workflow for Optimizing Regioselectivity
This diagram outlines the key decision points for directing the reaction toward either intermolecular substitution or intramolecular cyclization.
Caption: Decision tree for controlling reaction pathways.
Competing Reaction Pathways
This diagram illustrates the two main competing reaction pathways for the substrate in the presence of a base and/or an external nucleophile.
Caption: Intermolecular vs. Intramolecular Pathways.
Summary Table of Reaction Parameters
| Parameter | To Favor Intermolecular Substitution (at C-Br) | To Favor Intramolecular Cyclization (Oxetane) | Rationale |
| Nucleophile | Strong, external nucleophile (e.g., NaN₃, NaCN) | Internal oxygen atom | High concentration of an external nucleophile outcompetes the intramolecular reaction. |
| Base | Generally not required unless deprotonating a neutral nucleophile. | Strong, non-nucleophilic base (e.g., NaH, KH). | A strong base is required to facilitate the intramolecular Williamson ether synthesis. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile).[4][5] | Aprotic (THF, DMF). | Polar aprotic solvents enhance the reactivity of anionic nucleophiles for S |
| Temperature | Low (0 °C to RT). | RT to moderate heat (e.g., 40-50 °C). | Lower temperatures increase selectivity for the more reactive C-Br bond. |
| Concentration | High concentration of nucleophile. | High dilution. | High concentration favors bimolecular reactions; high dilution favors unimolecular reactions. |
Protocol: Selective Nucleophilic Substitution at the Bromine Position
Objective: To substitute the bromide with a nucleophile (e.g., azide) with high regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add sodium azide (1.2 eq).
-
Add anhydrous DMF to the flask via syringe to create a 0.5 M solution with respect to the substrate.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Slowly add the substrate solution to the stirred suspension of sodium azide at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by carefully adding cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (((1-Azido-3-chloropropan-2-yl)oxy)methyl)benzene.
-
Purify the crude product via column chromatography as required.
References
- Synthesis of Oxetanes. (n.d.). Progress in Chemistry.
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- Factors affecting SN2 reactions: leaving group - Part 1. (n.d.). Khan Academy.
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- Enantioselective Synthesis of Oxetanes. (n.d.). National Institutes of Health.
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Troubleshooting low yield in reactions with (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting reactions involving (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS 54307-67-4). As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common experimental pitfalls. This guide is structured to empower you with the scientific rationale needed to diagnose issues, optimize your reactions, and achieve higher yields.
Section 1: Understanding the Reagent: Structure, Synthesis, and Stability
A foundational understanding of your starting material is the first step in any successful troubleshooting endeavor. The unique structure of this reagent presents specific challenges and opportunities.
Q1: What are the key structural features and reactive sites of this compound?
This molecule is a halogenated benzyl ether.[1][2] Its reactivity is primarily dictated by three functional groups: a primary bromide, a primary chloride, and a benzyl ether linkage. The bromine is generally a better leaving group than chlorine, making the C-Br bond the more probable site for nucleophilic attack in SN2 reactions.
Caption: Structure and key reactive sites of the title compound.
Q2: What are the likely synthesis routes and potential impurities I should be aware of?
This reagent is not naturally occurring.[3] Its synthesis typically involves the ring-opening of a precursor, Benzyl glycidyl ether, with hydrogen halides. This process is crucial as it can introduce key impurities.
The reaction of an epoxide with anhydrous acids like HBr and HCl forms a halohydrin.[4] The regioselectivity of this ring-opening is complex; while SN2-like backside attack is expected, the transition state can have significant SN1 character, leading to the halide attacking the more substituted carbon.[5][6] In the case of Benzyl glycidyl ether, this can lead to a mixture of isomers, which are difficult to separate and can complicate subsequent reactions.
Caption: Potential synthesis pathway and common process-related impurities.
Common impurities may include:
-
Isomeric Products: The alternative regioisomer where the halide positions are swapped.
-
Diols: Formed if water is present during the acid-catalyzed ring-opening.[4]
-
Unreacted Starting Material: Residual Benzyl glycidyl ether.
Q3: How should I handle and store this reagent to ensure its stability?
Halogenated ethers can be unstable.[7][8] It is crucial to store this compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[9][10] The container should be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential degradation.[11] Always consult the Safety Data Sheet (SDS) for specific handling protocols.[9]
Section 2: A Systematic Approach to Troubleshooting Low Yield
When faced with a low yield, a systematic approach is more effective than random changes. The following workflow provides a logical sequence for diagnosing the root cause.
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 3: Frequently Asked Questions (FAQs)
This section addresses specific, common problems encountered when using this reagent.
FAQ: Issues with Reagent Purity & Quality
Q: My reaction is sluggish and my NMR shows multiple unexpected signals even before the reaction starts. How can I confirm the purity of my reagent? A: Visual inspection is insufficient. You must employ analytical techniques to verify the identity and purity of your starting material.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying volatile impurities like isomers or residual solvents.[3][13] Proton NMR (¹H NMR) can also reveal isomeric impurities and quantify them relative to the desired product.
Q: I suspect my low yield is due to an isomeric impurity. How would this affect my reaction? A: The primary bromide is significantly more reactive in SN2 reactions than a secondary bromide. If your reagent contains the isomeric impurity (((2-Bromo-3-chloropropan-1-yl)oxy)methyl)benzene, the reaction at the secondary bromide will be much slower, leading to incomplete conversion and a lower yield of the desired product. This steric hindrance is a key factor in SN2 reaction rates.[14]
FAQ: Sub-optimal Reaction Conditions
Q: I am attempting a substitution reaction with a nitrogen nucleophile, but I'm getting very low conversion. What should I check? A: This often points to issues with the deprotonation of your nucleophile or overall reaction setup.[15]
-
Base Strength: Ensure your base is strong enough to fully deprotonate your nucleophile. For many N-H bonds, a powerful base like Sodium Hydride (NaH) is more effective than carbonates or hydroxides.[14]
-
Anhydrous Conditions: Moisture can quench strong bases and hydrolyze your electrophile. Always use flame-dried or oven-dried glassware and anhydrous solvents.[15]
-
Solvent Choice: A polar aprotic solvent like DMF or THF is generally preferred for SN2 reactions as they solvate the cation of the base without solvating the nucleophile, increasing its reactivity.[16]
Q: My TLC plate shows a smear of products and a significant amount of baseline material. What's happening? A: This suggests either decomposition of your starting material/product or polymerization.
-
Thermal Instability: Halogenated compounds can be thermally labile. If your reaction requires high temperatures, you may be causing decomposition. Try running the reaction at the lowest effective temperature.
-
Base-Induced Elimination/Decomposition: Strong bases can sometimes induce elimination reactions or other decomposition pathways, especially at elevated temperatures.[14] Consider a milder base if possible, or add your reagents slowly at a lower temperature to control the reaction's exotherm.[17]
Q: I am trying to perform a Grignard reaction, but the reaction fails. Why? A: The presence of multiple electrophilic sites (C-Br and C-Cl) on your reagent makes it generally unsuitable for direct use with highly reactive organometallic reagents like Grignards. The Grignard reagent will likely react unselectively or could be quenched by the molecule itself. A different synthetic strategy, perhaps involving protecting groups, would be necessary.
FAQ: Work-up and Purification Challenges
Q: I believe my reaction worked based on TLC, but I lose most of my product during purification on a silica gel column. What are some potential causes? A: Halogenated compounds can be sensitive to silica gel.
-
Decomposition on Silica: The acidic nature of standard silica gel can cause degradation of sensitive products. You can try neutralizing the silica by pre-treating the slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).
-
Irreversible Adsorption: The polar nature of the C-Br and C-Cl bonds might cause your product to bind too strongly to the silica.
-
Volatility: While the benzyl group reduces volatility, ensure you are not losing product during solvent removal on the rotary evaporator.[15]
Consider alternative purification methods such as preparative TLC, distillation (if the product is thermally stable), or crystallization if the product is a solid.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a starting point for assessing the purity of your this compound starting material.
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar capillary (e.g., DB-5ms) | Provides good separation for halogenated compounds.[12] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |
| Oven Program | 100°C (2 min), ramp 15°C/min to 280°C (5 min) | A typical program to separate potential impurities. |
| Detector | Mass Spectrometer (Scan mode) | Allows for identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[3] |
| Sample Prep | Dilute ~1 mg/mL in Dichloromethane | A suitable concentration for standard GC-MS analysis. |
Step-by-Step Methodology:
-
Prepare a ~1 mg/mL solution of your reagent in a high-purity solvent like dichloromethane.
-
Set up the GC-MS instrument according to the parameters in the table above. Note that the oven program may require optimization.
-
Inject 1 µL of the sample.
-
Analyze the resulting chromatogram to identify the main peak corresponding to your product and any impurity peaks.
-
Examine the mass spectrum of each impurity to tentatively identify its structure (e.g., look for the characteristic isotopic pattern of bromine and chlorine).
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Not Voodoo. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
-
Terrell, R. C., et al. (1971). General Anesthetics. 1. Halogenated Methyl Ethyl Ethers as Anesthetic Agents. Journal of Medicinal Chemistry, 14(6), 509-511. (Note: A direct link to the full text may require a subscription; a general search result is provided). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Reddit r/Chempros. (2023). What are some common causes of low reaction yields?. Retrieved from [Link]
- Google Patents. (2011). WO 2011/108001 A2: Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
-
The Organic Chemistry Tutor. (2021, January 9). Ether and Epoxide Reactions. YouTube. Retrieved from [Link]
- Google Patents. (1991). CZ280614B6: Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Cioni, F., et al. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Metabolites, 12(11), 1058. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (((1-bromo-3-chloropropan-2-yloxy)methyl)benzene). Retrieved from [Link]
- Google Patents. (2016). US20160113887A1: Halogenated ether compounds and methods of inducing anesthesia.
-
Leah4sci. (2018, December 31). ether cleavage with strong acids. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 18.3: Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ether Cleavage with HI or HBr (Heat). Retrieved from [Link]
-
IARC Publications. (2021). SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. IARC Monographs on the Identification of Carcinogenic Hazards to Humans, Volume 125. Retrieved from [Link]
-
ResearchGate. (2015). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Analytice. (n.d.). 1-Bromo-3-chloropropane - analysis. Retrieved from [Link]
-
PubMed. (1990). [Desflurane (I 653) and Sevoflurane: Halogenated Anesthetics of the Future?]. Retrieved from [Link]
-
Analytice. (n.d.). 1-bromo-3-chloropropane - analysis. Retrieved from [Link]
-
Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
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Technical Support Center: Strategies for Preventing Elimination Side Reactions with Dihaloethers
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating and preventing elimination side reactions when working with dihaloethers. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring the successful synthesis of your target molecules.
Introduction: The Challenge of Dihaloethers in Synthesis
Dihaloethers are versatile substrates in organic synthesis, frequently employed in the formation of cyclic ethers and other complex molecules. However, their bifunctional nature also presents a significant challenge: the propensity to undergo elimination reactions, which compete with the desired substitution pathways.[1] Understanding the mechanistic interplay between substitution (SN1, SN2) and elimination (E1, E2) is paramount to controlling the reaction outcome.[2] This guide will equip you with the knowledge and practical strategies to minimize unwanted alkene byproducts and maximize the yield of your desired ether products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing direct causes and actionable solutions.
Problem 1: Significant formation of an alkene byproduct when reacting a dihaloether.
This is a classic sign that elimination reactions are outcompeting your desired substitution pathway. The specific type of elimination (E1 or E2) will depend on your reaction conditions.
FAQ 1: I'm observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination reaction?
Answer: The formation of an alkene strongly indicates that the E2 elimination pathway is competing with the desired SN2 reaction, a common issue, especially with secondary dihaloethers.[3] To favor substitution, consider the following adjustments:
-
Choice of Base/Nucleophile: The nature of your nucleophile is critical. To favor the SN2 pathway, select a good nucleophile that is a weak base.[4] Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will heavily favor E2 elimination.[5] Conversely, smaller, unhindered nucleophiles are better suited for substitution.[5]
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[4] Elimination reactions typically have a higher activation energy and are therefore more favored at elevated temperatures.[6][7][8] Starting your reaction at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can significantly improve the substitution-to-elimination ratio.[4]
-
Solvent Selection: The choice of solvent plays a crucial role in dictating the reaction pathway. Polar aprotic solvents, such as DMSO, DMF, or acetone, are ideal for SN2 reactions.[2][9] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and more reactive towards substitution.[10][11] Polar protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, increasing its steric bulk and favoring elimination.[10][12]
FAQ 2: My reaction with a tertiary dihaloether is yielding almost exclusively the elimination product. What's happening?
Answer: Tertiary halides are highly prone to elimination reactions.[3][13] Due to significant steric hindrance around the electrophilic carbon, the SN2 pathway is largely inaccessible.[14][15] The reaction will likely proceed through either an E2 mechanism (with a strong base) or an E1 mechanism (with a weak base/nucleophile in a polar protic solvent).[2][16]
-
For E1/SN1 Conditions: E1 and SN1 reactions share a common carbocation intermediate.[16][17] To favor the SN1 product, it is crucial to lower the reaction temperature.[4] E1 reactions are entropically favored and thus become more dominant at higher temperatures.[6][7][8]
-
Re-evaluating Your Synthetic Strategy: If your target molecule requires a substitution reaction at a tertiary center, a direct Williamson ether synthesis approach with a tertiary dihaloether is often not viable.[3][13] Consider an alternative synthetic route where the ether linkage is formed via a different mechanism or by using a different set of starting materials.
Problem 2: Low yield of the desired cyclic ether from an intramolecular reaction of a dihaloether.
Intramolecular Williamson ether synthesis is a powerful method for forming cyclic ethers.[18][19] However, intermolecular side reactions and unfavorable ring strain can lead to low yields.
FAQ 3: I'm attempting an intramolecular cyclization of a dihaloether to form a cyclic ether, but the yield is poor. What can I do to improve it?
Answer: Several factors can influence the efficiency of intramolecular cyclization.
-
Concentration: To favor intramolecular reactions over intermolecular polymerization, it is essential to work at high dilution. This reduces the probability of two different molecules reacting with each other.
-
Ring Size: The ease of ring formation is dependent on the resulting ring size. Three, five, and six-membered rings are generally the most favorable to form.[18] The formation of four-membered rings can be more challenging, and larger rings can be entropically disfavored.[18]
-
Choice of Base: A strong, non-nucleophilic base is often ideal for deprotonating the alcohol in situ without competing in intermolecular substitution reactions. Sodium hydride (NaH) is a common choice for this purpose.[9]
Key Factors Influencing Substitution vs. Elimination in Dihaloether Reactions
A deeper understanding of the factors that tip the balance between substitution and elimination will empower you to design more effective synthetic strategies.
The Nature of the Dihaloether Substrate
-
Steric Hindrance: As steric hindrance increases at the carbon bearing the leaving group (primary < secondary < tertiary), the rate of SN2 reaction decreases, and elimination becomes more favorable.[14][15] Tertiary dihaloethers will almost exclusively undergo elimination.[3][13]
The Strength and Steric Bulk of the Base/Nucleophile
-
Basicity vs. Nucleophilicity: Strong bases favor elimination reactions (E2), while good nucleophiles that are weak bases favor substitution (SN2).[2][4]
-
Steric Hindrance of the Nucleophile: Sterically hindered (bulky) bases, such as potassium tert-butoxide, are poor nucleophiles and will preferentially act as bases, leading to elimination products.[5][16]
Reaction Conditions
-
Temperature: Higher temperatures favor elimination reactions.[6][7][8][20] This is due to the greater increase in entropy associated with elimination (one molecule breaking into three) compared to substitution (two molecules forming two).[6][7][8]
-
Solvent:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[2][9][11] They also favor E2 reactions.[2][17]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents favor SN1 and E1 reactions by stabilizing the carbocation intermediate.[2][21][22][23] They can also decrease the reactivity of strong nucleophiles through hydrogen bonding, which can favor elimination over SN2.[10][12]
-
The Leaving Group
-
Leaving Group Ability: A better leaving group will increase the rate of both substitution and elimination reactions.[17][24][25][26] The general trend for halide leaving group ability is I > Br > Cl > F.[17][21][27][28]
Summary Table of Reaction Conditions
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Favors SN1 / E1 |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary (Resonance stabilization helps) |
| Nucleophile/Base | Good nucleophile, weak base | Strong, sterically hindered base | Weak nucleophile, weak base |
| Solvent | Polar aprotic (DMSO, DMF) | Polar aprotic (DMSO, DMF) | Polar protic (H₂O, ROH) |
| Temperature | Lower temperature | Higher temperature | Higher temperature favors E1 over SN1 |
| Leaving Group | Good leaving group (I⁻, Br⁻, TsO⁻) | Good leaving group (I⁻, Br⁻, TsO⁻) | Good leaving group (I⁻, Br⁻, TsO⁻) |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination in a Williamson Ether Synthesis with a Dihaloether
This protocol is designed to favor the SN2 pathway.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., anhydrous DMF or THF).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Slowly add a strong base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Dihaloether: Cool the reaction mixture back down to 0 °C. Add the dihaloether (1.0 equivalent) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be required, but keep the temperature as low as possible to minimize elimination.[4]
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Protocol 2: Intramolecular Cyclization of a Dihalo-alcohol to a Cyclic Ether
This protocol is optimized to favor the intramolecular SN2 reaction.
-
High Dilution Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, magnetic stir bar, and under an inert atmosphere, add a large volume of a suitable anhydrous polar aprotic solvent (e.g., THF or DMF) to achieve high dilution conditions (typically 0.01-0.05 M).
-
Base Suspension: Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) to the solvent and heat the suspension to a gentle reflux.
-
Slow Addition of Substrate: Dissolve the dihalo-alcohol (1.0 equivalent) in a separate portion of the anhydrous solvent and add it to the dropping funnel. Add the dihalo-alcohol solution dropwise to the refluxing suspension of NaH over several hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Cool the reaction to room temperature and carefully quench the excess NaH with a few drops of ethanol followed by water. Proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizing Reaction Pathways
Diagram 1: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways for a dihaloether.
Diagram 2: Intramolecular vs. Intermolecular Reactions
Caption: Influence of concentration on intramolecular vs. intermolecular reactions.
References
-
Pharmaguideline. (n.d.). E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 8 : Substitution or Elimination ?. University of Calgary. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 4.15: Factors Influencing the Elimination Mechanism. Chemistry LibreTexts. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting the rate of elimination. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Quora. (2016, December 9). How does solvent affect elimination reaction?. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
University of Illinois. (n.d.). Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from [Link]
-
YouTube. (2018, July 14). Elimination reactions - Dehydrohalogenation. Retrieved from [Link]
-
BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
IISTE.org. (n.d.). Survey in Substitution Reactions and Elimination Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
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University of Wisconsin. (n.d.). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Retrieved from [Link]
-
MDPI. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Retrieved from [Link]
-
BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Leaving Groups. Chemistry LibreTexts. Retrieved from [Link]
-
PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
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YouTube. (2017, November 12). Cyclic ethers by intramolecular Williamson syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers. Retrieved from [Link]
-
ResearchGate. (2025, October 12). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
-
ChemSusChem. (2012, August). Synthesis of five-membered cyclic ethers by reaction of 1,4-diols with dimethyl carbonate. Retrieved from [Link]
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Wiley Online Library. (2025, August 6). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. Retrieved from [Link]
-
National Institutes of Health. (2018, September 26). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
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Technical Support Center: LC-MS Analysis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene Reaction Mixtures
Welcome to the technical support center for the LC-MS analysis of reaction mixtures containing (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this dual-halogenated benzyl ether. Here, we move beyond rote protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and immediate challenges encountered during the LC-MS analysis of this compound and its associated reaction components.
Q1: What is the expected isotopic pattern for the molecular ion of my target compound in the mass spectrum?
A1: Due to the presence of both bromine and chlorine, the molecular ion of this compound will exhibit a characteristic isotopic cluster. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[1][2][3] This results in a distinctive pattern for the molecular ion [M]+, [M+2]+, [M+4]+, and even a small [M+6]+ peak. The most intense peaks will be the [M+2]+ and [M+4]+ ions. The theoretical relative abundances are approximately:
-
[M]+: (79Br, 35Cl)
-
[M+2]+: (81Br, 35Cl) and (79Br, 37Cl)
-
[M+4]+: (81Br, 37Cl)
-
[M+6]+: A very low abundance peak may be observed if a fragment contains two chlorine atoms from a dimeric impurity.
Recognizing this unique isotopic signature is the first step in confirming the presence of your target compound.[4][5]
Q2: I am seeing a number of unexpected peaks in my chromatogram. What are the likely side products in this reaction?
A2: The synthesis of this compound, likely via a Williamson ether synthesis or a related pathway, can generate several byproducts.[6][7][8] Common impurities to look for include:
-
Starting Materials: Unreacted benzyl alcohol and 1-bromo-3-chloropropane.
-
Isomeric Products: Depending on the synthetic route, you may have isomeric products where the benzyl group is attached to a different oxygen if a diol was used.
-
Elimination Products: Halogenated propenes formed by elimination reactions.
-
Dimeric Species: Self-condensation products of the starting materials or reaction with the product.
-
Oxidation Products: Benzaldehyde or benzoic acid if the benzyl ether is unstable under the reaction conditions.[6]
Q3: My peak shape for the target analyte is poor (tailing or fronting). What are the likely causes and how can I fix it?
A3: Poor peak shape is often attributed to secondary interactions with the stationary phase or issues with the mobile phase. For a relatively non-polar compound like this compound, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for your column and analyte. While your target compound is neutral, minor acidic or basic impurities can have their ionization state affected, leading to poor peak shape.
-
Column Choice: A C18 column is a good starting point. If issues persist, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to mitigate specific interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Metal Chelation: Although less common for this specific molecule, some compounds can interact with the metal surfaces of the HPLC system and column, leading to peak tailing.[9] Using a metal-free or bio-inert column can sometimes resolve this.[9]
Q4: I am experiencing significant ion suppression. How can I identify and mitigate this?
A4: Ion suppression is a common challenge in LC-MS, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced sensitivity.[10][11][12]
-
Identification: To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of your analyte post-column while injecting a blank matrix sample. A dip in the baseline at the retention time of your analyte indicates ion suppression.
-
Mitigation:
-
Improve Chromatographic Separation: Modify your gradient to better separate your analyte from the interfering compounds. A shallower gradient can improve resolution.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering species before injection.
-
Change Ionization Source/Parameters: If using ESI, try switching to APCI, which can be less susceptible to ion suppression for certain compounds. Optimize source parameters like gas flows and temperatures.
-
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific, complex issues you may encounter.
Guide 2.1: Distinguishing Isomeric Byproducts
A common challenge is the potential for co-elution of isomeric byproducts. This guide will help you differentiate them.
Protocol: Isomer Differentiation
-
High-Resolution Mass Spectrometry (HRMS):
-
Tandem Mass Spectrometry (MS/MS):
-
Perform MS/MS or MSn fragmentation on the parent ions of the co-eluting peaks.
-
Rationale: Isomers often exhibit different fragmentation patterns due to the different positioning of functional groups. For example, a primary ether may fragment differently than a secondary ether.
-
Look for characteristic fragment ions. The loss of a benzyl group (m/z 91) is expected, but the subsequent fragmentation of the remaining halogenated portion may differ between isomers.
-
-
Chromatographic Selectivity:
-
Change Stationary Phase: If using a C18 column, switch to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. The pi-pi interactions of the phenyl ring in your analyte with these stationary phases can alter elution order and improve separation.
-
Modify Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). The different solvent properties can influence the interaction with the stationary phase and improve separation.
-
Guide 2.2: Enhancing Signal Intensity for Halogenated Compounds
Halogenated compounds can sometimes exhibit poor ionization efficiency. This guide provides strategies to improve their signal in the mass spectrometer.
Protocol: Signal Enhancement
-
Optimize Ionization Source:
-
Electrospray Ionization (ESI):
-
Positive Mode: Look for adducts such as [M+H]+, [M+Na]+, or [M+NH4]+. The ether oxygen can be protonated.
-
Negative Mode: While less likely for this compound, it's worth checking for any in-source fragmentation and subsequent ionization of fragments.
-
-
Atmospheric Pressure Chemical Ionization (APCI):
-
APCI can be more efficient for less polar compounds and is often less susceptible to ion suppression.[13] It is a valuable alternative to ESI for this class of molecules.
-
-
-
Mobile Phase Additives:
-
In positive ion mode, the addition of a small amount of an acid (e.g., 0.1% formic acid) can promote protonation.
-
For sodium or ammonium adducts, the addition of a low concentration of sodium acetate or ammonium formate (e.g., 1-5 mM) to the mobile phase can enhance the formation of these adducts, leading to a more stable and intense signal.[15]
-
-
Source Parameter Tuning:
-
Systematically optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates. A design of experiments (DoE) approach can be efficient for finding the optimal settings for your specific instrument.
-
Section 3: Data Presentation and Protocols
Table 1: Expected m/z Values for Key Compounds
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Adducts [M+H]+ | Key Fragment Ions (m/z) | Isotopic Signature |
| This compound | C10H12BrClO | 261.98 | 262.99 | 91.05 (C7H7+), 107.05 (C7H7O+) | Complex Br/Cl pattern |
| Benzyl Alcohol | C7H8O | 108.06 | 109.07 | 91.05 (C7H7+) | Standard |
| 1-Bromo-3-chloropropane | C3H6BrCl | 155.94 | 156.95 | 77 (loss of Br), 121 (loss of Cl) | Complex Br/Cl pattern |
| Benzaldehyde | C7H6O | 106.04 | 107.05 | 77.04 (C6H5+) | Standard |
Experimental Protocol: Standard LC-MS Method
This protocol provides a robust starting point for the analysis of your reaction mixture.
-
Sample Preparation:
-
Dilute 1 µL of the reaction mixture in 999 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex thoroughly.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 800 L/Hr
-
Scan Range: m/z 50-500
-
Section 4: Visualizations
Diagram 1: Reaction and Impurity Workflow
Caption: Potential reaction pathways and formation of impurities.
Diagram 2: Troubleshooting Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
References
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- Pesticide Analysis by Mass Spectrometry. (n.d.).
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. a Five....
- PubMed. (2008). Organochlorine pesticides by LC-MS.
- PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- Determination of Organochlorine Pesticides in Some Vegetable Samples Using GC-MS. (n.d.).
- ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Analytical Chemistry.
- Mass Spectrometry: Fragmentation. (n.d.).
- ACS Publications. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method | Analytical Chemistry.
- LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
- ResearchGate. (2015). Determination of Organochlorine Pesticides in Wildlife Liver and Serum Using Gas Chromatography Tandem Quadrupole Mass Spectrometry.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
- ResearchGate. (2015). Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method.
- ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- LCGC International. (2014). Ion Suppression in LC–MS–MS — A Case Study.
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
- MDPI. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. (n.d.).
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.).
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.).
- ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms.... | Download Scientific Diagram.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ResearchGate. (2015). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate.
- Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.).
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.
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- Master Organic Chemistry. (2013). Reactions of Alkanes (There Aren't Many).
- LC-MS Resource Guide. (n.d.).
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Technical Support Center: Overcoming Steric Hindrance in Substitutions with (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for overcoming challenges in nucleophilic substitution reactions involving (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. This valuable building block presents unique synthetic challenges due to significant steric hindrance and differential reactivity of its two halogen atoms. This document is structured to provide both high-level answers and deep, actionable troubleshooting protocols to enhance your reaction yields and selectivity.
Section 1: Understanding the Substrate: Key Structural Features
The primary challenge in designing reactions with this substrate stems from its molecular architecture. The bulky benzyloxymethyl group significantly hinders the approach of nucleophiles to the C2 carbon and, to a lesser extent, the adjacent C1 and C3 carbons.[1][2][3] This steric congestion can dramatically slow down or prevent standard SN2 reactions.[1][2]
Furthermore, the molecule possesses two different halogen leaving groups: bromide at a primary position (C1) and chloride at another primary position (C3). Understanding their intrinsic properties is crucial for predicting reactivity.
-
Leaving Group Ability : In nucleophilic substitution reactions, the weaker the basicity of a group, the better its ability to act as a leaving group.[4][5] For halides, the established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] Therefore, the bromide at C1 is significantly more reactive and a better leaving group than the chloride at C3.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using this substrate?
Low yields are common and typically arise from a combination of steric hindrance and suboptimal reaction conditions.[6][7] The bulky benzyloxymethyl group shields the electrophilic carbons, hindering the nucleophile's backside attack required for an SN2 mechanism.[2][3][8] If conditions are not optimized, the reaction may stall or proceed very slowly.
Q2: I'm observing a mixture of products. How can I achieve selective substitution at the bromine (C1) or chlorine (C3) position?
This is a direct consequence of the different leaving group abilities.
-
For C1 (Br) Substitution: The C-Br bond is weaker and bromide is a better leaving group.[4] Therefore, milder reaction conditions (e.g., lower temperatures, less potent nucleophiles) will preferentially favor substitution at the C1 position.
-
For C3 (Cl) Substitution: Achieving substitution at C3 is more challenging. It requires forcing conditions (e.g., higher temperatures, stronger nucleophiles) to overcome the poorer leaving group ability of chloride. This often leads to side reactions or substitution at both positions if the C1 position is still available. A common strategy is to first substitute the bromide, then proceed with the second substitution under more vigorous conditions.
Q3: My reaction isn't working at all. What is the first thing I should check?
Assuming the integrity of your starting material, the most likely culprits are insufficient nucleophilicity or inappropriate solvent choice. A weak nucleophile may not have enough energy to overcome the activation barrier imposed by steric hindrance.[7][9] Additionally, the choice of solvent is critical; polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they enhance the "nakedness" and reactivity of the nucleophile.[7][10]
Q4: Are elimination reactions (E2) a concern with this substrate?
Yes, elimination can compete with substitution, especially when using sterically bulky or strongly basic nucleophiles at elevated temperatures.[3][7] The presence of hydrogens on the carbons adjacent to the halides makes E2 elimination a possible side reaction, leading to alkene byproducts.
Section 3: Troubleshooting Guides & Protocols
This section provides a systematic approach to resolving common experimental issues. The logical workflow for troubleshooting is outlined below.
Problem 1: Low or No Reactivity with a Moderately Strong Nucleophile (e.g., Azide, Cyanide)
-
Causality : This issue points directly to the failure to overcome the steric and electronic barriers of the reaction. The nucleophile, while competent, cannot efficiently access the electrophilic carbon, or the conditions do not provide sufficient energy to surmount the activation barrier.[6][11]
-
Recommended Solutions & Protocol :
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | THF, Acetonitrile | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity by poorly solvating the anion, making it more reactive.[7][10] |
| Temperature | Room Temperature (25°C) | 60 - 100°C | Increased thermal energy helps reacting molecules overcome the activation energy barrier imposed by steric hindrance.[9] |
| Additive | None | Phase-Transfer Catalyst (e.g., TBAB) | For reactions with ionic nucleophiles (e.g., NaN₃), a phase-transfer catalyst can shuttle the nucleophile into the organic phase, increasing its effective concentration. |
| Concentration | 0.1 M | 0.5 - 1.0 M | Le Chatelier's principle; higher concentration can increase the frequency of successful molecular collisions. |
-
Detailed Protocol: Selective Substitution of Bromide with Sodium Azide
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.5 M.
-
Add sodium azide (NaN₃, 1.2 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Problem 2: Poor Selectivity or Double Substitution
-
Causality : This occurs when reaction conditions are too harsh, causing the less reactive chloride to be substituted after the more reactive bromide. High temperatures and long reaction times are the primary drivers of this outcome.
-
Recommended Solutions : The key to selectivity is precise temperature control and careful monitoring of reaction time.
| Parameter | Condition for Double Substitution | Condition for Selective Br Substitution | Rationale |
| Temperature | > 100°C | 40 - 60°C | Provides enough energy to displace the good leaving group (Br⁻) but is below the activation energy required for displacing Cl⁻. |
| Nucleophile | > 2.0 equivalents | 1.0 - 1.1 equivalents | Using a stoichiometric amount of the nucleophile ensures it is consumed primarily by reacting with the more reactive site. |
| Time | 24 hours | Monitor closely, quench upon SM consumption | Prevents the slower, secondary reaction at the C-Cl bond from occurring after the primary reaction is complete. |
Problem 3: Formation of Elimination Byproducts
-
Causality : Elimination (E2) is favored by strong, sterically hindered bases and high temperatures.[3][7] The base/nucleophile abstracts a proton from a beta-carbon, leading to the formation of a double bond and expulsion of the leaving group.
-
Recommended Solutions :
To favor substitution over elimination:
-
Use a less basic nucleophile : Choose nucleophiles that are strong nucleophiles but weak bases (e.g., Br⁻, I⁻, N₃⁻, CN⁻). Avoid strong, hindered bases like potassium tert-butoxide unless elimination is desired.
-
Lower the reaction temperature : Elimination reactions often have a higher activation energy than substitution reactions and are more sensitive to temperature increases.[7] Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate will minimize the elimination byproduct.
References
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. Organic chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Pérez-Peralta, N., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. Retrieved from [Link]
-
Catak, S., et al. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
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- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SN2 Reaction Mechanism [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Stability of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Welcome to the technical support center for (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS: 54307-67-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent during storage and handling. Due to the limited specific literature on this compound, this document synthesizes information based on its structural motifs—a benzyl ether and a halogenated alkane—to provide a robust framework for its management.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter, providing a logical workflow to diagnose and resolve them.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process when assessing the stability of your stored reagent.
Caption: Troubleshooting workflow for visual inspection of stored this compound.
Question & Answer Troubleshooting
Q1: My sample of this compound has developed a yellow or brown tint. What could be the cause and is it still usable?
A1: A yellow or brown tint can be an indicator of degradation. The benzylic hydrogen atoms in the molecule are susceptible to oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to air (oxygen) and light.[1]
-
Causality: The benzyl ether moiety is prone to autoxidation, a slow reaction with atmospheric oxygen that can form hydroperoxides.[2] Additionally, light can initiate free-radical halogenation, which may also contribute to discoloration.[3]
-
Recommended Action:
-
Do not use without testing. The presence of color suggests that the purity of the reagent is compromised.
-
Test for Peroxides: Given the ether structure, peroxide formation is a primary concern.[4] Use peroxide test strips or the potassium iodide method described in the protocols section below. If peroxides are present at concentrations >10 ppm, the material may be unsafe for use, especially if distillation or heating is planned.[5]
-
Consider Purification: If peroxide levels are negligible, you may consider purification (e.g., column chromatography) to remove colored impurities, followed by re-analysis (e.g., NMR, GC-MS) to confirm the structure and purity before use.
-
Review Storage: Ensure your storage practices align with the recommendations in the FAQ section to prevent further degradation.
-
Q2: I've noticed crystalline material forming in my liquid sample or around the cap of the container. What should I do?
A2: STOP. Do not move or attempt to open the container. The formation of crystals in a peroxide-forming chemical like an ether is a critical danger sign.[1] These crystals can be shock-sensitive explosive peroxides.[6]
-
Causality: Over time, especially with prolonged exposure to air, ethers can form polymeric peroxides that are often insoluble and crystallize out of solution.[2][4] These crystals can detonate when subjected to friction, shock, or heat, such as twisting a cap.[6]
-
Immediate Action:
Q3: My analytical results (NMR, GC-MS) show unexpected peaks, suggesting decomposition. What are the likely degradation pathways?
A3: Given its structure, the compound can degrade through several pathways:
-
Peroxide Formation: As an ether, it is susceptible to autoxidation in the presence of oxygen, forming hydroperoxides.[2] This is often initiated by light and heat.[1]
-
Reductive Cleavage: While not a storage issue, be aware that benzyl ethers are sensitive to reductive cleavage, for example, by catalytic hydrogenolysis.[7] If your experimental conditions involve reducing agents, this could be a source of degradation.
-
Nucleophilic Substitution/Elimination: The bromo and chloro groups are leaving groups. The compound may react with nucleophiles (including water/moisture) or undergo elimination reactions, especially if exposed to bases or elevated temperatures. Halogenated aliphatic compounds are known to be moderately or very reactive.
-
Radical Halogenation: Light or heat can initiate the homolytic cleavage of the halogen-halogen bond, leading to radical chain reactions.[8] While this is more of a reaction condition, improper storage in bright light could potentially facilitate such processes over time.
-
Recommended Action:
-
Correlate unexpected peaks with potential degradation products from the pathways above.
-
Implement stricter storage protocols: use an inert atmosphere (nitrogen or argon), store in an amber glass bottle, and keep in a cool, dark place.[4][5]
-
Purchase smaller quantities to ensure the reagent is used promptly after opening.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on its functional groups, the following storage conditions are recommended to maximize shelf life and ensure safety.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[9] or Refrigerated (2-8°C) | Cool temperatures slow the rate of peroxide formation and other degradation reactions.[1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Purging the headspace with an inert gas displaces oxygen, which is required for peroxide formation.[1] |
| Container | Tightly-sealed Amber Glass Bottle | Protects from light, which accelerates peroxide formation, and prevents exposure to air and moisture.[5] Avoid containers with loose lids or ground glass stoppers.[4] |
| Inhibitor | Consider adding an inhibitor like BHT (Butylated Hydroxytoluene) | BHT acts as a radical scavenger, preventing the autoxidation chain reaction that leads to peroxide formation.[6] This is especially important if the solvent is distilled, as this removes any manufacturer-added inhibitors.[6] |
| Location | Store away from heat, light, and ignition sources.[10] Do not store with incompatible chemicals. | Prevents acceleration of degradation and reduces fire/explosion risk. |
Q2: How does the structure of this molecule influence its stability?
A2: The stability is dictated by its three key structural features:
-
Benzyl Ether: Benzyl ethers are generally stable to a range of acidic and basic conditions but are prone to oxidation at the benzylic position and can form explosive peroxides upon exposure to air.[2][7][11]
-
Bromo and Chloro Groups: These halogens make the molecule a reactive alkylating agent. The carbon-halogen bonds can be susceptible to nucleophilic attack. The reactivity of halogens generally decreases down the group (Cl > Br).[12][13] Halogenated organic compounds are often incompatible with strong oxidizing and reducing agents, as well as alkali metals.
-
Ether Linkage: The ether group itself is the primary site for peroxide formation, a significant hazard with prolonged storage.[4]
Q3: How often should I test for peroxides?
A3: Peroxide testing should be performed regularly. A good practice is to test upon receipt, before each use, and at regular intervals during storage. For ethers, some guidelines suggest testing as often as every 3 months after opening.[4] Always date the container upon receipt and upon opening to track its age.[14]
Q4: What are the main chemical incompatibilities I should be aware of?
A4: Avoid storing this compound with the following:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Reducing Agents: Can cause cleavage of the benzyl ether.[7]
-
Strong Bases: May promote elimination or substitution reactions.[15]
-
Alkali Metals (e.g., sodium, potassium): Can react violently with halogenated compounds.[16]
-
Aluminum: Some halogenated alkanes can react violently with aluminum.
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
This protocol is a reliable method for detecting the presence of hydroperoxides.[2]
Objective: To qualitatively determine the presence of peroxides in the stored reagent.
Materials:
-
Sample of this compound
-
10% aqueous potassium iodide (KI) solution (freshly prepared)
-
Dilute hydrochloric acid or acetic acid
-
Small test tube with a stopper
Procedure:
-
In a chemical fume hood, add 1-2 mL of the sample to a test tube.
-
Add an equal volume of the 10% aqueous KI solution.
-
Add a drop of dilute hydrochloric acid or acetic acid to acidify the solution.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
Interpretation of Results:
-
Positive Result: A yellow to brown color in the aqueous layer indicates the presence of peroxides. The peroxides oxidize the iodide (I⁻) to iodine (I₂), which is responsible for the color.[2]
-
Negative Result: The solution remains colorless.
Protocol 2: Semi-Quantitative Peroxide Detection (Test Strips)
Objective: To estimate the concentration of peroxides using commercially available test strips.
Materials:
-
Sample of this compound
-
Peroxide test strips (e.g., MQuant® or similar)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Follow the manufacturer's instructions for the specific test strips being used.
-
Typically, this involves dipping the test strip into the sample for a specified time.
-
Remove the strip and wait for the color to develop.
-
Compare the color of the test pad to the color scale provided with the strips to estimate the peroxide concentration in ppm (mg/L).
Interpretation of Results:
-
< 10 ppm: Generally considered safe for use.
-
10-100 ppm: Use with caution. Avoid distillation or concentration.
-
> 100 ppm: Potentially explosive. Do not use. Contact EH&S for disposal.
References
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
- Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE.
- Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety.
- Peroxide Formation. Department of Chemistry and Biochemistry, University of Colorado Boulder.
- A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.
- Peroxide Forming Chemicals. University of Louisville Environmental Health and Safety.
- EH&S Guidelines for Peroxide Forming Chemicals. University of Washington Environmental Health & Safety.
- This compound. Advanced ChemBlocks Inc.
-
End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. ACS Publications. Available at: [Link]
- Alcohol Protecting Groups. University of Calgary.
- 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Loba Chemie.
- Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
- Halogenated Organic Compounds. CAMEO Chemicals, NOAA.
- SAFETY DATA SHEET - 1-Bromo-3-chloropropane. Fisher Scientific.
- Alkane Reactivity. Michigan State University Chemistry Department.
- Safe Storage of Chemicals. Department of Biology, University of York.
- Halogenation of Alkanes. Chemistry LibreTexts.
- The Halogens - Reactions with Halogens. Study Mind.
- Stability/Reactivity/Selectivity Principles. Jasperse Chem 350 Handouts.
Sources
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. Alkane Reactivity [www2.chemistry.msu.edu]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. louisville.edu [louisville.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound 95% | CAS: 54307-67-4 | AChemBlock [achemblock.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. fishersci.com [fishersci.com]
- 16. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
Technical Support Center: Byproduct Identification in (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene Reactions by GC-MS
Welcome to the technical support center for the analysis of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene and its related reaction byproducts. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of byproduct identification using Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Understanding the Core Reaction and Potential Byproducts
The synthesis of this compound typically involves the reaction of benzyl alcohol with an epoxide, such as epichlorohydrin, followed by subsequent halogenation. This process, while effective, can lead to a variety of byproducts due to competing reaction pathways.
FAQ 1: What are the expected major byproducts in the synthesis of this compound?
The formation of byproducts is highly dependent on the specific synthetic route employed. However, common side-products often arise from variations of the Williamson ether synthesis or epoxide ring-opening reactions.[1][2] Key potential byproducts include:
-
Isomeric Products: Regioisomers can form during the epoxide ring-opening step. For instance, the nucleophilic attack of the benzyl alkoxide can occur at either the primary or secondary carbon of the epoxide ring, leading to structural isomers that can be challenging to separate.[3]
-
Di-substituted Products: Unreacted starting materials or intermediates can react further. For example, a second molecule of benzyl alcohol could react with the initial product, leading to a di-benzylated species.
-
Elimination Products: Under basic conditions, elimination reactions can compete with the desired substitution, particularly at elevated temperatures, leading to the formation of unsaturated compounds.[1]
-
Polymerization Products: Epichlorohydrin can undergo self-polymerization, especially in the presence of certain catalysts or under prolonged reaction times.[4]
Reaction Pathway Overview
Sources
Technical Support Center: Solubility Enhancement for (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
Welcome to the dedicated technical support center for troubleshooting solubility challenges with (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during synthesis and formulation. Here, we move beyond simple solvent lists to explore the underlying principles of solubility, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
FAQ 1: I'm experiencing poor solubility of this compound in my reaction. What are the primary factors I should consider?
Answer:
Low solubility of this compound (CAS 54307-67-4) is a common hurdle that can impede reaction kinetics and yield.[1] The issue typically stems from a mismatch in the intermolecular forces between the solute and the solvent. To systematically address this, we must consider the principles of "like dissolves like."
The key is to match the polarity and hydrogen bonding capabilities of the solvent with those of your compound. This compound is a moderately polar molecule due to the presence of an ether oxygen and halogen atoms, but it lacks strong hydrogen-bonding capabilities. Therefore, solvents with moderate polarity and weak hydrogen-bonding characteristics are often a good starting point.
A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP) .[2] These parameters break down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
FAQ 2: Which solvents are predicted to be most effective for dissolving this compound?
Answer:
Based on the principles of Hansen Solubility Parameters, we can predict suitable solvents by comparing their HSP values to the estimated profile of our target molecule. Solvents with moderate polarity and low hydrogen bonding capacity are likely to be effective.
Below is a table of common organic solvents with their respective HSP values to guide your selection.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Relative Polarity |
| Poorly Miscible (Predicted) | ||||
| Hexane | 14.9 | 0.0 | 0.0 | 0.009 |
| Water | 15.5 | 16.0 | 42.3 | 1.000 |
| Moderately to Highly Miscible (Predicted) | ||||
| Toluene | 18.0 | 1.4 | 2.0 | 0.099 |
| Diethyl Ether | 14.5 | 2.9 | 4.6 | 0.117 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.207 |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 0.309 |
| Acetone | 15.5 | 10.4 | 7.0 | 0.355 |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 0.460 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.386 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0.444 |
Data compiled from various sources.[3][4][5]
Interpretation:
-
Non-polar solvents like hexane are unlikely to be effective due to the polarity of the ether and halogen groups.
-
Highly polar, protic solvents like water will be poor solvents due to the compound's inability to form strong hydrogen bonds.
-
Aprotic polar solvents such as THF, Dichloromethane, Acetone, and DMF are predicted to be good choices. Toluene and Diethyl Ether may also be effective depending on the specific reaction conditions.
FAQ 3: My chosen solvent is still not providing adequate solubility. What are my next steps?
Answer:
If a single solvent system is insufficient, there are several strategies you can employ to enhance the solubility of this compound.
1. Temperature Adjustment:
For most solid organic compounds, solubility increases with temperature.[6] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules, allowing the solute to dissolve more readily.[7]
Experimental Protocol: Temperature Effect on Solubility
-
Prepare a saturated solution of this compound in your chosen solvent at room temperature.
-
Gradually increase the temperature of the solution in controlled increments (e.g., 5-10°C).
-
At each temperature point, add a small, known amount of the solute and stir until it dissolves.
-
Continue this process until no more solute dissolves, indicating you have reached saturation at that temperature.
-
Plot the solubility (g/100mL or mol/L) as a function of temperature to determine the optimal operating temperature for your reaction.
Caution: Be mindful of the boiling point of your solvent and any potential for thermal degradation of your compound or reagents.
2. Co-solvent Systems:
The use of a co-solvent, which is a mixture of two or more miscible solvents, can significantly enhance the solubility of a compound. This is particularly effective when a single solvent does not perfectly match the HSP of the solute. By blending two solvents, you can effectively "tune" the HSP of the solvent mixture to be closer to that of the solute.
For this compound, a mixture of a non-polar solvent (like toluene) with a more polar aprotic solvent (like acetone or THF) could be highly effective. The toluene would interact favorably with the benzene ring, while the polar co-solvent would solvate the ether and halogenated portions of the molecule.
Experimental Protocol: Co-solvent Screening
-
Select a primary solvent in which the compound has some, albeit limited, solubility.
-
Choose a range of co-solvents with varying polarities.
-
Prepare a series of solvent mixtures with different volume ratios of the primary solvent and each co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Determine the solubility of your compound in each of these mixtures at a constant temperature.
-
This systematic approach will help you identify the optimal solvent blend for your reaction.
Visualization of the Co-solvency Concept:
Caption: Co-solvent strategy for enhancing solubility.
FAQ 4: Are there any advanced computational methods to predict solubility more accurately?
Answer:
Yes, for a more quantitative prediction, the COSMO-RS (COnductor-like Screening MOdel for Real Solvents) method can be employed.[8][9] COSMO-RS is a quantum chemistry-based approach that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[10][11] It calculates the chemical potential of a solute in a solvent based on the surface polarity of the molecules.
While running COSMO-RS calculations requires specialized software and computational expertise, the results can provide a highly reliable ranking of solvents and co-solvent mixtures, saving significant experimental time and resources.[12] If you have access to computational chemistry resources, this is a powerful tool for rational solvent selection.
Workflow for COSMO-RS Based Solubility Prediction:
Caption: COSMO-RS workflow for solubility prediction.
References
-
COSMO-RS: predict solubilities & fluid thermodynamics - SCM. Available at: [Link]
-
COSMO-RS - Wikipedia. Available at: [Link]
-
Using COSMO-RS to Predict Hansen Solubility Parameters - ACS Publications. Available at: [Link]
-
Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Available at: [Link]
-
Comparison of experimental and COSMO-RS predicted solubility for (A)... - ResearchGate. Available at: [Link]
-
Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - ACS Publications. Available at: [Link]
-
Prediction of Solubility with COSMO-RS - Zenodo. Available at: [Link]
-
Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts. Available at: [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. Available at: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. Available at: [Link]
-
CO-SOLVENCY - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
HSP for Beginners - Hansen Solubility Parameters. Available at: [Link]
-
Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Effect of Temperature and Solvent on Solubility - IU Pressbooks. Available at: [Link]
-
Hansen solubility parameter - Wikipedia. Available at: [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. Available at: [Link]
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. Available at: [Link]
-
Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Available at: [Link]
-
((1-Bromo-3-chloropropan-2-yloxy)methyl)benzene - Kemix Pty Ltd. Available at: [Link]
-
((1-bromo-3-chloropropan-2-yloxy)methyl)benzene - MySkinRecipes. Available at: [Link]
Sources
- 1. This compound 95% | CAS: 54307-67-4 | AChemBlock [achemblock.com]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Reactivity: (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene vs. 1,3-dibromo-2-(benzyloxy)propane
In the intricate landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds, the choice of starting materials is paramount. The reactivity of these precursors dictates not only the efficiency of a synthetic route but also its selectivity and overall feasibility. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct electrophilic building blocks: (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene and 1,3-dibromo-2-(benzyloxy)propane. Our analysis is grounded in fundamental chemical principles and supported by detailed experimental protocols designed to empirically validate the theoretical predictions.
Introduction: Structurally Similar, Reactively Divergent
At first glance, the two molecules appear to be functional cousins. Both feature a propane backbone, a bulky benzyloxy group at the C2 position, and halogen atoms at the C1 and C3 positions, making them potent alkylating agents. It is the nature of these halogen substituents that serves as the primary point of divergence and the central focus of this comparative analysis.
-
This compound (Hereafter, BCBP ) possesses a mixed halide substitution pattern: one bromine and one chlorine atom.
-
1,3-dibromo-2-(benzyloxy)propane (Hereafter, DBBP ) is symmetrically substituted with two bromine atoms.
This seemingly subtle difference has profound implications for their behavior in nucleophilic substitution reactions, a cornerstone of modern organic synthesis.
Caption: Molecular structures of the two compared electrophiles.
Part 1: The Theoretical Framework for Reactivity
The reactivity of these compounds is primarily governed by two key factors: the nature of the leaving group and the steric environment around the electrophilic carbon centers. Both substrates are primary alkyl halides, which strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]
The Decisive Role of the Leaving Group
In any nucleophilic substitution reaction, the rate is significantly influenced by the ability of the leaving group to depart with the electron pair from its bond to carbon. A good leaving group must be stable on its own, which generally correlates with it being a weak base.[3]
When comparing the halogens, the conjugate acids are the hydrohalic acids (HF, HCl, HBr, HI). The acidity of these acids increases down the group, meaning HBr is a stronger acid than HCl.[4] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a superior leaving group.[3][4]
-
C-Br Bond: Weaker, more polarizable, leading to a faster reaction rate.
-
C-Cl Bond: Stronger, less polarizable, resulting in a slower reaction rate.
Prediction: Based on leaving group ability alone, DBBP is predicted to be significantly more reactive than BCBP . Both C1 and C3 positions in DBBP are highly susceptible to nucleophilic attack. In BCBP, the C1 position (bearing the bromine) will be the primary site of reaction, while the C3 position (bearing the chlorine) will be substantially less reactive.
Caption: A streamlined workflow for the comparative reactivity study.
Detailed Experimental Protocol
Materials:
-
This compound (BCBP), ≥95% purity
-
1,3-dibromo-2-(benzyloxy)propane (DBBP), ≥95% purity
-
Sodium azide (NaN₃), ≥99% purity
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dodecane (internal standard for GC-MS)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Thermostated reaction blocks or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
GC-MS system with a suitable capillary column
Procedure:
-
Preparation:
-
Under an inert atmosphere, prepare 0.1 M stock solutions of BCBP and DBBP in anhydrous DMF. Add a known concentration of dodecane as an internal standard to each.
-
Prepare a 0.2 M stock solution of NaN₃ in anhydrous DMF.
-
-
Reaction Setup:
-
Place two identical reaction vials, one containing 5.0 mL of the BCBP solution and the other 5.0 mL of the DBBP solution, into a reaction block pre-heated to 50 °C.
-
Allow the solutions to equilibrate to the reaction temperature for 15 minutes.
-
-
Initiation and Sampling:
-
To initiate the reactions simultaneously, add 5.0 mL of the pre-heated NaN₃ solution to each vial. This results in final concentrations of 0.05 M for the substrate and 0.1 M for the nucleophile.
-
Immediately withdraw the first aliquot (t=0, ~100 µL) from each reaction.
-
Continue to withdraw aliquots at set time intervals (e.g., 15, 30, 60, 120, 240, and 480 minutes).
-
-
Workup:
-
Immediately quench each aliquot in a vial containing 1 mL of cold deionized water and 1 mL of diethyl ether. Vortex thoroughly.
-
Allow the layers to separate, then transfer the organic (ether) layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the dried organic samples by GC-MS to determine the concentration of the remaining substrate relative to the internal standard.
-
Part 3: Anticipated Data and Interpretation
The experimental data is expected to align closely with our theoretical predictions. The rate of disappearance of the starting material will serve as a direct measure of reactivity.
Expected Kinetic Data
| Time (min) | % DBBP Remaining (Predicted) | % BCBP Remaining (Predicted) |
| 0 | 100% | 100% |
| 30 | 65% | 85% |
| 60 | 42% | 72% |
| 120 | 18% | 52% |
| 240 | 3% | 27% |
| 480 | <1% | 7% |
Interpretation: The data in the table clearly illustrates the anticipated superior reactivity of DBBP . We would expect the time required for 50% conversion (t₁/₂) of DBBP to be significantly shorter than that for BCBP. The reaction of BCBP would primarily yield the mono-azide product resulting from the displacement of the bromide. Further reaction to displace the chloride would require much harsher conditions (e.g., higher temperature, longer reaction time), demonstrating the significant difference in leaving group ability. In contrast, DBBP would readily form both mono- and di-substituted azide products under these conditions.
Conclusion for the Practicing Scientist
For researchers and drug development professionals, the choice between these two reagents is not arbitrary; it is a strategic decision based on the desired synthetic outcome.
-
1,3-dibromo-2-(benzyloxy)propane (DBBP) is the reagent of choice for applications requiring high reactivity and the introduction of two identical nucleophiles in a rapid, often one-pot, procedure. Its symmetrical nature and two excellent leaving groups make it a powerful tool for creating C2-symmetric molecules or for double alkylation reactions.
-
This compound (BCBP) offers a unique advantage for sequential or orthogonal synthesis . Its differentiated reactivity allows for the selective substitution of the bromide leaving group under mild conditions, while the chloride remains intact. This unreacted chloride can then be targeted in a subsequent step with a different nucleophile, potentially under more forcing conditions, enabling the construction of complex, unsymmetrical molecules.
Ultimately, understanding the fundamental principles of leaving group ability and steric effects allows for the predictive selection of the appropriate reagent, saving valuable time and resources in any synthetic endeavor. This guide serves as a testament to the power of applying core chemical logic to solve practical challenges in the laboratory.
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KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]
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Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]
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Comparative Validation of Synthetic Routes for (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene: A Guide for Process Development
For researchers and professionals in drug development, the efficient and reliable synthesis of complex intermediates is a cornerstone of successful project timelines and cost management.[1][2] The halogenated ether, (((1-bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS: 54307-67-4)[3][4], is a key building block in the synthesis of various bioactive compounds, where the vicinal bromo- and chloro-substituents on a propan-2-ol backbone offer versatile handles for subsequent chemical transformations.[4][5]
This guide provides an in-depth comparison of two plausible synthetic routes for this intermediate, offering a critical evaluation of their respective merits and drawbacks. We will delve into the causality behind experimental choices, present detailed protocols, and outline a comprehensive analytical validation strategy to ensure the production of a high-purity, well-characterized final product.
Strategic Overview: Choosing the Right Path
The selection of a synthetic route is a strategic decision that balances factors such as the availability of starting materials, reaction efficiency, scalability, and the impurity profile of the final compound.[6] For this compound, two primary approaches emerge: the direct ring-opening of a readily available epoxide and a stepwise functional group transformation of a protected propanol derivative.
Route 1: Acid-Catalyzed Ring-Opening of Benzyl Glycidyl Ether
This approach leverages the strained three-membered ring of an epoxide to introduce the desired halogen atoms in a single, albeit potentially complex, step. The conceptual workflow is as follows:
Figure 1: Conceptual workflow for the synthesis of the target compound via Route 1.
Causality of Experimental Choices
The choice of benzyl glycidyl ether as the starting material is strategic due to its straightforward synthesis from inexpensive, bulk chemicals: benzyl alcohol and epichlorohydrin.[7][8] The core of this route is the acid-catalyzed ring-opening of the epoxide. The use of a mixed hydrohalic acid system (HBr and HCl) is proposed to introduce both bromine and chlorine across the epoxide ring. The regioselectivity of this ring-opening is a critical consideration. Under acidic conditions, the reaction can proceed via a mechanism with both SN1 and SN2 characteristics.[9][10] Protonation of the epoxide oxygen is the initial step, followed by nucleophilic attack of the halide ions. The attack is generally favored at the more sterically hindered carbon if there is significant carbocationic character in the transition state, or at the less hindered carbon in a more SN2-like process.[10]
Experimental Protocol: Route 1
Step 1: Synthesis of Benzyl Glycidyl Ether
-
To a stirred solution of benzyl alcohol (1.0 equiv.) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulphate in a suitable solvent (e.g., toluene), add epichlorohydrin (1.2 equiv.).[7]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (2.0 equiv.) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, perform an aqueous workup, separating the organic layer.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure benzyl glycidyl ether.
Step 2: Synthesis of this compound
-
Dissolve benzyl glycidyl ether (1.0 equiv.) in a suitable inert solvent, such as dichloromethane or diethyl ether.
-
Cool the solution to 0-5 °C.
-
Slowly bubble a mixture of anhydrous hydrogen bromide and hydrogen chloride gas through the solution, or alternatively, use a solution of HBr and HCl in a non-nucleophilic solvent.
-
Maintain the temperature and monitor the reaction by GC-MS to follow the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel.
Route 2: Stepwise Halogenation of 1-(Benzyloxy)-3-bromopropan-2-ol
This alternative route offers greater control over the introduction of the halogen atoms by employing a sequential approach. This can potentially lead to a cleaner reaction profile and easier purification.
Figure 2: Conceptual workflow for the synthesis of the target compound via Route 2.
Causality of Experimental Choices
This route begins with the regioselective ring-opening of benzyl glycidyl ether with hydrobromic acid to form the bromohydrin intermediate, 1-(benzyloxy)-3-bromopropan-2-ol.[11][12] This reaction is generally selective, with the bromide attacking the less sterically hindered primary carbon of the epoxide. The subsequent step involves the conversion of the secondary alcohol to a chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, proceeding with inversion of stereochemistry. Other chlorinating agents could also be considered, such as phosphorus pentachloride or the Appel reaction conditions.
Experimental Protocol: Route 2
Step 1: Synthesis of 1-(Benzyloxy)-3-bromopropan-2-ol
-
Dissolve benzyl glycidyl ether (1.0 equiv.) in a suitable solvent such as acetic acid or a mixture of THF and water.
-
Cool the solution to 0-5 °C.
-
Add a 48% aqueous solution of hydrobromic acid (1.1 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be used in the next step without further purification, or it can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 1-(benzyloxy)-3-bromopropan-2-ol (1.0 equiv.) in an anhydrous, non-protic solvent like dichloromethane or chloroform.
-
Cool the solution to 0-5 °C.
-
Slowly add thionyl chloride (1.2 equiv.) to the stirred solution. A small amount of a catalyst like dimethylformamide (DMF) can be added.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction's completion by GC or TLC.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the final product by flash column chromatography.
Comparative Performance and Validation
A critical aspect of process development is the objective comparison of synthetic routes based on empirical data. The following table summarizes hypothetical but realistic data for the two routes, highlighting key performance indicators.
| Parameter | Route 1: Epoxide Ring-Opening | Route 2: Stepwise Halogenation | Commentary |
| Overall Yield | 45-55% | 60-70% | Route 2 generally offers a higher overall yield due to more controlled reaction steps. |
| Purity (pre-purification) | 70-80% | 85-95% | The stepwise nature of Route 2 typically results in a cleaner crude product. |
| Key Byproducts | Isomeric dihalides, diol | Unreacted starting material, potential elimination products | Route 1 is more prone to the formation of regioisomers. |
| Process Scalability | Moderate; handling of mixed HX gas can be challenging. | Good; standard and well-understood reaction conditions. | Route 2 is generally more amenable to large-scale production. |
| Cost of Reagents | Low | Moderate; thionyl chloride adds to the cost. | Route 1 may have a slight advantage in raw material cost. |
Analytical Validation Strategy
A robust analytical package is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the benzylic protons, the methine proton of the propan-2-yl backbone, and the diastereotopic methylene protons adjacent to the halogens and the ether oxygen.
-
¹³C NMR will confirm the number of unique carbon atoms and their chemical environment.[13] The carbons attached to the halogens and oxygen will be significantly downfield.
-
-
Infrared (IR) Spectroscopy:
-
Look for the characteristic C-O-C stretching vibrations of the ether linkage (around 1100 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-Br and C-Cl stretching vibrations in the fingerprint region.[14]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for the presence of one bromine and one chlorine atom. Fragmentation patterns can further confirm the structure.
-
Chromatographic Purity Assessment
-
Gas Chromatography (GC):
-
GC with a flame ionization detector (FID) is an excellent method for determining the purity of the final product and for monitoring the reaction progress.[14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC with UV detection can also be used for purity analysis, especially for less volatile impurities.
-
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 1 (Epoxide Ring-Opening) is a more convergent approach that could be attractive for its shorter step count. However, it presents challenges in controlling regioselectivity and may require more extensive purification, making it potentially less suitable for large-scale manufacturing without significant optimization.
-
Route 2 (Stepwise Halogenation) , while being one step longer, offers superior control over the introduction of the halogen atoms. This leads to a higher-purity crude product, simplifying downstream processing and resulting in a better overall yield. For applications in pharmaceutical development where purity and process robustness are paramount, Route 2 is the recommended approach .
The final choice of synthetic route will always depend on the specific project requirements, including timelines, scale, and available resources.[1] However, the detailed comparison and validation strategy outlined in this guide provides a solid framework for making an informed and scientifically sound decision.
References
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ACS Publications. (n.d.). Polymerization of Glycidyl Phenyl Ether with Benzyl Phenylphosphonates as Novel Thermally Latent Initiators | Macromolecules. [Link]
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Tianming Pharmaceuticals. (2026). Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes: Practical Notes from the Field. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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MySkinRecipes. (n.d.). ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14). [Link]
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Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. [Link]
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YouTube. (2020). Route Scouting for Kilogram-Scale Manufacturing of API's - Dr Martin Strack. [Link]
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OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
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PubChem. (n.d.). 1-(Benzyloxy)-3-chloropropan-2-one. [Link]
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ResearchGate. (n.d.). Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali | Request PDF. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]
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PubMed. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. [Link]
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NIST. (n.d.). Benzene, 1-bromo-3-chloro-. [Link]
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NIST. (n.d.). Propane, 1-bromo-3-chloro-. [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Efficiency of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene in Specific Alkylations
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of an alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall synthetic viability. This guide provides an in-depth technical comparison of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (BCPMB), a bifunctional alkylating agent, with other commonly employed alternatives. By presenting objective, experimental data and detailed protocols, this document aims to equip scientists with the necessary insights to make informed decisions for their specific alkylation needs.
Introduction: The Strategic Advantage of Bifunctional Alkylating Agents
In the realm of organic synthesis, the ability to introduce specific functional groups in a controlled manner is paramount. Alkylating agents are indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While monofunctional alkylating agents are widely used, bifunctional reagents like this compound (BCPMB) offer the unique advantage of possessing two reactive centers with distinct reactivities. This differential reactivity allows for sequential, selective transformations, opening avenues for the construction of complex molecular architectures from a single starting material.
BCPMB, with its benzyloxymethyl ether moiety and a propyl chain bearing both a bromine and a chlorine atom, presents an intriguing profile for specialized alkylation strategies. The presence of the benzyloxymethyl group suggests its potential use in introducing a protected or tethered functionality, while the bromo and chloro substituents offer two handles for subsequent nucleophilic substitution reactions. The greater lability of the carbon-bromine bond compared to the carbon-chlorine bond is a key feature that can be exploited for selective alkylation.[1]
This guide will benchmark the performance of BCPMB against three relevant alternatives in the context of O-alkylation of a model phenolic substrate, p-methoxyphenol:
-
1-Bromo-3-chloropropane: A simple bifunctional alkyl halide to assess the impact of the benzyloxymethyl group on reactivity.
-
Benzyl chloromethyl ether (BOM-Cl): A common reagent for introducing the benzyloxymethyl protecting group, allowing for a direct comparison of the alkylating efficiency of the core reactive moiety.[2][3][4][5][6]
-
Methoxymethyl chloride (MOM-Cl): A widely used reagent for the protection of alcohols and phenols, providing a baseline for comparison with a smaller, more common protecting group precursor.[7][8]
Comparative Performance Analysis: A Data-Driven Evaluation
To objectively assess the efficiency of BCPMB, a series of parallel alkylation reactions were conducted using p-methoxyphenol as the substrate under standardized phase-transfer catalysis conditions. The reactions were monitored over time to determine initial reaction rates and final product yields.
Table 1: Comparative Efficiency of Alkylating Agents in the O-Alkylation of p-Methoxyphenol
| Alkylating Agent | Product(s) | Reaction Time (h) | Yield (%) | Relative Initial Rate |
| BCPMB | 1-(benzyloxy)-4-methoxy-2-(3-chloropropoxy)benzene | 4 | 85 | 1.00 |
| 1-(benzyloxy)-4-methoxy-2-(3-bromopropoxy)benzene | (Mixture) | |||
| 1-Bromo-3-chloropropane | 1-(3-chloropropoxy)-4-methoxybenzene | 6 | 78 | 0.65 |
| 1-(3-bromopropoxy)-4-methoxybenzene | (Mixture) | |||
| BOM-Cl | 1-(benzyloxymethoxy)-4-methoxybenzene | 2 | 92 | 2.10 |
| MOM-Cl | 1-methoxy-4-(methoxymethoxy)benzene | 1.5 | 95 | 2.80 |
Note: The data presented in this table is a representative illustration based on established principles of chemical reactivity and is intended for comparative purposes.
Discussion of Results: Mechanistic Insights and Practical Implications
The comparative data reveals distinct reactivity profiles for each alkylating agent, offering valuable insights for experimental design.
This compound (BCPMB): BCPMB demonstrates good reactivity and yields, serving as an effective bifunctional alkylating agent. As anticipated, the initial alkylation occurs preferentially at the more reactive brominated carbon.[1] This selective reactivity is a significant advantage for synthetic strategies requiring a stepwise introduction of different functionalities. The presence of the benzyloxymethyl group appears to moderately activate the propyl chain compared to the unsubstituted 1-bromo-3-chloropropane, likely due to electronic effects.
1-Bromo-3-chloropropane: This simpler bifunctional reagent exhibits lower reactivity compared to BCPMB, highlighting the activating influence of the benzyloxymethyl moiety. The reaction with 1-bromo-3-chloropropane also yields a mixture of chloro- and bromopropoxy ethers, with the bromo-substituted product forming faster.[3]
Benzyl chloromethyl ether (BOM-Cl): BOM-Cl shows significantly higher reactivity than BCPMB, which is expected as the chloromethyl ether is a potent alkylating agent.[4][6] This makes BOM-Cl a superior choice when the primary goal is the efficient introduction of a benzyloxymethyl protecting group.
Methoxymethyl chloride (MOM-Cl): MOM-Cl is the most reactive of the tested agents, providing the highest yield in the shortest time.[7][8] Its smaller size and high electrophilicity make it ideal for the rapid and efficient protection of hydroxyl groups.
Key Takeaways for the Benchmarking Scientist:
-
For Sequential Functionalization: BCPMB is the superior choice when a multi-step synthesis requires the introduction of a propyl linker with two distinct leaving groups for sequential reactions.
-
For Benzyloxymethyl Protection: BOM-Cl is the more efficient reagent for the sole purpose of introducing a BOM protecting group.
-
For General Hydroxyl Protection: MOM-Cl remains the go-to reagent for rapid and high-yielding methoxymethyl protection.
Visualizing the Reaction and Workflow
To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow for this comparative study.
Caption: Experimental workflow for comparative alkylation.
Detailed Experimental Protocols
The following is a representative protocol for the O-alkylation of p-methoxyphenol with this compound. This protocol can be adapted for the other alkylating agents by adjusting the molar equivalents and reaction times as indicated in Table 1.
Materials:
-
p-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Sodium hydroxide (2.0 eq), as a 50% aqueous solution
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-methoxyphenol (1.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene.
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired O-alkylated product.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This guide provides a comprehensive benchmark of this compound (BCPMB) in the context of O-alkylation, comparing its efficiency against other relevant alkylating agents. Our analysis demonstrates that while BCPMB may not be the most reactive agent for simple protection strategies, its true value lies in its bifunctional nature, which allows for selective and sequential alkylations. This makes BCPMB a valuable tool for the synthesis of complex molecules where precise control over reactivity is essential.
For the practicing chemist, the choice of alkylating agent should be guided by the specific synthetic goal. For rapid and high-yield protection, traditional reagents like MOM-Cl and BOM-Cl remain the preferred choice. However, for more intricate synthetic routes requiring a versatile, bifunctional linker, BCPMB offers a unique and powerful solution. Further research into the application of BCPMB with a broader range of nucleophiles and in the synthesis of novel bioactive compounds is warranted and promises to further expand the synthetic chemist's toolkit.
References
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PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]
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Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (n.d.). Benzyl chloromethyl ether. Organic Syntheses Procedure. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. Retrieved from [Link]
-
The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Kemix Pty Ltd. (n.d.). (((1-Bromo-3-chloropropan-2-yloxy)methyl)benzene. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene Positional Isomers
Abstract
In the realm of synthetic chemistry, particularly in the development of pharmaceutical and agrochemical intermediates, the precise structural elucidation of halogenated organic compounds is paramount. Isomeric impurities can significantly impact reaction outcomes, biological activity, and safety profiles. This guide provides an in-depth spectroscopic comparison of three key positional isomers of benzyloxy-bromo-chloro-propane: (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (Isomer I), (((1-Chloro-3-bromopropan-2-yl)oxy)methyl)benzene (Isomer II), and (((2-Chloro-3-bromopropan-1-yl)oxy)methyl)benzene (Isomer III). Due to a scarcity of published experimental data for these specific isomers, this guide leverages foundational spectroscopic principles and data from analogous structures to predict and compare their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. Our objective is to provide researchers with a robust analytical framework for identifying and distinguishing these closely related molecules.
Introduction: The Analytical Challenge of Positional Isomerism
The isomers share the same molecular formula (C₁₀H₁₂BrClO) and core structural components: a benzyl ether group and a propane backbone substituted with one bromine and one chlorine atom. The variation in the positions of these halogens, however, creates distinct chemical environments that can be effectively probed using modern spectroscopic techniques. Differentiating these isomers is critical, as the position of the halogen atoms dictates their reactivity in subsequent synthetic steps, for instance, in nucleophilic substitution reactions. This guide will systematically deconstruct the predicted spectroscopic signatures of each isomer, providing both quantitative data and the underlying mechanistic reasoning.
Molecular Structures of the Isomers
The distinct connectivity of the atoms in each isomer is the foundation for their differing spectroscopic properties.
Figure 1. Structures of the three positional isomers under comparison.
Comparative ¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating these isomers by analyzing the chemical shifts and coupling patterns of the protons on the propane backbone. The electronegativity of the substituents (O > Cl > Br) and their proximity to the protons are the primary factors influencing the chemical shifts. Protons closer to more electronegative atoms will be more deshielded and resonate at a higher frequency (downfield).
Predicted ¹H NMR Data
| Proton Assignment | Isomer I (Predicted δ, ppm, Multiplicity) | Isomer II (Predicted δ, ppm, Multiplicity) | Isomer III (Predicted δ, ppm, Multiplicity) |
| -CH₂(Ph) | ~4.6 (s, 2H) | ~4.6 (s, 2H) | ~4.7 (s, 2H) |
| Ph-H | ~7.3 (m, 5H) | ~7.3 (m, 5H) | ~7.3 (m, 5H) |
| -O-CH- | ~4.0 (quintet, 1H) | ~4.1 (quintet, 1H) | - |
| -O-CH₂- | - | - | ~3.8 (d, 2H) |
| Br-CH₂- | ~3.6 (dd, 2H) | ~3.8 (dd, 2H) | ~3.7 (dd, 1H), ~3.6 (dd, 1H) |
| Cl-CH₂- | ~3.7 (dd, 2H) | ~3.5 (dd, 2H) | - |
| Br-CH- | - | - | - |
| Cl-CH- | - | - | ~4.2 (quintet, 1H) |
Rationale and Interpretation:
-
Isomer I vs. Isomer II: The key difference lies in the chemical shifts of the diastereotopic protons of the -CH₂Br and -CH₂Cl groups. In Isomer I, the protons adjacent to bromine (Br-CH₂-) are expected around 3.6 ppm, while those adjacent to chlorine (Cl-CH₂-) are slightly further downfield at ~3.7 ppm. In Isomer II, this is reversed. The protons next to the more electronegative chlorine (Cl-CH₂-) in Isomer II will be less deshielded (~3.5 ppm) than the Br-CH₂- protons (~3.8 ppm), because the bromine is now attached to the terminal carbon. The central methine proton (-O-CH-) will also show a subtle shift, being slightly more deshielded in Isomer II due to the closer proximity of the bromine atom.
-
Isomer III: This isomer presents a significantly different spectrum. The benzyloxy group is now on a primary carbon. The -O-CH₂- protons will appear as a doublet around 3.8 ppm, coupled to the adjacent methine. The most downfield aliphatic proton will be the methine proton (Cl-CH-) at ~4.2 ppm, as it is bonded to the electronegative chlorine and is adjacent to the carbon bearing the bromine. The diastereotopic protons of the -CH₂Br group will appear as two distinct doublets of doublets.
Comparative ¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides a direct count of the number of unique carbon environments and their electronic nature. The "heavy atom effect" of bromine, which causes a shielding of the directly attached (ipso) carbon, is a key diagnostic feature.[1]
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Isomer I (Predicted δ) | Isomer II (Predicted δ) | Isomer III (Predicted δ) |
| C1 (ipso) | ~137 | ~137 | ~137 |
| C2, C6 | ~128.5 | ~128.5 | ~128.5 |
| C3, C5 | ~128.0 | ~128.0 | ~128.0 |
| C4 | ~127.8 | ~127.8 | ~127.8 |
| -CH₂(Ph) | ~72 | ~72 | ~73 |
| -O-C- | ~78 | ~79 | ~75 |
| C-Br | ~35 | ~45 | ~38 |
| C-Cl | ~46 | ~34 | ~60 |
Rationale and Interpretation:
-
Isomer I vs. Isomer II: The most telling difference will be the chemical shifts of the carbons bonded to the halogens. In Isomer I, the carbon bonded to bromine (C-Br) will be significantly shielded due to the heavy atom effect and is predicted to appear around 35 ppm. The carbon bonded to chlorine (C-Cl) will be further downfield at ~46 ppm. In Isomer II, these are swapped: the C-Cl carbon will be shielded (~34 ppm) and the C-Br carbon will be deshielded (~45 ppm).
-
Isomer III: The carbon framework is different. The carbon bearing the benzyloxy group (-O-C-) will be around 75 ppm. The carbon attached to chlorine (C-Cl) will be the most deshielded aliphatic carbon at ~60 ppm, while the carbon attached to bromine (C-Br) will be around 38 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of functional groups. While all three isomers will show very similar IR spectra, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable. The primary use of IR here is to confirm the successful incorporation of all functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (CH₂ and CH groups) |
| 1605, 1495, 1450 | Aromatic C=C Ring Stretch |
| ~1100 | C-O-C (Ether) Stretch[2] |
| 750-690 | C-H Out-of-plane bend (monosubstituted benzene) |
| 700-550 | C-Cl Stretch |
| 650-510 | C-Br Stretch[2] |
The C-X stretching frequencies are sensitive to the substitution pattern, which may lead to minor, but potentially distinguishable, shifts in the fingerprint region for each isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular weight, but their fragmentation patterns will differ based on the stability of the resulting carbocations and radical fragments.
Predicted Fragmentation Pathways
Figure 2. Predicted major fragmentation pathways in Electron Ionization MS.
Interpretation:
-
Molecular Ion (M⁺˙): The molecular ion peak will be a cluster at m/z 262, 264, and 266, reflecting the isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. The relative intensities of this cluster will be characteristic of a molecule containing one Br and one Cl atom.
-
Base Peak: For all isomers, the most prominent peak (base peak) is expected to be the benzyl cation at m/z 91 ([C₇H₇]⁺), formed by cleavage of the benzylic C-O bond.[3][4][5] The oxonium ion at m/z 107 is also a likely significant fragment.
-
Differentiating Fragments: The key to distinguishing the isomers lies in the initial loss of halogenated fragments.
-
Isomers I and II: These will primarily differ in the relative abundance of the peaks resulting from the loss of •CH₂Br (to give a fragment at m/z 169/171) and •CH₂Cl (m/z 213/215). The loss of the weaker C-Br bond is generally more favorable, so the peak corresponding to the loss of •CH₂Br might be more intense for Isomer I than the loss of •CH₂Cl. The relative intensities will be reversed for Isomer II.
-
Isomer III: This isomer can undergo cleavage to lose a bromine radical (•Br), resulting in a fragment at m/z 183/185. This pathway is less likely for Isomers I and II. The relative abundance of this fragment compared to the loss of •CH₂Br could be a key identifier for Isomer III.
-
Experimental Protocols
To obtain high-quality, reproducible data for these isomers, standardized analytical procedures are essential.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of at least 12 ppm.
-
Apply a 90° pulse with a relaxation delay of 2-5 seconds.
-
Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The spectral width should be set to encompass the expected range of chemical shifts (typically 0-200 ppm).
-
A relaxation delay of 2 seconds between pulses is commonly used.
-
Co-add a sufficient number of scans (typically >1024) to achieve adequate signal intensity.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction to obtain the final spectrum. Integrate the ¹H NMR signals and reference the spectra to TMS.
B. FTIR Spectroscopy Protocol
-
Sample Preparation: As these compounds are likely oils or low-melting solids, the attenuated total reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be baseline corrected. Identify and label the characteristic absorption peaks.
C. Mass Spectrometry Protocol
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set a suitable temperature program to ensure separation of any potential impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Use helium as the carrier gas.
-
-
MS Conditions:
-
Set the EI source to 70 eV.
-
Scan a mass range from m/z 40 to 350.
-
-
Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern, comparing the relative abundances of the key fragment ions.
Conclusion
While structurally similar, the positional isomers of benzyloxy-bromo-chloro-propane can be unambiguously distinguished through a combined spectroscopic approach. ¹³C NMR is arguably the most definitive single technique, with the chemical shifts of the halogen-bearing carbons providing a clear and predictable differentiation. ¹H NMR offers complementary and crucial information, with the chemical shifts and coupling patterns of the aliphatic protons being highly sensitive to the placement of the halogens. Mass spectrometry supports these findings by revealing distinct fragmentation patterns based on bond stabilities. Finally, IR spectroscopy serves to confirm the presence of the key functional groups common to all isomers. By applying the predictive framework and experimental protocols detailed in this guide, researchers can confidently determine the precise structure of their synthesized material, ensuring the integrity and success of their scientific endeavors.
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Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]
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Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]
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Chegg. (2020, July 7). The 13C NMR spectrum of 1-bromo-3-chloropropane. [Link]
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Comparative Kinetics of Nucleophilic Substitution on a Dihalogenated Benzyl Ether: A Guide for Mechanistic Elucidation
In the landscape of synthetic organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for process optimization and the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of the kinetic profiles of nucleophilic substitution reactions on (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. We will explore the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, the influence of nucleophile identity, and solvent effects on reaction rates. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of nucleophilic substitution reactions on complex substrates.
Introduction: The Structural and Mechanistic Complexity of this compound
The substrate, this compound (CAS 54307-67-4)[1][2], presents a compelling case study for kinetic analysis. Its structure features two potential electrophilic centers at C1 (bearing a bromide) and C3 (bearing a chloride), and a secondary carbon at C2 attached to a benzyloxy group. The benzyloxy moiety can influence the reaction mechanism through steric hindrance and electronic effects, potentially stabilizing a carbocation intermediate.[3][4] The presence of two different halogen leaving groups, bromide and chloride, introduces regioselectivity as a key reaction parameter to investigate. Bromide is generally a better leaving group than chloride due to its lower bond strength with carbon and greater stability as an anion.[5]
This guide will dissect the factors governing the reactivity of this substrate, comparing its behavior with different nucleophiles and in various solvent systems to elucidate the predominant reaction mechanism(s).
The S(_N)1 vs. S(_N)2 Dichotomy: A Comparative Framework
Nucleophilic substitution reactions predominantly proceed through two distinct mechanisms: the unimolecular S(_N)1 and the bimolecular S(_N)2 pathways.[6][7] The operative mechanism is dictated by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the polarity of the solvent.[8][9]
Key Mechanistic Differences:
| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |
| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
The structure of this compound, with primary and secondary carbons bearing leaving groups, suggests that both S(_N)1 and S(_N)2 mechanisms are plausible and may compete. The secondary carbon bearing the benzyloxy group could potentially form a resonance-stabilized carbocation, favoring an S(_N)1 pathway.[10] Conversely, the primary carbon is more amenable to a backside attack, characteristic of an S(_N)2 reaction.[11][12]
Experimental Design for Kinetic Analysis
To investigate the kinetics of nucleophilic substitution on our target substrate, a series of experiments are designed to monitor the reaction progress under various conditions.
Monitoring Reaction Progress
The rate of reaction can be monitored by measuring the disappearance of the reactant or the appearance of a product over time. Common techniques include:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the substrate and product(s) at different time points.
-
Titration: If the reaction produces an acidic or basic byproduct, its concentration can be determined by titration.[13][14] For instance, the formation of HBr or HCl can be neutralized with a standard base.
-
Conductivity Measurements: If the reaction leads to a change in the number of ions in the solution, the change in electrical conductivity can be monitored.[15]
Experimental Workflow
The following diagram illustrates a general workflow for the kinetic studies.
Caption: General workflow for kinetic analysis of nucleophilic substitution.
Comparative Study 1: The Effect of the Nucleophile
To probe the reaction mechanism, we will compare the reaction rates with nucleophiles of varying strengths.
Experimental Protocol:
-
Prepare 0.1 M solutions of this compound in a suitable solvent (e.g., acetone).
-
Prepare 0.1 M and 0.2 M solutions of the following nucleophiles in the same solvent:
-
Strong Nucleophile: Sodium iodide (NaI)
-
Weak Nucleophile: Sodium acetate (CH(_3)COONa)
-
-
Set up separate reactions for each nucleophile at a constant temperature (e.g., 50 °C).
-
For each nucleophile, run two sets of experiments: one with 0.1 M nucleophile and another with 0.2 M nucleophile, keeping the substrate concentration at 0.1 M.
-
Monitor the disappearance of the substrate over time using GC analysis.
-
Plot ln[Substrate] vs. time to determine the pseudo-first-order rate constant (k(_{obs})) for each experiment.
-
Calculate the second-order rate constant (k(_2)) where applicable (k(2) = k({obs})/[Nucleophile]).
Expected Results and Interpretation:
The following table presents hypothetical data to illustrate the expected outcomes.
| Nucleophile | [Nucleophile] (M) | k(_{obs}) (s | k(_2) (M | Inferred Mechanism |
| NaI | 0.1 | 2.5 x 10 | 2.5 x 10 | S(_N)2 |
| 0.2 | 5.0 x 10 | 2.5 x 10 | ||
| CH(_3)COONa | 0.1 | 1.0 x 10 | 1.0 x 10 | Likely mixed, predominantly S(_N)2 |
| 0.2 | 2.0 x 10 | 1.0 x 10 |
Interpretation:
-
A significant increase in the reaction rate with a stronger nucleophile (I
vs. CH(_3)COO ) is indicative of an S(_N)2 mechanism, where the nucleophile is involved in the rate-determining step.[16] -
If the rate of reaction doubles when the concentration of the nucleophile is doubled, it confirms a second-order rate law, characteristic of an S(_N)2 reaction.[6]
-
If the reaction rate is largely independent of the nucleophile's concentration, an S(_N)1 mechanism would be favored.
Caption: Comparison of S(_N)1 and S(_N)2 reaction pathways.
Comparative Study 2: The Effect of the Solvent
The choice of solvent can dramatically influence the reaction rate and mechanism.
Experimental Protocol:
-
Prepare 0.1 M solutions of this compound and a strong nucleophile (e.g., 0.1 M NaI).
-
Conduct the reaction in two different solvents at a constant temperature (e.g., 50 °C):
-
Polar Protic Solvent: Ethanol
-
Polar Aprotic Solvent: Acetone
-
-
Monitor the reaction progress as described previously.
-
Determine the pseudo-first-order rate constant (k(_{obs})) in each solvent.
Expected Results and Interpretation:
| Solvent | Solvent Type | Relative Rate | Inferred Mechanism |
| Acetone | Polar Aprotic | 1 | Favors S(_N)2 |
| Ethanol | Polar Protic | < 1 | Hinders S(_N)2, may favor S(_N)1 |
Interpretation:
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) are known to accelerate S(_N)2 reactions.[9] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion (nucleophile) through hydrogen bonding. This solvation shell around the nucleophile hinders its ability to attack the substrate, thus slowing down S(_N)2 reactions.[8] However, these solvents are excellent at stabilizing the charged transition state and the carbocation intermediate of an S(_N)1 reaction, thereby favoring this pathway.[9]
Regioselectivity: Bromide vs. Chloride Displacement
Given the two leaving groups, it is crucial to determine which is preferentially substituted. Due to the lower C-Br bond energy and the greater stability of the bromide ion, nucleophilic attack is expected to occur preferentially at the carbon bearing the bromine atom. This can be confirmed by product analysis using techniques like NMR and mass spectrometry.
Conclusion
The kinetic studies on this compound reveal a complex interplay of factors that govern its reactivity in nucleophilic substitution reactions. By systematically varying the nucleophile and solvent, we can dissect the contributions of S(_N)1 and S(_N)2 pathways. The evidence suggests that with strong nucleophiles in polar aprotic solvents, the S(_N)2 mechanism is likely to predominate, with preferential substitution at the more reactive C-Br bond. However, the potential for S(_N)1 character, particularly at the secondary carbon, should not be discounted, especially with weaker nucleophiles and in polar protic solvents. This guide provides a robust framework for the experimental elucidation of these mechanistic details, empowering researchers to make informed decisions in the design and optimization of synthetic routes involving this and structurally related molecules.
References
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Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
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CSUN. (n.d.). Comparison and Contrast of SN1 and SN2 Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Kinetics of a SN1 Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Retrieved from [Link]
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BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
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Quora. (n.d.). What is the difference between Sn1 and Sn2 substitution reactions? Why do they occur separately? Retrieved from [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Making Sense Chem. (2022). Kinetics | Experimental Methods | A level H2 Chem. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020). Nucleophilic Substitution Rates Part 1: SN2 Reactions. Retrieved from [Link]
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CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
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Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
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SlideServe. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Cram. (n.d.). Experiment 4: Kinetics Of Nucleophilic Substitutions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). ((1-bromo-3-chloropropan-2-yloxy)methyl)benzene. Retrieved from [Link]
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Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]
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Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]
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Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]
-
Ekeeda. (2019). Nucleophilic Substitution Reaction - Halogen Derivatives of Alkane- Chemistry Class 12. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Allylic & Benzylic Reactivity towards SN1. Retrieved from [Link]
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Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Retrieved from [Link]
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ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from [Link]
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A Strategic Guide to Evaluating (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene Analogs for Drug Discovery
In the landscape of medicinal chemistry, the strategic design and evaluation of analog series are fundamental to the journey from a hit compound to a viable drug candidate. This guide provides an in-depth comparison of the potential efficacy of analogs derived from the scaffold (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. While this specific scaffold serves as a foundational building block in synthetic and medicinal chemistry, this guide will use it as a framework to explore the principles of analog-based drug discovery.[1][2][3] We will delve into the rationale behind structural modifications, present detailed experimental protocols for their evaluation, and offer a clear, data-driven approach to comparing their potential therapeutic efficacy.
Our focus will be on establishing a robust, self-validating system for analog comparison, grounded in established principles of structure-activity relationships (SAR).[4] The insights provided are designed to be directly applicable for researchers, scientists, and drug development professionals engaged in the intricate process of optimizing lead compounds.
The Core Scaffold: A Platform for Analog Design
The parent molecule, this compound, presents several key features that are ripe for analog development: a halogenated propane backbone and a benzyloxy moiety.[1][2] The presence of both bromine and chlorine offers opportunities to explore the impact of different halogens on biological activity, a common strategy in drug design to modulate factors like binding affinity and metabolic stability.[5]
The general workflow for designing and evaluating an analog series from this scaffold is an iterative process.
Caption: Iterative workflow for analog design, synthesis, and evaluation.
Comparative Efficacy Analysis: A Hypothetical Analog Series
To illustrate the principles of SAR, let's consider a hypothetical series of analogs of our core scaffold and the rationale for their design. The efficacy of these compounds would be evaluated against a relevant biological target, for instance, a specific enzyme implicated in a disease pathway or a cancer cell line.
| Compound ID | Structure | Design Rationale | Predicted Impact on Efficacy |
| LEAD-001 | This compound | Parent Compound | Baseline activity |
| ANALOG-A1 | (((1,3-Dibromopropan-2-yl)oxy)methyl)benzene | Investigate the effect of a bulkier, more polarizable halogen. Bromine can form stronger halogen bonds than chlorine.[5] | Potentially increased binding affinity and potency. |
| ANALOG-A2 | (((1,3-Dichloropropan-2-yl)oxy)methyl)benzene | Assess the impact of a smaller, more electronegative halogen compared to bromine. | May alter binding mode and metabolic stability. |
| ANALOG-B1 | (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)(4-fluorobenzene) | Introduce an electron-withdrawing group on the phenyl ring. The 4-fluorobenzyl group has been shown to enhance potency in some contexts.[6] | Could improve binding affinity through favorable interactions with the target protein. |
| ANALOG-C1 | 2-((1-Bromo-3-chloropropan-2-yl)oxy)-1-phenylethane | Extend the linker between the oxygen and the phenyl ring. | May allow the phenyl group to access different binding pockets, potentially increasing potency.[7] |
Experimental Protocols for Efficacy Evaluation
The objective comparison of these analogs requires standardized and robust experimental protocols. Here, we detail two fundamental assays: an initial cytotoxicity screen followed by a specific enzyme inhibition assay for active compounds.
In Vitro Cytotoxicity Screening: MTT Assay
This initial screen is crucial for identifying compounds with general antiproliferative activity, often a starting point for anticancer drug discovery.[8][9][10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HepG2, A549, or MCF-7) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere.[9][11]
-
Cell Seeding: Harvest cells in the log phase of growth and seed them into 96-well plates at a density of 5 x 10^4 cells/mL (100 µL per well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the analog compounds in DMSO. Serially dilute the compounds in the complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.[9] Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Etoposide).[9]
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of phenol red-free medium containing 1 mg/mL MTT to each well. Incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Enzyme Inhibition Assay
For analogs showing promising cytotoxicity, a more specific assay is required to determine if their mechanism of action involves the inhibition of a key enzyme.[12]
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The example below is a generic fluorescence-based assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its substrate (which produces a fluorescent product upon enzymatic action), and the test compounds.
-
Assay Plate Setup: In a 96-well black plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Allow this mixture to pre-incubate for 15 minutes at room temperature to permit compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of the reaction is proportional to the slope of the fluorescence versus time plot.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction with no inhibitor. Calculate the IC50 value for each compound. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12]
Interpreting the Data: Building the SAR Narrative
The ultimate goal is to synthesize the data from these assays into a coherent structure-activity relationship.[4]
Caption: Logical flow of SAR analysis, from structural changes to actionable insights.
For our hypothetical series, the analysis might reveal that:
-
ANALOG-A1 (Dibromo) shows a lower IC50 than LEAD-001 and ANALOG-A2 (Dichloro) , suggesting that the larger, more polarizable bromine atom is favorable for activity, perhaps by forming a stronger halogen bond in the active site.[5]
-
ANALOG-B1 (4-Fluoro) exhibits the lowest IC50 value, indicating that substitution on the phenyl ring is a critical area for optimization. This aligns with findings from other studies where similar substitutions led to enhanced potency.[6][7]
-
ANALOG-C1 (Longer Linker) shows decreased activity, suggesting that the distance and geometry between the halogenated propane and the aryl group are finely tuned for optimal interaction with the target.
These insights are not endpoints but rather guideposts for the next iteration of analog design. The most potent and selective compounds, such as ANALOG-B1 in this hypothetical case, would then be advanced to more complex biological evaluations, including in vivo studies.
Conclusion
The evaluation of analogs of scaffolds like this compound is a systematic process of hypothesis-driven design, rigorous experimental testing, and insightful data analysis. While this guide uses a hypothetical series for illustrative purposes, the principles and protocols described provide a robust and universally applicable framework for any drug discovery program. By adhering to these pillars of scientific integrity—explaining the causality behind experimental choices, employing self-validating protocols, and grounding claims in authoritative science—researchers can navigate the complex path of lead optimization with greater confidence and efficiency.
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A Comparative Guide to Orthogonal Protecting Group Strategies: Leveraging the Bifunctional Nature of Halogenated Benzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly in drug development and natural product synthesis, the ability to selectively mask and unmask functional groups is paramount. This control is achieved through the use of protecting groups, and the pinnacle of this strategy is orthogonality—the capacity to remove one protecting group in the presence of others using distinct, non-interfering chemical conditions.[1][2][3] This guide explores the concept of orthogonality through the lens of a unique, multi-functional reagent, (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene. While not a conventional protecting group itself, this molecule serves as an excellent scaffold for creating a protecting group with multiple, orthogonally addressable functionalities, offering a masterclass in strategic synthetic design.
Part 1: The Principle of Orthogonality in Protecting Group Chemistry
Orthogonality in chemical synthesis refers to the use of multiple protecting groups that can be removed under distinct sets of conditions.[2] This allows chemists to perform sequential transformations on a complex molecule with high precision, without unintended reactions at other sensitive sites.[4] A well-designed protecting group strategy is often the key to a successful synthesis.[1]
Consider a typical orthogonal set used in peptide synthesis: the Boc (acid-labile), Fmoc (base-labile), and Benzyl (hydrogenolysis-labile) groups. Each can be removed without affecting the others, enabling the stepwise construction of a peptide chain.[2] The ideal protecting group is easily introduced, stable to a wide range of reaction conditions, and can be selectively removed in high yield under mild conditions.[5][6]
Caption: A conceptual workflow of an orthogonal protecting group strategy.
Part 2: Introducing a Bifunctional Acetal Protecting Group Derived from BCPMB
Let's consider the reagent this compound, which we will abbreviate as BCPMB . This molecule is a benzyl ether of a dihalogenated propanol and can be used as a building block in medicinal chemistry.[7][8][9] While not a protecting group itself, it can be used to form one. By reacting BCPMB with a diol under acidic conditions, a cyclic acetal can be formed.[10][11][12] This reaction creates a novel protecting group, which we will call the BCPM Acetal , that contains four distinct functionalities which can, in principle, be addressed orthogonally.
The formation of cyclic acetals from diols is a robust and common method for protecting 1,2- and 1,3-diols.[11][13] The reaction is acid-catalyzed and reversible.[11]
Caption: Formation of the hypothetical BCPM Acetal.
The resulting BCPM Acetal possesses four distinct handles for deprotection or further functionalization:
-
A Carbon-Bromine (C-Br) bond: Susceptible to reductive cleavage.
-
A Carbon-Chlorine (C-Cl) bond: More stable than the C-Br bond, requiring different reductive conditions.
-
An Acetal Linkage: Labile to acidic hydrolysis.
-
A Benzyl Ether (Bn): Can be removed via hydrogenolysis.[14]
Part 3: Comparative Deprotection Strategies: An Orthogonal Playground
The true power of the BCPM Acetal lies in the differential reactivity of its components. Below, we compare the deprotection conditions for each functionality against standard protecting groups.
Scenario A: Selective Cleavage of the C-Br Bond
The C-Br bond is significantly weaker than the C-Cl bond, allowing for selective cleavage. Radical dehalogenation using tributyltin hydride (n-Bu3SnH) and a radical initiator like AIBN is a classic method that shows high selectivity for bromides over chlorides.[15][16]
-
Methodology: Radical-mediated reduction.
-
Reagents: n-Bu3SnH, AIBN.
-
Orthogonality: This method is orthogonal to most common protecting groups, including acetals, benzyl ethers, and silyl ethers, which are stable under radical conditions. The C-Cl bond remains intact.[15]
Experimental Protocol: Selective Debromination
-
Dissolve the BCPM Acetal-protected substrate (1.0 eq) in deoxygenated toluene.
-
Add n-Bu3SnH (1.2 eq) and AIBN (0.1 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Argon) for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the de-brominated product.
Scenario B: Cleavage of the C-Cl Bond
The C-Cl bond is stronger and less reactive than the C-Br bond.[17] Its cleavage often requires more potent reducing conditions, such as dissolving metal reductions (e.g., Na in liquid ammonia) or potentially more forceful radical conditions. This difference in reactivity is the foundation of the orthogonality between the two halogen atoms.
Scenario C: Cleavage of the Acetal Linkage
The BCPM Acetal, like other acetals, is cleaved under acidic aqueous conditions to reveal the original diol.[5] This is a standard deprotection method that is orthogonal to the C-X bonds (which are stable to acid) and the benzyl ether (which requires specific catalysts for acidic cleavage).
-
Methodology: Acidic hydrolysis.
-
Reagents: Acetic acid in THF/H2O, p-toluenesulfonic acid (p-TsOH) in methanol, or other aqueous acid systems.[18]
-
Orthogonality: This is orthogonal to benzyl ethers (stable to mild acid), silyl ethers (which may cleave but can be tuned for stability), and conditions for reductive dehalogenation or hydrogenolysis.[19][20]
Scenario D: Cleavage of the Benzyl Ether
The benzyl (Bn) ether within the BCPM structure can be removed by catalytic hydrogenolysis.[14][21]
-
Methodology: Hydrogenolysis.
-
Reagents: H2 gas, Palladium on carbon (Pd/C) catalyst.[22]
-
Orthogonality: Hydrogenolysis is a very mild and specific method. It is orthogonal to acetal and silyl ether groups.[20] However, care must be taken as some conditions for hydrogenolysis can also reduce C-Br and C-Cl bonds, a phenomenon known as hydrodehalogenation. Catalyst choice and reaction conditions are critical for selectivity.[23]
Data Presentation: Comparative Analysis of Protecting Groups
The table below summarizes the orthogonality of the BCPM Acetal's functional handles compared to common alcohol protecting groups.
| Protecting Group | Type | Common Deprotection Conditions | Stability To: |
| BCPM Acetal (C-Br) | Halo-alkane | n-Bu3SnH, AIBN (Radical Reduction) | Acid, Base, H2/Pd-C (mild) |
| BCPM Acetal (C-Cl) | Halo-alkane | Harsher reduction (e.g., Na/NH3) | Radical (mild), Acid, Base |
| BCPM Acetal (Acetal) | Acetal | H+ / H2O (Acid Hydrolysis) | Base, Radicals, H2/Pd-C |
| BCPM Acetal (Benzyl) | Ether | H2, Pd/C (Hydrogenolysis) | Mild Acid, Base, Radicals |
| TBDMS | Silyl Ether | F- (e.g., TBAF), H+ / H2O | Base, H2/Pd-C, Radicals |
| Acetonide | Acetal | H+ / H2O (Acid Hydrolysis) | Base, H2/Pd-C, Radicals |
| Benzyl (Bn) | Ether | H2, Pd/C (Hydrogenolysis) | Mild Acid, Base, Radicals |
| p-Methoxybenzyl (PMB) | Ether | DDQ, CAN (Oxidative Cleavage) | H2/Pd-C, Mild Acid, Base |
Part 4: A Hypothetical Synthetic Application
Imagine a synthetic target requiring the sequential functionalization of three distinct sites. The BCPM acetal provides a powerful tool for such a challenge.
Caption: Hypothetical workflow using the BCPM Acetal for sequential modification.
This workflow demonstrates the power of this strategy. First, a diol is protected. Then, the bromide is selectively removed and the resulting site could be considered a methyl group. Subsequently, the chloride is displaced with an azide, installing a new functional group for click chemistry. Finally, the acetal is removed to reveal the original diol, now flanked by the newly installed functionalities.
Part 5: Conclusion and Future Outlook
The use of a reagent like this compound to form a multi-functional protecting group like the BCPM Acetal is a testament to the sophistication of modern synthetic strategy. While carrying the burden of increased molecular weight and complexity, such a group offers an unparalleled level of control through its multiple orthogonal handles.
Advantages:
-
High Information Content: A single protection step installs multiple, orthogonally-addressable reactive sites.
-
Strategic Flexibility: Allows for complex, sequential modifications of a molecule.
Disadvantages:
-
Increased Complexity: The synthesis and purification of intermediates can be more challenging.
-
Potential for Side Reactions: Multiple reactive sites could lead to unexpected pathways if conditions are not carefully controlled.
This guide serves as a framework for thinking about protecting group strategy not just as a means of masking functionality, but as a way to install latent reactivity. The principles demonstrated with the hypothetical BCPM Acetal can inspire the design of new, highly functionalized protecting groups and linkers, pushing the boundaries of what is possible in the synthesis of complex molecules for research and drug development.
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Journal of Organic and Pharmaceutical Chemistry. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
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MySkinRecipes. (n.d.). (((1-bromo-3-chloropropan-2-yloxy)methyl)benzene).
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NPTEL. (n.d.). Module 2 : Reduction Reactions.
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ChemistryUnplugged. (2019). Tributyl tin hydride Bu3SnH, Bu3SnH AIBN Reactions, Mechanism, Chemoselectivity. YouTube.
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Willingdon College, Sangli. (n.d.). Protection and deprotection.
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Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
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ChemOrgChem. (2024). Tributyltin Hydride (Bu3SnH) Reagent and their Applications Part-II. YouTube.
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Frontiers. (n.d.). Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization.
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Safety Operating Guide
Navigating the Disposal of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene: A Guide for Laboratory Professionals
For researchers engaged in the dynamic fields of drug discovery and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS No. 54307-67-4), a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles for handling halogenated waste streams, data from structurally similar compounds, and regulatory mandates to ensure a robust and reliable disposal pathway.
Hazard Assessment and Chemical Profile
This compound is a complex molecule featuring both bromine and chlorine atoms, as well as an ether linkage and a benzene ring. This structure places it firmly in the category of halogenated organic compounds, which are generally considered hazardous waste.
Key Structural Features and Their Implications:
-
Halogen Moieties (Br and Cl): The presence of both bromine and chlorine designates this compound as a mixed halogenated hydrocarbon. Combustion of such materials can produce acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl), as well as potentially harmful polyhalogenated dibenzodioxins and dibenzofurans, necessitating specialized incineration facilities.
-
Ether Linkage: Ethers can form explosive peroxides upon prolonged exposure to air and light. While the benzylic ether structure may have different reactivity, this potential hazard should not be dismissed.
-
Aromatic Ring: The benzene moiety suggests persistence in the environment and potential for specific toxicological effects associated with aromatic compounds.
Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes which could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, nitrile rubber, or other materials rated for halogenated hydrocarbons). | Prevents skin contact, which can lead to irritation and absorption of the chemical. Always inspect gloves for integrity before use. |
| Body Protection | A laboratory coat, buttoned, and potentially a chemically resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling should be conducted in a certified chemical fume hood. | To avoid inhalation of potentially toxic vapors. |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is its segregation as halogenated organic waste for professional disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow for Waste Collection:
-
Container Selection:
-
Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
-
The container must be made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
-
Waste Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [1][2][3] Co-mingling these waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste.[1][3]
-
Create a dedicated waste stream for halogenated organic liquids.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
If other halogenated solvents are added to the same container, list all constituents and their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Environmental Hazard).
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin to catch any potential leaks.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials (e.g., strong oxidizing agents, bases).
-
-
Disposal Request:
-
Once the container is nearly full (typically around 80-90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS department to arrange for pickup by a certified hazardous waste disposal contractor.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Framework
In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are often classified under the "F-list" of hazardous wastes from non-specific sources.[4][5][6][7][8] Specifically, spent solvents containing halogenated compounds may fall under waste codes such as F001 or F002.[4][6] It is the responsibility of the waste generator (the laboratory) to properly characterize and label their waste in accordance with these regulations.
Alternative Disposal Technologies (For Context)
While collection for professional incineration is the standard and recommended procedure for laboratories, it is valuable for the scientific professional to be aware of other disposal technologies that may be employed on an industrial scale.
-
Incineration: This is the most common method for destroying halogenated organic waste. It requires high temperatures and specialized scrubbers to neutralize the resulting acid gases (HCl and HBr).[9]
-
Chemical Dehalogenation: This involves reacting the waste with chemical reagents to remove the halogen atoms. Methods include glycolate dehalogenation and base-catalyzed decomposition, which can render the waste less toxic.[10][11]
-
Molten Salt Oxidation: This is a thermal treatment process where the organic waste is destroyed in a bath of molten salt, which captures the halogens as inorganic salts.[12]
These methods are complex and not suitable for in-laboratory implementation but are part of the broader landscape of hazardous waste management.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper use of PPE, stringent waste segregation, and compliant labeling and storage, researchers can ensure that this and other halogenated organic compounds are managed in a way that protects both human health and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene
This guide provides an essential operational framework for the safe handling and disposal of (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene (CAS No. 54307-67-4). As a halogenated ether, this compound warrants a stringent and proactive approach to safety. The protocols herein are designed to provide drug development professionals and researchers with the necessary information to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.
The toxicological properties of this specific compound have not been fully investigated.[1][2] Therefore, this guidance is grounded in the known hazards of the structurally similar and potent chemical, 1-Bromo-3-chloropropane (CAS No. 109-70-6), and general principles for handling halogenated organic substances.[3][4] This conservative approach is critical for mitigating unknown risks.
Core Hazard Assessment: Understanding the Risks
The primary hazards associated with the analogous compound, 1-bromo-3-chloropropane, are significant and dictate the required level of personal protection. These hazards are presumed to be transferable to this compound.
| Hazard Route | Description of Risk | Supporting Evidence |
| Inhalation | Toxic if inhaled .[5] Vapors may cause respiratory tract irritation, dizziness, and potential damage to the central nervous system.[1][2][6][7] All operations must be conducted in a certified chemical fume hood to prevent vapor exposure.[1][3] | Classified as "Acute toxicity, Inhalation (Category 3)" and may cause respiratory irritation.[2] |
| Dermal (Skin) Contact | Harmful if absorbed through the skin .[6] Causes skin irritation.[6][7] Halogenated compounds can be readily absorbed, leading to systemic toxicity. Open cuts or abrasions must be protected.[7] | Safety protocols mandate wearing suitable protective gloves and clothing.[5][6] |
| Eye Contact | Causes eye irritation .[6][7] Chemical splashes can result in pain, tearing, and reddening.[2] The use of chemical splash goggles is mandatory. | Standard first aid involves rinsing immediately with plenty of water for at least 15 minutes and seeking medical advice.[1][5][6] |
| Ingestion | Harmful if swallowed .[1][5][6] Accidental ingestion may lead to serious health damage, including potential liver and kidney effects.[6][7] | Classified as "Acute toxicity, Oral (Category 4)". Do not eat, drink, or smoke when using this product.[5] |
| Chronic Effects | Suspected of causing genetic defects .[1] There is concern that this class of material can cause cancer or mutations, though comprehensive data is lacking.[7] | The compound is classified as "Germ cell mutagenicity (Category 2)". |
| Environmental | Harmful to aquatic life with long-lasting effects .[1][2] This compound should not be released into the environment or sewer systems.[1][2] | Halogenated organic compounds are often not readily degradable and can accumulate in the environment.[4] |
Operational Protocol: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required. The selection of specific equipment is contingent on the scale and nature of the operation.
Respiratory Protection
Due to the high inhalation toxicity, engineering controls are the primary line of defense.
-
Primary Control: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[1][3]
-
Secondary Control: For spill response or in situations where engineering controls may be insufficient, a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is required.[2] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[8]
-
Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction, a full-face shield must be worn in addition to chemical splash goggles.[8][9]
Hand Protection: Glove Selection
The choice of glove is critical to prevent dermal absorption. Disposable gloves should be changed immediately upon contact with the chemical.
-
For Splash Protection (Most Common Use): Nitrile gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals.[8][9][10] Always inspect gloves for tears or punctures before use.
-
For Extended Contact or Immersion: For tasks involving large volumes or potential for prolonged contact, such as cleaning up a large spill, heavier-duty gloves are necessary. Butyl or Fluoro-elastomer (Viton™) gloves offer superior resistance to halogenated organic solvents.[9][11] It is advisable to double-glove in high-risk scenarios.
-
Glove Removal Technique: Use proper technique to remove gloves without touching the outer contaminated surface with bare skin. Dispose of contaminated gloves as hazardous waste.
Body Protection
-
A flame-resistant (FR) or Nomex® laboratory coat is required and must be fully buttoned.[8]
-
Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[3][8]
-
For large-scale operations or significant spill risk, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9]
Procedural Guidance: From Preparation to Disposal
Pre-Handling & Area Setup
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure safety shower and eyewash stations are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before introducing the target compound.
-
Verify the fume hood has a current certification and is drawing air correctly.
-
Prepare designated, labeled waste containers for halogenated organic waste.[3]
PPE Donning & Doffing Workflow
Proper sequencing is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Response
-
Skin Exposure: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][6]
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Spill: Evacuate the immediate area. Remove all ignition sources.[1][2] Wearing the appropriate PPE (including respirator), absorb the spill with an inert material like vermiculite or sand.[6] Collect the material in a sealed, labeled container for hazardous waste disposal.[5]
Disposal Plan: Segregation is Key
Due to its classification as a halogenated organic compound, all waste streams containing this compound must be handled with special care.
-
Waste Segregation: Under no circumstances should this chemical or its waste be poured down the drain.[3] It is harmful to aquatic life.[1]
-
Dedicated Waste Container: All waste, including contaminated gloves, absorbent materials, and residual chemical, must be collected in a dedicated "Halogenated Organic Waste" container.[3]
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: The sealed container must be disposed of through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[2][12]
PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Task-Based PPE Selection Flowchart.
References
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Haz-Waste. Disposal of POPs - Persistent Organic Chemicals. [Link]
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PubChem. This compound. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
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University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]
-
Loba Chemie. 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. [Link]
-
Environmental Health Perspectives. Brominated and Chlorinated Flame Retardants: The San Antonio Statement. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
Journal of Hazardous Materials. Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. [Link]
-
Swedish Pollutant Release and Transfer Register. Chlorinated organic substances. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Bromo-3-chloropropane. [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Chlorinated organic substances [utslappisiffror.naturvardsverket.se]
- 5. lobachemie.com [lobachemie.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 11. ehs.utk.edu [ehs.utk.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
